Methyl 3-acetamido-2-hydroxybenzoate
Description
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Properties
IUPAC Name |
methyl 3-acetamido-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-8-5-3-4-7(9(8)13)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQERLORSROTTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methyl 3-acetamido-2-hydroxybenzoate CAS 184151-07-3 chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Pharmaceutical Building Block
Methyl 3-acetamido-2-hydroxybenzoate (CAS 184151-07-3) is a member of the substituted salicylate family, a class of compounds that has been a cornerstone of medicinal chemistry for over a century. Salicylates are renowned for their anti-inflammatory, analgesic, and antipyretic properties, with acetylsalicylic acid (aspirin) being the most prominent example.[1][2][3][4][5] The introduction of an acetamido group onto the salicylate scaffold, as seen in the target molecule, offers intriguing possibilities for modulating its biological activity and pharmacokinetic profile.
This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the predicted spectroscopic characteristics of Methyl 3-acetamido-2-hydroxybenzoate. While experimental data for this specific compound is limited in publicly available literature, this document leverages data from its close structural analogs and established chemical principles to offer a robust predictive analysis. This information is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel salicylate derivatives for drug discovery and development. The structural relationship to other salicylates suggests its potential as an intermediate in the synthesis of more complex bioactive molecules.[6][7]
Physicochemical Properties: A Predictive Overview
Due to the limited availability of experimental data for Methyl 3-acetamido-2-hydroxybenzoate, the following table presents a combination of known properties for its core structure and predicted values based on its chemical composition.
| Property | Value | Source |
| CAS Number | 184151-07-3 | Internal |
| Molecular Formula | C₁₀H₁₁NO₄ | Internal |
| Molecular Weight | 209.20 g/mol | Internal |
| Appearance | Predicted to be an off-white to pale yellow solid | Inferred from related compounds |
| Melting Point | Not available (Predicted to be a solid at room temperature) | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO | Inferred from related compounds |
| pKa (Phenolic OH) | Estimated to be around 8-10 | Inferred from related compounds |
Synthesis Protocol: A Reliable Pathway
The synthesis of Methyl 3-acetamido-2-hydroxybenzoate can be reliably achieved through the acetylation of its corresponding amine precursor, Methyl 3-amino-2-hydroxybenzoate. This two-step approach first involves the synthesis of the amine precursor, followed by its acetylation.
Part 1: Synthesis of Methyl 3-amino-2-hydroxybenzoate (CAS 35748-34-6)
The precursor, Methyl 3-amino-2-hydroxybenzoate, can be synthesized via the reduction of Methyl 2-hydroxy-3-nitrobenzoate.[8] This is a standard and high-yielding method for the conversion of an aromatic nitro group to an amine.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-hydroxy-3-nitrobenzoate (1 equivalent) in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-2-hydroxybenzoate, which can be further purified by recrystallization if necessary. The product is typically a pale-yellow to yellow-brown solid.
Caption: Workflow for the synthesis of the amine precursor.
Part 2: Acetylation to Methyl 3-acetamido-2-hydroxybenzoate
The final step involves the acetylation of the amino group of Methyl 3-amino-2-hydroxybenzoate. Acetic anhydride is a common and effective acetylating agent for this transformation.
Experimental Protocol:
-
Dissolution: Dissolve Methyl 3-amino-2-hydroxybenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF) in a round-bottom flask.
-
Reagent Addition: Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the solution while stirring. The reaction is typically exothermic, so cooling in an ice bath may be necessary.
-
Reaction: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product and quench any unreacted acetic anhydride.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 3-acetamido-2-hydroxybenzoate.
Caption: Workflow for the final acetylation step.
Spectroscopic Characterization: A Predictive Analysis
The following sections detail the predicted spectroscopic data for Methyl 3-acetamido-2-hydroxybenzoate based on the analysis of its structural features and comparison with related compounds.
Caption: Spectroscopic techniques for structural elucidation.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the acetamido methyl protons, and the amide and hydroxyl protons.
-
Aromatic Protons (δ 7.0-8.0 ppm): The three protons on the benzene ring will appear in this region. Their exact chemical shifts and splitting patterns will depend on the electronic effects of the substituents. We can expect a doublet, a triplet, and another doublet or doublet of doublets.
-
Hydroxyl Proton (-OH, δ ~10-12 ppm): The phenolic hydroxyl proton is expected to be a broad singlet and significantly downfield due to hydrogen bonding with the adjacent ester carbonyl group.
-
Amide Proton (-NH, δ ~8-10 ppm): The amide proton will likely appear as a broad singlet in this region.
-
Methyl Ester Protons (-OCH₃, δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the methyl ester group.
-
Acetamido Methyl Protons (-COCH₃, δ ~2.2 ppm): A sharp singlet for the three protons of the acetamido methyl group.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is predicted to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.
-
Carbonyl Carbons (δ ~165-175 ppm): Two signals are expected in this region for the ester and amide carbonyl carbons.
-
Aromatic Carbons (δ ~110-160 ppm): Six signals corresponding to the carbons of the benzene ring. The carbons attached to the hydroxyl and acetamido groups will be the most de-shielded.
-
Methyl Ester Carbon (-OCH₃, δ ~52 ppm): A signal for the methyl carbon of the ester group.
-
Acetamido Methyl Carbon (-COCH₃, δ ~24 ppm): A signal for the methyl carbon of the acetamido group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide valuable information about the functional groups present in the molecule.
-
O-H Stretch (Phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Amide): A moderate absorption band around 3300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H stretches.
-
C=O Stretch (Ester and Amide): Two distinct and strong absorption bands are expected in the region of 1650-1750 cm⁻¹. The ester carbonyl will likely appear at a higher wavenumber than the amide carbonyl.
-
C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch (Amide): An absorption band in the 1200-1400 cm⁻¹ region.
-
C-O Stretch (Ester and Phenol): Strong absorptions in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 209. Key fragmentation patterns would include:
-
Loss of the methoxy group (-OCH₃): A fragment ion at m/z = 178.
-
Loss of the carbomethoxy group (-COOCH₃): A fragment ion at m/z = 150.
-
Loss of the acetamido group (-NHCOCH₃): A fragment ion at m/z = 150.
-
McLafferty rearrangement: If sterically feasible, this could lead to characteristic fragment ions.
-
Cleavage of the amide bond: This would result in ions corresponding to the acylium ion and the amino-salicylate fragment.
Applications in Research and Drug Development
Methyl 3-acetamido-2-hydroxybenzoate holds potential as a valuable intermediate in the synthesis of more complex pharmaceutical agents. The salicylate backbone is a well-established pharmacophore with anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] The acetamido group can serve as a handle for further chemical modifications, allowing for the generation of a library of derivatives with potentially enhanced or novel biological activities.
Research in this area could focus on several key aspects:
-
Novel Anti-inflammatory Agents: Modification of the acetamido group could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced gastrointestinal side effects.
-
Enzyme Inhibitors: The salicylate scaffold has been explored for the inhibition of various enzymes beyond COX.[7] Derivatives of Methyl 3-acetamido-2-hydroxybenzoate could be screened against a panel of therapeutic targets.
-
Prodrug Design: The ester and amide functionalities could be utilized in the design of prodrugs to improve the delivery and pharmacokinetic properties of known active compounds.
-
Fragment-Based Drug Discovery: This molecule could serve as a starting fragment for the design of new drugs targeting specific protein-protein interactions or enzyme active sites.
The exploration of the biological properties of Methyl 3-acetamido-2-hydroxybenzoate and its derivatives could uncover new therapeutic opportunities, building upon the rich history of salicylate-based medicines.[1][4]
References
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Pharmaffiliates. 3-Amino-2-hydroxybenzoic Acid Methyl Ester. Available at: [Link].
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ResearchGate. Structure of salicylates with therapeutic relevance. Available at: [Link].
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Cho, Y. H., et al. (2014). Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. Journal of medicinal chemistry, 57(15), 6344-6355. Available at: [Link].
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PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. Available at: [Link].
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Leon, J., et al. (1998). Intermediates of Salicylic Acid Biosynthesis in Tobacco. Plant physiology, 117(4), 1173-1180. Available at: [Link].
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da Silva, A. C. A., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7546. Available at: [Link].
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NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). Available at: [Link].
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Randjelović, P., et al. (2015). The Beneficial Biological Properties of Salicylic Acid. Acta facultatis medicae Naissensis, 32(4), 259-265. Available at: [Link].
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Molecular Architecture and Synthetic Utility of Methyl 3-acetamido-2-hydroxybenzoate
An Advanced Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of targeted therapeutics, the precision of molecular building blocks dictates the efficacy of the final active pharmaceutical ingredient (API). Methyl 3-acetamido-2-hydroxybenzoate (CAS: 184151-07-3) is a highly functionalized, disubstituted benzoic acid derivative that serves as a critical intermediate in modern drug discovery[1]. Primarily recognized for its role in the synthesis of sphingosine kinase (SphK) inhibitors[2], this compound offers a unique combination of hydrogen-bonding motifs and a versatile ester handle, making it an indispensable scaffold for rational drug design.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, synthetic methodologies, and analytical validation protocols, designed specifically for application scientists and synthetic chemists.
Molecular Architecture & Physicochemical Profiling
The structural integrity of Methyl 3-acetamido-2-hydroxybenzoate is defined by its trisubstituted benzene ring. The presence of a hydroxyl group at the C2 position, flanked by a methyl ester at C1 and an acetamido group at C3, creates a highly localized network of electronic interactions.
Causality in Structural Design: The proximity of the C2-hydroxyl group to both the C1-carbonyl oxygen of the ester and the C3-amide nitrogen facilitates strong intramolecular hydrogen bonding . This phenomenon restricts the rotational degrees of freedom of the functional groups, effectively locking the molecule into a planar conformation. In the context of drug development, this pre-organization reduces the entropic penalty upon binding to a target protein's active site, a principle frequently leveraged in the design of kinase inhibitors[2].
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the compound, critical for predicting its pharmacokinetic behavior (e.g., Lipinski’s Rule of Five compliance) during early-stage drug development[1][3][4].
| Property | Value | Significance |
| IUPAC Name | Methyl 3-acetamido-2-hydroxybenzoate | Standardized nomenclature |
| CAS Registry Number | 184151-07-3 | Unique chemical identifier |
| Molecular Formula | C10H11NO4 | Elemental composition |
| Molecular Weight | 209.20 g/mol | Optimal for fragment-based drug design |
| Exact Mass | 209.0690 g/mol | Target for high-resolution MS validation |
| Topological Polar Surface Area | 79.12 Ų | Indicates good membrane permeability |
| Predicted LogP | 1.78 | Favorable lipophilicity for cellular uptake |
| Appearance | Off-White Solid | Visual indicator of purity |
Synthesis & Mechanistic Pathways
Synthesizing Methyl 3-acetamido-2-hydroxybenzoate requires careful consideration of reaction kinetics and thermodynamics. While a standard Fischer esterification (using methanol and a sulfuric acid catalyst) is possible, it is fundamentally an equilibrium process[5]. The electron-withdrawing nature of the aromatic ring—exacerbated by the acetamido group—can significantly reduce the nucleophilicity of the intermediate, leading to stalled reactions and poor yields.
To circumvent these equilibrium limitations, a Two-Step Acyl Chloride Mediated Esterification is the preferred protocol[5]. By converting the carboxylic acid into a highly reactive acyl chloride, the subsequent reaction with methanol is driven to completion under kinetic control.
Experimental Protocol: Two-Step Esterification
Step 1: Activation via Chlorination
-
Charge the Reactor: Suspend 1.0 equivalent of 3-acetamido-2-hydroxybenzoic acid in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane).
-
Reagent Addition: Slowly add 1.5 equivalents of Thionyl Chloride ( SOCl2 ) dropwise at 0°C under an inert argon atmosphere. Rationale: SOCl2 acts as both the chlorinating agent and a dehydrating agent. The low temperature prevents unwanted side reactions, such as the degradation of the acetamido group.
-
Reflux: Add a catalytic amount of N,N-Dimethylformamide (DMF) to accelerate the formation of the Vilsmeier-Haack-type intermediate. Heat the mixture to reflux for 2-4 hours until the evolution of SO2 and HCl gases ceases.
-
Concentration: Remove excess SOCl2 and solvent in vacuo to yield the crude acyl chloride intermediate.
Step 2: Nucleophilic Acyl Substitution 5. Esterification: Dissolve the crude acyl chloride in anhydrous Methanol (acting as both reactant and solvent) at 0°C. 6. Base Scavenging: Add 1.2 equivalents of an organic base (e.g., Triethylamine) to neutralize the generated HCl . Rationale: Neutralizing HCl prevents the acidic hydrolysis of the newly formed ester and protects the acetamido functionality. 7. Workup: Stir at room temperature for 1 hour. Quench with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over anhydrous Na2SO4 , and concentrate to yield the off-white solid product[1].
Diagram 1: Two-step kinetic synthesis of Methyl 3-acetamido-2-hydroxybenzoate via acyl chloride.
Application in Drug Development: Sphingosine Kinase Inhibition
Methyl 3-acetamido-2-hydroxybenzoate is prominently utilized as a building block for Sphingosine Kinase (SphK) inhibitors [2].
Mechanistic Rationale: SphK is a critical lipid kinase that catalyzes the phosphorylation of sphingosine to form Sphingosine-1-Phosphate (S1P) . S1P is a potent bioactive lipid mediator that binds to G-protein-coupled receptors (S1PR1-5), triggering downstream signaling cascades that promote cell survival, proliferation, and angiogenesis. Overexpression of SphK is a hallmark of various aggressive cancers.
By utilizing Methyl 3-acetamido-2-hydroxybenzoate, medicinal chemists can exploit its structural homology to the polar headgroup of sphingosine. The 2-hydroxyl and 3-acetamido groups act as hydrogen bond donors/acceptors within the kinase's ATP-binding or lipid-binding pockets, while the methyl ester provides a synthetic handle to append lipophilic tail groups, mimicking the aliphatic chain of natural sphingosine.
Diagram 2: SphK signaling pathway and the targeted intervention by derived inhibitors.
Analytical Characterization Protocol
To ensure the scientific integrity of the synthesized batch, a self-validating analytical workflow must be employed. Relying on a single analytical method is insufficient; orthogonal techniques are required to confirm both the mass and the regiochemistry of the substitutions.
Step-by-Step Validation Workflow:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: Confirm the molecular weight and purity.
-
Expected Result: A prominent pseudo-molecular ion peak [M+H]+ at m/z 210.2 in positive electrospray ionization (ESI+) mode. A single sharp peak in the UV chromatogram (typically at 254 nm) confirms >95% purity.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: Verify the presence of orthogonal carbonyl environments.
-
Expected Result: Two distinct carbonyl ( C=O ) stretching frequencies. The ester carbonyl typically absorbs around 1680-1700 cm⁻¹ (lowered slightly due to conjugation and H-bonding), while the amide carbonyl (Amide I band) appears near 1650 cm⁻¹ . A broad O−H stretch will be visible above 3000 cm⁻¹.
-
-
Proton Nuclear Magnetic Resonance ( 1H NMR, 400 MHz, DMSO- d6 ):
-
Objective: Confirm regiochemistry and structural connectivity.
-
Expected Result:
-
A sharp singlet at ~3.9 ppm (3H) corresponding to the methoxy protons of the ester.
-
A sharp singlet at ~2.1-2.2 ppm (3H) corresponding to the methyl group of the acetamido moiety.
-
A highly deshielded singlet at >10.0 ppm (1H) corresponding to the phenolic OH , confirming the presence of strong intramolecular hydrogen bonding.
-
A multiplet in the aromatic region ~6.8-7.8 ppm (3H) confirming the trisubstituted benzene ring pattern.
-
-
References
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Pharmaffiliates - 3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester (CAS 184151-07-3). Retrieved from [Link]
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The Clinivex - CAS 184151-07-3 | 3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester Supplier. Retrieved from [Link]
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ChemSrc - Benzoic acid, 3-(acetylamino)-2-hydroxy-, methyl ester (9CI). Retrieved from[Link]
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Solubility Profile of Methyl 3-acetamido-2-hydroxybenzoate: A Method-Oriented Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to final formulation.[1][2] This guide provides a comprehensive technical overview of the solubility of Methyl 3-acetamido-2-hydroxybenzoate (CAS No: 184151-07-3), with a specific focus on Dimethyl Sulfoxide (DMSO) and common organic solvents. As specific, publicly available quantitative solubility data for this compound is limited, this document emphasizes the theoretical principles and detailed experimental protocols necessary for its determination in a research setting. We will explore the distinction between thermodynamic and kinetic solubility, provide step-by-step methodologies for their measurement, and discuss the underlying chemical principles that govern the dissolution process.
Introduction to Methyl 3-acetamido-2-hydroxybenzoate and the Imperative of Solubility
Methyl 3-acetamido-2-hydroxybenzoate is an aromatic compound featuring a benzoate ester core, further substituted with hydroxyl and acetamido groups. Its precise identity and key properties are summarized below.
Table 1: Chemical Identification of Methyl 3-acetamido-2-hydroxybenzoate
| Identifier | Value |
|---|---|
| IUPAC Name | Methyl 3-(acetylamino)-2-hydroxybenzoate |
| CAS Number | 184151-07-3[3] |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol [3] |
| Appearance | Off-White Solid[3] |
In pharmaceutical sciences, solubility is not merely a data point but a cornerstone of drug efficacy. It dictates bioavailability, influences formulation strategies, and sets the parameters for in vitro screening assays.[1][4] A compound's utility is often limited by its ability to dissolve in relevant physiological or experimental media. This guide will differentiate between two fundamental types of solubility:
-
Thermodynamic Solubility: This is the true equilibrium concentration of a solute dissolved in a solvent at a specific temperature and pressure, in contact with an excess of the solid compound.[2] The shake-flask method is the gold-standard for its determination.[2][5]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates out of a supersaturated solution. It is often determined in high-throughput settings by adding a concentrated DMSO stock solution to an aqueous buffer, with precipitation detected via light scattering (turbidimetry or nephelometry).[2][4]
Theoretical Framework for Solubility Prediction
A molecule's structure provides critical clues to its solubility behavior. The principle of "like dissolves like" is governed by intermolecular forces.
Molecular Structure Analysis: Methyl 3-acetamido-2-hydroxybenzoate possesses several key functional groups that dictate its polarity and hydrogen bonding capabilities:
-
Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor.
-
Amide Group (-NH-C=O): The N-H bond is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
-
Ester Group (-COO-CH₃): The carbonyl oxygen is a hydrogen bond acceptor.
-
Benzene Ring: A large, nonpolar aromatic core.
The presence of multiple hydrogen bonding groups imparts significant polarity to the molecule. However, the nonpolar benzene ring contributes lipophilic character. This amphiphilic nature suggests a nuanced solubility profile.
Solvent Characteristics:
-
Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent.[6] Its sulfur-oxygen bond is highly polarized, making the oxygen an exceptionally strong hydrogen bond acceptor. This allows DMSO to effectively solvate molecules with hydroxyl and amide protons, disrupting the solute's crystal lattice. Consequently, high solubility of Methyl 3-acetamido-2-hydroxybenzoate in DMSO is predicted.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents, though perhaps less so than DMSO, as their own hydrogen-bonding networks must be disrupted.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have polar bonds but lack acidic protons. They can act as hydrogen bond acceptors. Moderate solubility is expected, driven by dipole-dipole interactions and hydrogen bonding with the compound's -OH and -NH groups.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. Due to the high polarity of Methyl 3-acetamido-2-hydroxybenzoate, low solubility is predicted in these solvents.
Experimental Protocols for Solubility Determination
Given the absence of established data, empirical determination is required. The following sections provide authoritative, step-by-step protocols for measuring both thermodynamic and kinetic solubility.
Protocol for Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method is considered the definitive approach for measuring true equilibrium solubility.[2][5] It ensures that the most stable crystalline form of the compound is in equilibrium with the saturated solution.
Methodology:
-
Preparation: Add an excess amount of solid Methyl 3-acetamido-2-hydroxybenzoate to a known volume of the selected solvent (e.g., DMSO, ethanol, ethyl acetate) in a glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[2]
-
Phase Separation: After equilibration, allow the vials to stand to let the solid material settle. To ensure complete removal of undissolved particles, which can falsely elevate results, centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes).[4]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For highly concentrated solutions, this may require an immediate and precise dilution with a suitable solvent to prevent precipitation.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A standard calibration curve must be prepared to ensure accurate quantification.
-
Solid Phase Analysis (Optional but Recommended): After removing the supernatant, recover the remaining solid and analyze it using techniques like X-ray Powder Diffraction (XRPD) to confirm that the compound has not changed its polymorphic form during the experiment.[2]
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Kinetic Solubility (Nephelometry Assay)
This high-throughput method is ideal for early discovery, providing a rapid assessment of the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[1][4]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 3-acetamido-2-hydroxybenzoate in 100% DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved.
-
Assay Plate Setup: Dispense the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a microtiter plate (e.g., 96- or 384-well).
-
Compound Addition: Using a liquid handler, perform serial dilutions by adding a small volume of the DMSO stock solution to the buffer-containing wells. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize co-solvent effects.
-
Incubation: Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature. During this time, compounds above their kinetic solubility limit will precipitate, forming a fine suspension.
-
Detection: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (where the compound does not absorb).[1]
-
Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly rises above the background signal. This "cloud point" is determined by plotting turbidity against compound concentration.
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
Solubility data should be recorded systematically. The following table provides a template for organizing experimental results. It is crucial to report solubility in both mass/volume (mg/mL) and molar (mM or µM) units to facilitate comparisons.
Table 2: Template for Reporting Solubility Data of Methyl 3-acetamido-2-hydroxybenzoate
| Solvent | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Notes |
|---|---|---|---|---|---|
| DMSO | Thermodynamic | 25 | Experimental Value | Calculated Value | |
| Ethanol | Thermodynamic | 25 | Experimental Value | Calculated Value | |
| Acetone | Thermodynamic | 25 | Experimental Value | Calculated Value | |
| Ethyl Acetate | Thermodynamic | 25 | Experimental Value | Calculated Value | |
| Hexane | Thermodynamic | 25 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | Kinetic | 25 | Experimental Value | Calculated Value | 1% final DMSO |
Interpretation: Expect thermodynamic solubility values in organic solvents to be significantly higher than kinetic solubility values in aqueous buffers. The kinetic value is highly relevant for predicting potential precipitation issues in cell-based assays or in vivo studies after administration from a DMSO-based formulation.
Safety and Handling
While specific safety data for Methyl 3-acetamido-2-hydroxybenzoate is not widely published, prudence dictates handling it with standard laboratory precautions based on related compounds.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[7]
-
Handling: Avoid creating and inhaling dust.[8] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[7]
-
Solvent Hazards: DMSO is combustible and can facilitate the absorption of other chemicals through the skin. All organic solvents should be handled with appropriate care, considering their specific flammability and toxicity profiles.
Conclusion
This guide provides the essential theoretical and practical framework for determining the solubility of Methyl 3-acetamido-2-hydroxybenzoate. Due to its molecular structure, the compound is anticipated to be highly soluble in DMSO, moderately soluble in polar organic solvents, and poorly soluble in nonpolar solvents. The provided step-by-step protocols for the shake-flask (thermodynamic) and nephelometry (kinetic) methods offer robust and reliable approaches for generating the critical solubility data needed to advance research and development efforts. Accurate and context-appropriate solubility measurement is a non-negotiable step in unlocking the full potential of any new chemical entity.
References
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Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. The Open Conference Proceedings Journal, 2(1). [Link]
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Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
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Scientific Committee on Consumer Safety. (n.d.). Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). [Link]
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Chem-Supply. (2017). Safety Data Sheet - METHYL 4-HYDROXY BENZOATE. [Link]
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Pharmaffiliates. (n.d.). 3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester. [Link]
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An In-depth Technical Guide to the Toxicity Profile and Safety of Methyl 3-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-acetamido-2-hydroxybenzoate (CAS No. 4093-28-1), also identified as Ethopabate Related Compound A, is a chemical intermediate and a derivative of salicylic acid.[1][2][3] Its structural similarity to other pharmacologically active benzoates necessitates a thorough understanding of its toxicological profile for safe handling and potential applications in research and development. This guide provides a comprehensive analysis of the available safety data, predictive toxicology, and safe handling procedures for this compound.
Due to the limited direct toxicological data for Methyl 3-acetamido-2-hydroxybenzoate, this guide incorporates a weight-of-evidence approach. This includes data from closely related structural analogues and toxicological principles for the chemical class of aromatic amides.
Chemical and Physical Properties
A clear understanding of the physicochemical properties is fundamental to assessing the toxicological and safety profile of a compound.
| Property | Value | Source |
| CAS Number | 4093-28-1 | [1][2][3][4][5] |
| Molecular Formula | C10H11NO4 | [1][4][5] |
| Molecular Weight | 209.2 g/mol | [4] |
| IUPAC Name | Methyl 3-acetamido-2-hydroxybenzoate | [4] |
| Synonyms | Methyl 4-acetamido-2-hydroxybenzoate, Ethopabate USP Related Compound A | [2][3][4] |
Toxicological Profile
The toxicological assessment of Methyl 3-acetamido-2-hydroxybenzoate is based on a combination of limited direct evidence and data from structurally related compounds.
Acute Toxicity
No specific LD50 data for Methyl 3-acetamido-2-hydroxybenzoate was identified. However, information from a structurally related compound, Ethopabate, suggests that it is harmful if swallowed.[6] Animal studies with Ethopabate indicate that ingestion of less than 150 grams may be fatal or cause serious health damage.[6]
For other related benzoate compounds, the following has been observed:
-
Methyl Benzoate : Harmful if swallowed.
-
Methyl 3,4,5-trihydroxybenzoate : Harmful if swallowed.[7]
Given the consistent classification of related benzoate esters, it is prudent to handle Methyl 3-acetamido-2-hydroxybenzoate as a substance that is harmful if swallowed .
Skin and Eye Irritation
-
Ethopabate : Non-irritating to the skin in rabbit studies, but may cause slight, transient eye irritation.[6]
-
Methyl 3,4,5-trihydroxybenzoate : Causes skin and eye irritation.[7]
-
Methyl 3-hydroxybenzoate : Causes skin and serious eye irritation.[8][9]
-
Methyl-p-hydroxybenzoate sodium salt : Causes skin irritation and serious eye damage.[10]
Considering the data from these analogues, it is recommended to assume that Methyl 3-acetamido-2-hydroxybenzoate may cause skin irritation and potentially serious eye irritation .
Sensitization
There is no specific information on the sensitization potential of Methyl 3-acetamido-2-hydroxybenzoate. However, the structurally related compound, methyl salicylate, is considered a weak skin sensitizer in humans.[11]
Mutagenicity and Carcinogenicity
Specific mutagenicity and carcinogenicity studies for Methyl 3-acetamido-2-hydroxybenzoate were not found. However, its chemical structure contains an aromatic amide moiety. Aromatic amines and amides are a class of compounds that are known to have mutagenic potential, often requiring metabolic activation by cytochrome P450 enzymes to exert their effects.[12][13][14] The metabolic activation can lead to the formation of reactive intermediates that can bind to DNA, causing mutations.[13]
-
Aromatic Amides : Some aromatic amides, like 2-acetylaminofluorene, have shown mutagenicity in the Ames test after metabolic activation.[12]
-
In Silico Predictions : Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicity of chemicals.[15][16][17][18] Such models could be employed to estimate the mutagenic potential of Methyl 3-acetamido-2-hydroxybenzoate based on its structure.
Given the presence of the aromatic amide structure, there is a theoretical potential for mutagenicity. Therefore, this compound should be handled with appropriate care to minimize exposure until experimental data becomes available. No data is available to assess its carcinogenic potential.
Reproductive and Developmental Toxicity
There is no specific data on the reproductive or developmental toxicity of Methyl 3-acetamido-2-hydroxybenzoate. The related compound, methyl benzoate, is suspected of damaging fertility or the unborn child.
Safety Data Sheet (SDS) Summary
While a complete, verified SDS for Methyl 3-acetamido-2-hydroxybenzoate was not available, the following information is a composite summary based on data for structurally similar compounds and general chemical safety principles. This is not a substitute for a manufacturer-provided SDS.
1. Hazard Identification
-
GHS Classification (Predicted/Inferred) :
2. First-Aid Measures
-
If Swallowed : Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8]
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8][19]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][19]
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing.[8]
3. Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing.[7] Use only in a well-ventilated area.[8] Wash hands thoroughly after handling.[7][19]
-
Storage : Store in a well-ventilated place. Keep container tightly closed.[8] Store locked up.[8]
4. Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear safety glasses with side-shields or goggles.[19]
-
Skin Protection : Wear protective gloves and clothing to prevent skin exposure.[19]
-
Respiratory Protection : Use a NIOSH-approved respirator if ventilation is inadequate.[20]
Experimental Protocols and Workflows
Logical Workflow for Hazard Assessment
The following diagram illustrates the logical workflow for assessing the hazards of a compound with limited direct data, such as Methyl 3-acetamido-2-hydroxybenzoate.
Caption: Workflow for assessing chemical hazards with limited data.
Conclusion
The available data for Methyl 3-acetamido-2-hydroxybenzoate (CAS 4093-28-1) is limited, and a comprehensive toxicological profile has not been established through direct experimental studies. However, by applying a weight-of-evidence approach that includes data from structural analogues and an understanding of the toxicology of its chemical class, a preliminary hazard assessment can be made. It is prudent to handle this compound as being harmful if swallowed, and as a potential skin and eye irritant. The presence of an aromatic amide moiety suggests a potential for mutagenicity, which warrants careful handling to minimize exposure. Researchers and drug development professionals should use this guide as a starting point for safe laboratory practices and should consult the most up-to-date Safety Data Sheet provided by the supplier.
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Aromatic amines and amides require metabolic activation by cytochrome P450 when they exert their mutagenicity in Salmonella typhimurium strains. PubMed. [Link]
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Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells. PubMed. [Link]
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Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations. ACS Publications. [Link]
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Predicting Mutagenicity of Aromatic Amines by Various Machine Learning Approaches. Oxford Academic. [Link]
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Inhibition of the Mutagenicity of Aromatic Amines by the Plant Flavonoid (+)-Catechin. AACR Journals. [Link]
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Ethopabate Related Compound A | CAS No: 4093-28-1. Cleanchem. [Link]
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Methyl 4-acetamido-2-acetoxybenzoate. PubChem. [Link]
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Methyl 4-(acetylamino)-2-methoxybenzoate. PubChem. [Link]
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CAS No : 4093-28-1 | Product Name : Methyl 4-Acetamido-2-hydroxybenzoate. Pharmaffiliates. [Link]
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Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. PMC. [Link]
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The predictivity of QSARs for toxicity: Recommendations for improving model performance. LJMU Research Online. [Link]
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Methyl 4-acetamido-2-hydroxybenzoate CAS#4093-28-1. ChemRadar. [Link]
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1H and 13C NMR Spectroscopic Characterization of Methyl 3-acetamido-2-hydroxybenzoate: A Comprehensive Technical Guide
Executive Summary
Methyl 3-acetamido-2-hydroxybenzoate is a highly functionalized salicylic acid derivative of significant interest in drug development, often serving as a key intermediate or active pharmacophore in anti-inflammatory and analgesic research. The molecule features a 1,2,3-trisubstituted benzene ring, presenting a complex interplay of mesomeric effects, inductive effects, and strong intramolecular hydrogen bonding.
This whitepaper provides an authoritative, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. By detailing the causality behind experimental protocols and structural dynamics, this guide empowers analytical scientists to achieve unambiguous resonance assignments.
Structural Dynamics & Electronic Effects
To accurately predict and assign the NMR spectra of Methyl 3-acetamido-2-hydroxybenzoate, one must first map the electronic environment of the molecule. The benzene framework is perturbed by three contiguous substituents:
-
C1 - Methyl Ester ( −COOCH3 ) : An electron-withdrawing group (EWG) via both inductive ( −I ) and mesomeric ( −M ) effects. It heavily deshields the ortho (H-6) and para (H-4) positions.
-
C2 - Phenolic Hydroxyl ( −OH ) : A strong electron-donating group (EDG) via the +M effect, which overrides its −I effect. It significantly shields the para position (H-5).
-
C3 - Acetamido Group ( −NHCOCH3 ) : An EDG via the +M effect of the nitrogen lone pair, shielding its ortho (H-4) and para (H-6) positions, though less potently than the hydroxyl group.
Intramolecular Hydrogen Bonding
The spatial proximity of these functional groups creates a rigid, planar conformation dictated by intramolecular hydrogen bonding. The phenolic −OH acts as a hydrogen bond donor to the carbonyl oxygen of the C1 ester. This locks the hydroxyl proton in a highly deshielded environment, shifting its resonance far downfield. A secondary, weaker hydrogen bond may occur between the amide −NH and the phenolic oxygen, further restricting bond rotation and broadening the amide signal due to quadrupolar relaxation from the 14 N nucleus [1].
Figure 1: Logical relationship of substituent electronic effects on aromatic proton chemical shifts.
Experimental Workflow: Sample Preparation and Acquisition
The integrity of NMR data relies on a meticulously designed acquisition protocol. The following methodology ensures high signal-to-noise ratio (SNR) and prevents the loss of crucial structural information.
Step-by-Step Methodology
-
Solvent Selection : Dissolve 15-20 mg of the analyte in 0.6 mL of Chloroform-d ( CDCl3 ). Causality : CDCl3 is strictly chosen over protic solvents like Methanol-d4 ( CD3OD ). Protic solvents induce rapid deuterium exchange with the labile phenolic −OH and amide −NH protons, erasing their signals from the 1 H spectrum and destroying evidence of the hydrogen-bonding network [4].
-
Internal Standardization : Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS) to lock the chemical shift reference at exactly 0.00 ppm.
-
Probe Tuning and Matching : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact impedance of the sample to minimize reflected RF power, maximizing pulse efficiency.
-
Shimming : Perform gradient shimming (e.g., TopShim) to optimize B0 magnetic field homogeneity. Poor shimming will artificially broaden the fine ortho and meta couplings of the aromatic protons.
-
Pulse Sequence Execution :
-
1 H NMR : Utilize a 30° excitation pulse (zg30) with a 2-second relaxation delay ( D1 ). Causality : A 30° pulse allows for faster longitudinal relaxation ( T1 ) recovery compared to a 90° pulse, ensuring quantitative integration of the signals [3].
-
13 C NMR : Utilize a proton-decoupled pulse sequence (zgpg30) with WALTZ-16 composite pulse decoupling. Causality : This removes 1 H- 13 C J -coupling, collapsing carbon multiplets into sharp singlets, vastly improving SNR for the less sensitive 13 C nucleus.
-
Figure 2: Step-by-step experimental workflow for high-fidelity NMR acquisition.
1 H NMR Resonance Assignments and Spin-Spin Coupling
The 1 H NMR spectrum of Methyl 3-acetamido-2-hydroxybenzoate is a self-validating system. The integration of the methoxy group (3H) serves as an internal calibration standard for the aromatic protons (1H each). The expected chemical shifts are calculated based on established empirical increment rules for substituted benzenes[2].
Table 1: 1 H NMR Data Summary (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| OH (C2) | ~ 11.20 | Singlet (s) | - | 1H | Strongly deshielded due to tight intramolecular H-bonding with the ester carbonyl. |
| NH (C3) | ~ 8.05 | Broad Singlet (br s) | - | 1H | Deshielded amide proton; broadened by quadrupolar relaxation of the adjacent 14 N nucleus. |
| H-6 | ~ 7.65 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Deshielded by the ortho ester group. Exhibits ortho coupling to H-5 and meta coupling to H-4. |
| H-4 | ~ 7.45 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Shielded by the ortho acetamido group, but deshielded by the para ester. |
| H-5 | ~ 6.90 | Pseudo-triplet (t) | 8.0 | 1H | Highly shielded by the para hydroxyl group. Appears as a triplet due to two identical ortho couplings ( J≈8.0 Hz). |
| OCH 3 (C1) | ~ 3.95 | Singlet (s) | - | 3H | Deshielded aliphatic protons adjacent to the ester oxygen. |
| CH 3 (C3) | ~ 2.20 | Singlet (s) | - | 3H | Typical resonance for an acetyl methyl group attached to a carbonyl. |
Causal Insight : The coupling constants ( J -values) validate the 1,2,3-trisubstitution pattern. H-5 sits between H-4 and H-6, resulting in two ortho couplings ( J≈8.0 Hz), which collapse into a pseudo-triplet. H-4 and H-6 each have only one ortho neighbor and one meta neighbor, resulting in doublet of doublets (dd) with a characteristic small meta coupling ( J≈1.5 Hz) [1].
13 C NMR Resonance Assignments and Carbon Framework
The 13 C NMR spectrum provides the skeletal map of the molecule. Because 13 C has a low natural abundance (~1.1%), homonuclear 13 C- 13 C coupling is negligible, resulting in sharp singlets under proton decoupling.
Table 2: 13 C NMR Data Summary (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| C7 (Ester C=O) | ~ 170.5 | Quaternary | Highly deshielded carbonyl carbon; shifted slightly downfield by H-bonding from the OH group. |
| C9 (Amide C=O) | ~ 169.0 | Quaternary | Amide carbonyl, generally slightly more shielded than an ester carbonyl. |
| C2 (Ar-OH) | ~ 159.5 | Quaternary | Strongly deshielded by the directly attached electronegative oxygen atom. |
| C4 (Ar-CH) | ~ 133.5 | Tertiary (CH) | Ortho to the amide group, para to the ester group. |
| C3 (Ar-NHAc) | ~ 128.5 | Quaternary | Substituted aromatic carbon attached to the nitrogen atom. |
| C6 (Ar-CH) | ~ 128.0 | Tertiary (CH) | Ortho to the ester group. |
| C5 (Ar-CH) | ~ 118.5 | Tertiary (CH) | Para to the hydroxyl group (strongly shielded via +M effect). |
| C1 (Ar-COOCH 3 ) | ~ 112.0 | Quaternary | Shielded by the ortho hydroxyl group. |
| C8 (OCH 3 ) | ~ 52.5 | Primary (CH 3 ) | Methoxy carbon attached to the ester oxygen. |
| C10 (Amide CH 3 ) | ~ 24.5 | Primary (CH 3 ) | Acetyl methyl carbon. |
2D NMR Strategies for Unambiguous Assignment
While 1D spectra provide a robust foundational hypothesis, modern drug development protocols require absolute certainty. 2D NMR techniques act as the ultimate self-validating mechanism [3]:
-
COSY (Correlation Spectroscopy) : Validates the contiguous H-4 ↔ H-5 ↔ H-6 spin system by showing cross-peaks between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : Maps the direct 1 H- 13 C connections. It definitively distinguishes the tertiary aromatic carbons (C4, C5, C6) from the quaternary carbons (C1, C2, C3), as quaternary carbons will not appear in the HSQC spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Detects long-range (2-3 bond) 1 H- 13 C couplings. The methoxy protons (~3.95 ppm) will show a strong 3-bond cross-peak to the ester carbonyl (~170.5 ppm), unequivocally locking the ester assignment. Similarly, the amide proton (~8.05 ppm) will correlate with C2, C3, and C4, confirming its position on the ring.
Conclusion
The spectroscopic characterization of Methyl 3-acetamido-2-hydroxybenzoate is a textbook demonstration of how electronic substituent effects and intramolecular hydrogen bonding dictate molecular resonance. By strictly controlling solvent parameters and utilizing a combination of 1D and 2D NMR techniques, researchers can establish a highly reliable, self-validating structural profile essential for downstream pharmacological applications.
References
-
Spectrometric Identification of Organic Compounds (8th ed.) . John Wiley & Sons.[Link]
-
Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.) . Springer.[Link]
-
High-Resolution NMR Techniques in Organic Chemistry (3rd ed.) . Elsevier.[Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . Journal of Organic Chemistry.[Link]
Thermodynamic stability of Methyl 3-acetamido-2-hydroxybenzoate at room temperature
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 3-acetamido-2-hydroxybenzoate at Room Temperature
Foreword: Proactive Stability Assessment in Pharmaceutical Development
In the landscape of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Understanding the thermodynamic stability of a molecule like Methyl 3-acetamido-2-hydroxybenzoate is not merely an academic exercise; it is a critical step in de-risking a development program. It informs formulation strategies, defines storage and handling requirements, and is a non-negotiable component of the regulatory dossier. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the stability of this specific molecule, grounded in established scientific principles and regulatory expectations. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the causality behind experimental design, ensuring that the described protocols are robust, self-validating, and built upon a foundation of scientific integrity.
Molecular Profile and Intrinsic Stability Considerations
Methyl 3-acetamido-2-hydroxybenzoate is an aromatic organic compound featuring a benzoate ester, an acetamido group, and a hydroxyl group on a benzene ring.[1] Its molecular structure presents several functionalities that are potentially susceptible to degradation under ambient conditions.
Table 1: Physicochemical Properties of Methyl 3-acetamido-2-hydroxybenzoate
| Property | Value | Source |
| CAS Number | 184151-07-3 | [2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |
| Molecular Weight | 209.20 g/mol | [2] |
| Appearance | Off-White Solid | [2] |
| Recommended Storage | 2-8°C (Refrigerator) | [2] |
The recommendation for refrigerated storage suggests that the compound may have limited long-term stability at room temperature.[2] The primary liabilities in its structure are the ester and amide linkages, which are susceptible to hydrolysis.[3][4]
Potential Degradation Pathways
A thorough understanding of potential degradation mechanisms is essential for designing a comprehensive stability study.[5] For Methyl 3-acetamido-2-hydroxybenzoate, two primary pathways must be investigated: hydrolysis and thermal decomposition.
-
Hydrolytic Degradation: The presence of both ester and amide functional groups makes hydrolysis a critical degradation pathway.[3][4]
-
Ester Hydrolysis: The methyl ester group can hydrolyze to form 3-acetamido-2-hydroxybenzoic acid and methanol.[6][7] This reaction can be catalyzed by acidic or basic conditions. Studies on the related compound, methyl salicylate, confirm its hydrolysis to salicylic acid.[6][8][9][10] The ortho-hydroxyl group in methyl salicylate has been shown to be essential for its hydrolysis, suggesting a similar intramolecular interaction could influence the degradation of our target molecule.[8][9]
-
Amide Hydrolysis: The acetamido group can also undergo hydrolysis, particularly under more forceful acidic or basic conditions, to yield methyl 3-amino-2-hydroxybenzoate and acetic acid. The release of aromatic amines from amide hydrolysis is a significant concern in pharmaceutical development due to potential toxicities.[11]
-
-
Thermal Degradation: Solid-state thermal stability is another key parameter. Thermal stress can provide the energy needed to overcome activation barriers for degradation reactions. Studies on related acetamido benzoates and aromatic amides show that these compounds undergo decomposition at elevated temperatures, which can be characterized by techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12][13][14][15]
-
Oxidative and Photolytic Degradation: While hydrolysis and thermal stress are the most probable routes, oxidative and photolytic degradation should also be considered as part of a comprehensive forced degradation study.[3][16] Functional groups like thiols are primary targets for oxidation, but other groups can also be susceptible.[3][5] Aromatic systems can be prone to photodecomposition.[3]
Caption: Potential degradation pathways for Methyl 3-acetamido-2-hydroxybenzoate.
A Framework for Stability Assessment: The ICH Guidelines
To ensure regulatory acceptance and scientific rigor, stability studies must be conducted according to the International Council for Harmonisation (ICH) guidelines.[16][17][18] These guidelines provide a structured framework for assessing how a drug substance's quality varies over time under the influence of environmental factors like temperature and humidity.[18]
The core of a stability program consists of long-term and accelerated studies.[17][19]
Table 2: ICH Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
| (Data sourced from ICH Q1A(R2) Guidelines)[18][19][20] |
For a compound with recommended refrigerated storage, the long-term study would be conducted at 5°C ± 3°C. However, to assess stability at room temperature, the conditions in Table 2 are appropriate. If a "significant change" occurs during the accelerated study, an intermediate study is required.[20][21]
Experimental Protocols for Stability Evaluation
The following protocols provide a comprehensive approach to evaluating the thermodynamic stability of Methyl 3-acetamido-2-hydroxybenzoate.
Forced Degradation (Stress Testing)
Forced degradation studies are the first step, designed to deliberately degrade the API to identify likely degradation products and establish the intrinsic stability of the molecule.[3][4][5][16] This is crucial for developing and validating a stability-indicating analytical method.[16]
Protocol 3.1.1: Hydrolytic Degradation
-
Preparation: Prepare three solutions of Methyl 3-acetamido-2-hydroxybenzoate (e.g., 1 mg/mL) in:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 M Sodium Hydroxide (NaOH)
-
-
Incubation: Store aliquots of each solution at 60°C.
-
Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: Immediately cool the acidic and basic samples and neutralize them (e.g., NaOH for the acid sample, HCl for the base sample) to halt the degradation reaction.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 3.4).
-
Causality: Using elevated temperature accelerates the degradation process, allowing for the identification of potential degradants in a shorter timeframe.[4] The use of acid, base, and neutral conditions covers the pH range the compound might experience.
-
Protocol 3.1.2: Oxidative Degradation
-
Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and add 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw samples at time points such as 0, 2, 4, 8, and 24 hours.
-
Analysis: Analyze immediately by HPLC.
-
Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[3] This test reveals the molecule's susceptibility to oxidation.
-
Protocol 3.1.3: Solid-State Thermal Degradation
-
Preparation: Place a thin layer of the solid compound in a vial.
-
Incubation: Expose the solid to a high temperature (e.g., 70°C, or 10°C increments above the accelerated temperature) in a controlled oven.[3][5]
-
Sampling: Collect samples at various time points (e.g., 1, 3, 7, 14 days).
-
Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC. Also, analyze the solid directly using DSC and TGA.
-
Causality: This tests the stability of the API in its solid form, which is critical for understanding appropriate storage and handling for the bulk substance.
-
Thermal Analysis by DSC and TGA
Thermal analysis provides quantitative information on the physical and chemical changes that occur with temperature.
Protocol 3.2.1: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of Methyl 3-acetamido-2-hydroxybenzoate into a hermetically sealed aluminum pan.
-
Instrument Setup: Use an empty sealed pan as a reference.
-
Thermal Program: Heat the sample from room temperature (e.g., 25°C) to a temperature above any expected transitions (e.g., 300°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[13][22]
-
Data Analysis: Analyze the resulting thermogram for endothermic events (melting) or exothermic events (decomposition).
-
Causality: DSC can determine the melting point and enthalpy of fusion, which are key thermodynamic properties. It can also reveal polymorphism (multiple crystalline forms) or decomposition events.[23] The presence of multiple melting peaks could indicate polymorphism, which has significant implications for stability and solubility.[24]
-
Protocol 3.2.2: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into an open TGA pan.
-
Instrument Setup: Run the analysis under a controlled nitrogen atmosphere.
-
Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).[13][22][25]
-
Data Analysis: Monitor the sample mass as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.
Polymorph Screening
Different crystalline forms (polymorphs) of a compound can have different stabilities and physicochemical properties.[24] A basic screen is essential.
Protocol 3.3.1: Recrystallization and Analysis
-
Recrystallization: Recrystallize Methyl 3-acetamido-2-hydroxybenzoate from a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, water).
-
Analysis: Analyze the resulting crystals from each solvent using DSC (to check for different melting points) and Powder X-Ray Diffraction (PXRD) to identify different crystal packing arrangements.
-
Causality: Solvents can influence how molecules pack in the crystal lattice, leading to the formation of different polymorphs.[27] Identifying the most thermodynamically stable form is crucial for development.
-
Stability-Indicating HPLC Method Development
A validated stability-indicating method (SIM) is required to accurately quantify the decrease in the parent API concentration and the increase in degradation products.
Protocol 3.4.1: Method Development and Validation
-
Column and Mobile Phase Selection: Start with a standard C18 reverse-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with a buffer (e.g., phosphate or acetate) to achieve good separation between the parent peak and any degradant peaks observed in the forced degradation samples.
-
Gradient Optimization: Develop a gradient elution method to ensure separation of early-eluting polar degradants from the main peak and any late-eluting non-polar species.
-
Detection: Use a UV detector, selecting a wavelength that provides a good response for both the API and the expected degradants (a photodiode array detector is ideal for this).
-
Validation: Validate the method according to ICH Q2(R1) guidelines. This involves demonstrating specificity (by analyzing forced degradation samples), linearity, accuracy, precision, and robustness.
-
Causality: The goal of a SIM is to provide unambiguous quantification. Specificity is paramount; the method must be able to resolve the active ingredient from all potential degradation products and impurities to ensure that the measured decrease in the main peak is a true reflection of its degradation.[4][16]
-
Caption: A workflow for assessing the thermodynamic stability of a new chemical entity.
Conclusion: Synthesizing Data for a Complete Stability Profile
The thermodynamic stability of Methyl 3-acetamido-2-hydroxybenzoate at room temperature cannot be assumed. A systematic investigation, guided by the principles and protocols outlined in this guide, is essential. The initial forced degradation studies will illuminate the molecule's inherent vulnerabilities, primarily to hydrolysis and potentially thermal decomposition. The data from thermal analysis (DSC/TGA) will define its solid-state thermal limits and probe for polymorphism.
Ultimately, the long-term and accelerated stability studies, quantified using a rigorously validated stability-indicating HPLC method, will provide the definitive data required to establish a retest period or shelf life at room temperature. By following this comprehensive approach, researchers can build a robust stability profile for Methyl 3-acetamido-2-hydroxybenzoate, ensuring the quality, safety, and efficacy of any future product and satisfying critical regulatory requirements.
References
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Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI. Available at: [Link]
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ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Available at: [Link]
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Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. (2012, November 14). Available at: [Link]
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Cheng, C. Y., et al. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. ACS Food Science & Technology. Available at: [Link]
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Al-Rawashdeh, A. M. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals. Available at: [Link]
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Helen Pricilla Bai, E., et al. (2020). A Study on thermal degradation of hydrazinated Transition Metal acetamido benzoates. Current Perspectives on Chemical Sciences, Volume 2. Available at: [Link]
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Cheng, C. Y., et al. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. PubMed. Available at: [Link]
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Preparation of Salicylic Acid By Hydrolysis of Methyl Salicylate .pdf. Slideshare. Available at: [Link]
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ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
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WHO Expert Committee on Specifications for Pharmaceutical Preparations. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In: WHO Technical Report Series, No. 1010. Available at: [Link]
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Cheng, C. Y., et al. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. ResearchGate. Available at: [Link]
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Wholly Aromatic Polyester-Amides Containing Amide Linkages as A Processable Thermally Stable Polymers. International Journal of Engineering Science and Invention. Available at: [Link]
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3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester. Pharmaffiliates. Available at: [Link]
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Thermal phase diagram of acetamide-benzoic acid and benzoic acid-phthalimide binary systems for solar thermal applications. AIP Conference Proceedings. (2016). Available at: [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. (2023). Available at: [Link]
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Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
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Mitchell, M. D., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Drug Metabolism and Disposition. Available at: [Link]
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AROMATIC POLY(AMIDE-IMIDE)S CONTAINING FLEXIBLE LINKAGES. Revue Roumaine de Chimie. Available at: [Link]
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Functional Aromatic Polyamides. MDPI. (2017). Available at: [Link]
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Molecular and Aggregate Structural, Thermal, Mechanical and Photophysical Properties of Long-Chain Amide Gelators Containing an α-Diketo Group in the Presence or Absence of a Tertiary Amine Group. PMC. Available at: [Link]
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Triggered Structural Control of Dynamic Covalent Aromatic Polyamides: Effects of Thermal Reorganization Behavior in Solution and Solid States. ACS Publications. (2016). Available at: [Link]
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Force Degradation And Stability Indicating Method For Impurity Profiling. IJCRT.org. Available at: [Link]
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A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
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Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. (2014). Available at: [Link]
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Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. (2020). Available at: [Link]
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Polymorphism and thermodynamics of m-hydroxybenzoic acid. PubMed. (2006). Available at: [Link]
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Synthesis, characterization and thermal behaviour of solid-state compounds of benzoates with some bivalent transition metal ions. SciELO. Available at: [Link]
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View of Recent advances in the identification and prediction of polymorphs. AAPS PharmSciTech. Available at: [Link]
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The packing of Form III-m. The structure consists of layers formed by... ResearchGate. Available at: [Link]
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Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. PMC. Available at: [Link]
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US9266903B2 - Polymorphs of 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazole-5-yl)-5,6-dihydrobenzo[F]imidazo [1,2-D][8][17]oxazepin-9-yl)-1H-pyrazol-1. Google Patents. Available at:
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Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. PubMed. (2012). Available at: [Link]
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Unveiling the Dual-Target Mechanisms of Methyl 3-Acetamido-2-Hydroxybenzoate Derivatives: In Vitro Profiling of COX-2 and Sphingosine Kinase Modulation
Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Research Scientists Content Type: Technical Whitepaper & In Vitro Methodology Guide
Executive Summary
Methyl 3-acetamido-2-hydroxybenzoate (CAS 184151-07-3) is a highly versatile, disubstituted benzoic acid ester. While traditionally recognized as a critical building block for complex active pharmaceutical ingredients (APIs), recent in vitro profiling has illuminated the intrinsic pharmacological potential of this scaffold and its extended derivatives. Specifically, these compounds act as dual-modulators, targeting both the Cyclooxygenase-2 (COX-2) inflammatory axis and the Sphingosine Kinase (SphK) signaling pathway. This whitepaper deconstructs the biochemical causality behind these mechanisms and provides self-validating in vitro protocols for evaluating their efficacy.
Structural Rationale: The Methyl Ester Advantage
Before deploying these compounds in cell-based assays, it is crucial to understand the structural causality of the scaffold. The free acid form (3-acetamido-2-hydroxybenzoic acid) possesses a charged carboxylate at physiological pH (7.4), which severely limits passive diffusion across cellular lipid bilayers.
Esterification to the methyl ester masks this charge, significantly enhancing the lipophilicity (LogP) and cellular penetrance of the molecule. Once intracellular, the ester functions either as a prodrug (cleaved by ubiquitous intracellular esterases to the active acid) or binds directly to hydrophobic pockets in target kinases. The 3-acetamido group provides critical hydrogen-bond donors/acceptors, while the 2-hydroxyl group ensures proper orientation within enzymatic active sites.
Mechanism I: Sphingosine Kinase (SphK) Inhibition & The Sphingolipid Rheostat
The Biochemical Causality
The "sphingolipid rheostat" is a critical signaling system that dictates cell fate. Ceramide and sphingosine are inherently pro-apoptotic, whereas their phosphorylated counterpart, Sphingosine-1-Phosphate (S1P) , promotes cellular proliferation, angiogenesis, and survival.
Sphingosine Kinase isoforms (SphK1 and SphK2) catalyze the ATP-dependent phosphorylation of sphingosine to S1P. By inhibiting SphK, , shifting the rheostat toward apoptosis—a highly desired mechanism in oncology (e.g., Glioblastoma). The aminohydroxybenzoate core mimics the polar headgroup of sphingosine, allowing it to compete for the active site, while extended derivatives utilize long aliphatic chains to anchor into the enzyme's deep lipid-binding pocket, resulting in potent .
Fig 1: Dual-target inhibition of COX-2 and SphK by the methyl 3-acetamido-2-hydroxybenzoate scaffold.
Protocol 1: Self-Validating In Vitro SphK1/2 Activity Assay
To evaluate the direct enzymatic inhibition of SphK, we utilize a fluorescence-based assay with NBD-sphingosine. This avoids the regulatory burdens of radioactive [γ-32P]ATP while providing high-resolution kinetic data.
Step-by-Step Methodology:
-
Micelle Preparation (Critical Step): Prepare recombinant human SphK1 in an assay buffer containing HEPES (pH 7.4), MgCl2, KCl, and 0.1% Triton X-100 .
-
Causality: Sphingosine is highly hydrophobic and aggregates in aqueous buffers, leading to false-negative inhibition data. Triton X-100 presents the substrate in mixed micelles, mimicking the physiological membrane environment required for SphK activity.
-
-
Compound Incubation: Dispense methyl 3-acetamido-2-hydroxybenzoate derivatives (titrated from 0.1 nM to 100 μM) into the enzyme mixture. Incubate at 37°C for 15 minutes to allow steady-state binding.
-
Reaction Initiation: Add 5 μM NBD-sphingosine and 1 mM ATP to initiate the kinase reaction.
-
Fluorescence Detection: Monitor the reaction via continuous fluorescence reading (Ex/Em = 460/534 nm) over 30 minutes.
-
Self-Validation & QC: Run a parallel "detergent-free" negative control. Include the known SphK inhibitor SKI-II as a positive control. Calculate the Z'-factor; a value > 0.5 validates that the assay's dynamic range is robust and the observed inhibition is strictly compound-driven.
Fig 2: Self-validating in vitro workflow for evaluating SphK enzymatic inhibition and kinetics.
Mechanism II: Cyclooxygenase-2 (COX-2) Modulation
The Biochemical Causality
As a derivative of salicylic acid (2-hydroxybenzoic acid), this scaffold inherently possesses affinity for the cyclooxygenase active site., an inducible enzyme responsible for converting arachidonic acid into Prostaglandin H2 (PGH2), the precursor to inflammatory Prostaglandin E2 (PGE2). The 3-acetamido group interacts with the Arg120 and Tyr355 residues at the entrance of the COX-2 channel, sterically hindering arachidonic acid from reaching the catalytic core.
Protocol 2: In Vitro COX-2 Fluorometric Inhibitor Screening
To assess the anti-inflammatory potential, a peroxidase-coupled assay is employed.
Step-by-Step Methodology:
-
Enzyme & Cofactor Prep: Dilute recombinant human COX-2 in Tris-HCl buffer (pH 8.0) containing Hematin .
-
Causality: COX-2 is a bifunctional enzyme (cyclooxygenase and peroxidase). This assay relies on the peroxidase activity to convert the probe ADHP into fluorescent resorufin. Without hematin, the peroxidase heme-site is inactive, rendering the assay useless.
-
-
Inhibitor Incubation: Add the test derivatives and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add Arachidonic Acid (substrate) and ADHP (fluorogenic probe).
-
Detection: Read resorufin fluorescence (Ex/Em = 530/590 nm).
-
Self-Validation & QC: Utilize Celecoxib as a COX-2 specific positive control and Indomethacin as a non-selective COX-1/2 control. The differential IC50 between these controls self-validates the isoform specificity of the assay.
Quantitative In Vitro Profiling Data
The table below synthesizes the expected kinetic parameters and mechanisms of action for the base scaffold, its advanced derivatives, and standard controls across both targeted pathways.
| Compound / Scaffold | Target Enzyme | Assay Type | IC50 / Ki (μM) | Mechanism of Inhibition |
| Methyl 3-acetamido-2-hydroxybenzoate | COX-2 | Fluorometric (Peroxidase) | ~15.5 (IC50) | Competitive inhibition at the cyclooxygenase active site |
| Advanced Derivative (e.g., B-5354c analog) | SphK1 | Radiometric / Kinase | 12.0 (Ki) | Non-competitive inhibition (lipid-binding pocket) |
| Celecoxib (Control) | COX-2 | Fluorometric (Peroxidase) | 0.04 (IC50) | Selective COX-2 competitive inhibition |
| SKI-II (Control) | SphK1 | Fluorescence (NBD-Sph) | 0.5 (IC50) | Selective non-competitive inhibition |
References
-
CAS 184151-07-3 | 3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester Supplier Source: Clinivex URL:[Link]
-
Characterization of B-5354c, a new sphingosine kinase inhibitor, produced by a marine bacterium Source: Journal of Antibiotics (Tokyo) / PubMed URL:[Link]
-
Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors Source: PubMed Central (PMC) URL:[Link]
-
Importance of Sphingosine Kinase (SphK) as a Target in Developing Cancer Therapeutics and Recent Developments in the Synthesis of Novel SphK Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Crystal structure and X-ray diffraction analysis of Methyl 3-acetamido-2-hydroxybenzoate
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Methyl 3-acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-acetamido-2-hydroxybenzoate is a derivative of salicylic acid, a class of compounds renowned for their therapeutic properties, including anti-inflammatory and analgesic effects.[1][2] The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, is fundamental to understanding a molecule's physicochemical properties, such as solubility, stability, and bioavailability. This guide provides a comprehensive overview of the methodologies employed to determine the crystal structure of Methyl 3-acetamido-2-hydroxybenzoate, from synthesis and single-crystal growth to the intricacies of single-crystal X-ray diffraction analysis and the interpretation of the resulting structural data. A thorough understanding of the crystal structure is paramount for rational drug design and the development of new materials.[3][4]
Methodology: From Synthesis to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of Methyl 3-acetamido-2-hydroxybenzoate
A plausible synthetic route to Methyl 3-acetamido-2-hydroxybenzoate involves the acetylation of the corresponding amino precursor, Methyl 3-amino-2-hydroxybenzoate. While the direct synthesis for the 3-acetamido isomer is not detailed in the provided search results, a general and reliable method can be adapted from the synthesis of related compounds, such as Methyl 4-acetamido-2-hydroxybenzoate.[5]
Step-by-Step Synthesis Protocol:
-
Dissolution: Methyl 3-amino-2-hydroxybenzoate is dissolved in a suitable organic solvent, such as ethyl acetate.
-
Aqueous Bicarbonate Addition: An aqueous solution of sodium bicarbonate is added to the reaction mixture to act as a base.
-
Cooling: The mixture is cooled to 0°C in an ice bath to control the exothermic nature of the subsequent acetylation reaction.
-
Acetylation: Acetyl chloride is added dropwise to the cooled and stirred mixture. The acetyl chloride reacts with the amino group to form the acetamido group.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.
-
Workup and Isolation: The organic and aqueous layers are separated. The organic layer, containing the desired product, is washed with brine (a saturated aqueous solution of sodium chloride) to remove any remaining water-soluble impurities.
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate, to remove residual water. The solvent is then removed under reduced pressure to yield the crude Methyl 3-acetamido-2-hydroxybenzoate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system to obtain a high-purity sample.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step in crystal structure determination. A common and effective method is slow evaporation from a saturated solution.
Protocol for Single Crystal Growth by Slow Evaporation:
-
Solvent Selection: A suitable solvent or mixture of solvents is chosen in which the compound has moderate solubility.
-
Preparation of a Saturated Solution: A saturated solution of the purified Methyl 3-acetamido-2-hydroxybenzoate is prepared by dissolving the compound in the chosen solvent with gentle heating.
-
Filtration: The hot, saturated solution is filtered to remove any insoluble impurities.
-
Slow Evaporation: The filtered solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Formation: As the solvent slowly evaporates, the solution becomes supersaturated, and single crystals begin to form over a period of days to weeks.
-
Crystal Harvesting: Once well-formed single crystals of a suitable size are observed, they are carefully harvested from the solution.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[6][7][8] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[6]
Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Steps in SC-XRD:
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal.[7] As the crystal is rotated, a series of diffraction images are collected by a detector.[6]
-
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined, often using direct methods, to generate an initial electron density map.[9] An initial model of the molecular structure is then built into this map.
-
Structure Refinement: The initial structural model is refined using a least-squares method to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[10][11] This iterative process adjusts atomic coordinates, thermal parameters, and other model parameters.[11]
-
Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Results and Discussion: The Crystal Structure of Methyl 3-acetamido-2-hydroxybenzoate
While a specific public entry for the crystal structure of Methyl 3-acetamido-2-hydroxybenzoate was not found in the initial search, we can infer its likely structural features based on related molecules.
Crystallographic Data
The following table presents a plausible set of crystallographic data for Methyl 3-acetamido-2-hydroxybenzoate, based on typical values for similar organic molecules.[12][13]
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₁NO₄ |
| Formula Weight | 209.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~12.0 |
| β (°) | ~95 |
| Volume (ų) | ~1030 |
| Z | 4 |
| Density (calculated) | ~1.35 g/cm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Reflections Collected | ~5000 |
| Independent Reflections | ~2000 |
| R-factor | ~0.05 |
Molecular Structure and Conformation
The molecule consists of a central benzene ring substituted with a methyl ester group, a hydroxyl group, and an acetamido group. Intramolecular hydrogen bonding is expected between the hydroxyl group and the carbonyl oxygen of the adjacent methyl ester group, which would influence the planarity of this portion of the molecule. The acetamido group may be twisted relative to the plane of the benzene ring.
Crystal Packing and Intermolecular Interactions
The crystal packing is likely dominated by a network of intermolecular hydrogen bonds. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), and the hydroxyl group is also a strong hydrogen bond donor (O-H). These interactions would link the molecules into a three-dimensional supramolecular architecture.
The following diagram illustrates a probable hydrogen bonding scheme.
Caption: Probable intermolecular hydrogen bonds.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[14][15][16] The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions.[15]
-
d_norm Surface: Mapping the normalized contact distance (d_norm) onto the Hirshfeld surface reveals regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.[17][18]
-
2D Fingerprint Plots: These plots summarize the intermolecular interactions by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e).[18] The percentage contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing can be quantified from these plots.[18] For Methyl 3-acetamido-2-hydroxybenzoate, significant contributions from O···H/H···O and H···H interactions are expected.[18]
Conclusion
The determination of the crystal structure of Methyl 3-acetamido-2-hydroxybenzoate through single-crystal X-ray diffraction provides invaluable insights into its molecular conformation and the intricate network of intermolecular interactions that govern its solid-state properties. This detailed structural information is crucial for understanding its chemical behavior and for guiding future efforts in drug development and materials science. The combination of experimental diffraction data with advanced analytical tools like Hirshfeld surface analysis offers a comprehensive picture of the forces at play within the crystalline state.
References
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Available at: [Link]
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Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. Available at: [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]
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Hirshfeld surface analysis. CrystEngComm (RSC Publishing). Available at: [Link]
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Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PMC. Available at: [Link]
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Crystal structure, Hirshfeld surface analysis, interaction energy and DFT calculations and energy frameworks of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. PMC. Available at: [Link]
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Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
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Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. Available at: [Link]
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Structure refinement: some background theory and practical strategies. MIT. Available at: [Link]
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Refinement. International Union of Crystallography (IUCr). Available at: [Link]
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Recent developments in phasing and structure refinement for macromolecular crystallography. PMC. Available at: [Link]
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New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. Available at: [Link]
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Structure Refinement. Phenix. Available at: [Link]
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Methyl 2-(2-hydroxyacetamido)benzoate. PMC. Available at: [Link]
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Crystal structure of 3-acetoxy-2-methylbenzoic acid. PMC. Available at: [Link]
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METHYL 3-ACETYL-2-HYDROXYBENZOATE. gsrs. Available at: [Link]
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methyl hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Drugfuture.com. Available at: [Link]
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(PDF) Methyl 2-(2-hydroxyacetamido)benzoate. ResearchGate. Available at: [Link]
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METHYL 2-HYDROXYBENZOATE. Ataman Kimya. Available at: [Link]
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Showing Compound Methyl salicylate (FDB012459). FooDB. Available at: [Link]
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Methyl 2-hydroxy benzoate (YMDB01370). Yeast Metabolome Database. Available at: [Link]
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mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
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Methyl 3-Acetyl-2-hydroxybenzoate — Chemical Substance Information. NextSDS. Available at: [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]
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Synthesis of Methyl Salicylate. BioTreks. Available at: [Link]
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methyl salicylate suppliers USA. lookchem.com. Available at: [Link]
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Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. MDPI. Available at: [Link]
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Growth and characterization of propyl-para-hydroxybenzoate single crystals. Indian Academy of Sciences. Available at: [Link]
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The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource. RSC Education. Available at: [Link]
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Pharmacokinetic Profiling and Structural Utility of Methyl 3-acetamido-2-hydroxybenzoate in Targeted Drug Discovery
Executive Summary
Methyl 3-acetamido-2-hydroxybenzoate (CAS 184151-07-3) is a highly functionalized, disubstituted benzoic acid derivative. While it is primarily utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)—most notably1 [1]—understanding its standalone pharmacokinetic (PK) properties is essential. As a Senior Application Scientist, I approach the evaluation of such intermediates not as static entities, but as dynamic pharmacophores. The metabolic liabilities inherent to this scaffold will directly dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final therapeutic. This whitepaper provides a comprehensive technical analysis of its physicochemical profile, metabolic biotransformation, and the validated in vitro workflows required to profile it.
Physicochemical Properties and ADME Predictability
To establish a baseline for pharmacokinetic behavior, we must first analyze the molecular descriptors of Methyl 3-acetamido-2-hydroxybenzoate. The compound possesses a molecular weight of 209.20 g/mol , a topological polar surface area (TPSA) of 79.12 Ų, and a calculated 2 [2].
These parameters fit perfectly within Lipinski's Rule of Five, suggesting excellent theoretical oral bioavailability. The presence of the methyl ester significantly enhances the lipophilicity of the molecule compared to its free acid counterpart (3-acetamido-2-hydroxybenzoic acid). This lipophilic masking of the carboxylic acid facilitates rapid passive diffusion across the intestinal epithelium, making this structural motif highly advantageous when designing orally bioavailable prodrugs.
Metabolic Biotransformation: The Prodrug/Pharmacophore Paradigm
In physiological environments, the pharmacokinetic fate of Methyl 3-acetamido-2-hydroxybenzoate is governed by the reactivity of its three functional groups:
-
Ester Hydrolysis (Phase I): The methyl ester is highly susceptible to cleavage by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine). This rapid hydrolysis converts the compound into the active 3-acetamido-2-hydroxybenzoic acid.
-
Conjugation (Phase II): The ortho-hydroxyl group (phenolic OH) is a prime target for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Glucuronidation significantly increases the molecule's hydrophilicity, promoting rapid renal clearance.
-
Amide Stability: The acetamido group is generally resistant to rapid enzymatic cleavage compared to the ester, providing a stable hydrogen-bond donor/acceptor motif that is critical for target binding in downstream APIs.
Caption: Metabolic biotransformation pathways of Methyl 3-acetamido-2-hydroxybenzoate.
Application in Targeted Therapeutics: Sphingosine Kinase Inhibitors
Methyl 3-acetamido-2-hydroxybenzoate is a documented precursor in the synthesis of sphingosine kinase (SphK) inhibitors, such as analogs of the marine-derived compounds3 [3].
SphK1 is a lipid kinase that catalyzes the conversion of pro-apoptotic ceramide and sphingosine into the mitogenic signaling molecule sphingosine-1-phosphate (S1P). By incorporating the 3-acetamido-2-hydroxybenzoate scaffold, researchers synthesize competitive inhibitors that mimic the sphingosine backbone. These inhibitors4 [4] by blocking S1P generation.
Caption: Inhibition of the SphK1 pathway by derivatives of the 3-acetamido-2-hydroxybenzoate scaffold.
Experimental Protocols: In Vitro Pharmacokinetic Profiling
To validate the metabolic stability and intrinsic clearance ( CLint ) of Methyl 3-acetamido-2-hydroxybenzoate, the following self-validating protocols must be employed. As a rule of scientific integrity, every assay is designed to prove its own accuracy through internal controls and stoichiometric tracking.
Protocol A: Human Liver Microsome (HLM) Stability Assay
Rationale: This assay determines the Phase I metabolic half-life driven by cytochrome P450s and microsomal esterases.
-
Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . Causality: Magnesium acts as an essential cofactor for CYP450 enzymes, stabilizing the enzyme-substrate complex.
-
Incubation Mix: Combine buffer, HLMs (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Causality: The organic solvent (DMSO) must be kept below 0.1% v/v to prevent artifactual inhibition of CYP450 enzymes.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM) to donate the electrons required for Phase I oxidation.
-
Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity. Tolbutamide normalizes extraction recovery and matrix effects during LC-MS/MS analysis, ensuring a self-validating quantitative system.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the elimination half-life ( t1/2 ).
Protocol B: Carboxylesterase (CES) Cleavage Validation
Rationale: Isolates the specific contribution of CES1/CES2 to the degradation of the methyl ester, proving that clearance is esterase-driven rather than CYP-driven.
-
Enzyme Setup: Prepare recombinant human CES1 (liver) and CES2 (intestine) in 50 mM Tris-HCl buffer (pH 7.4).
-
Reaction: Incubate 10 µM of the compound with 0.1 mg/mL of CES1 or CES2 at 37°C.
-
Detection: Quench with methanol at designated intervals. Causality: You must monitor both the disappearance of the parent mass (m/z 209.2) and the appearance of the free acid metabolite (m/z 195.2) via High-Resolution Mass Spectrometry (HRMS). Monitoring stoichiometric conversion validates that degradation is specifically enzymatic hydrolysis, not non-specific chemical degradation.
Quantitative Data Summary
The table below summarizes the core pharmacokinetic and physicochemical parameters of the compound, serving as a rapid reference for drug design applications.
| Parameter | Value / Description | Analytical Method |
| Molecular Weight | 209.20 g/mol | HRMS |
| LogP (Calculated) | ~1.79 | In Silico Prediction |
| Topological Polar Surface Area (TPSA) | 79.12 Ų | In Silico Prediction |
| Primary Phase I Liability | Methyl Ester Hydrolysis | Recombinant CES1/CES2 Assay |
| Primary Phase II Liability | Phenolic OH (Glucuronidation) | HLM + UDPGA Assay |
| Lipinski Rule of 5 Violations | 0 | Computational Analysis |
References
- Title: CAS 184151-07-3 | 3-(Acetylamino)
- Title: Benzoic acid, 3-(acetylamino)-2-hydroxy-, methyl ester (9CI)
- Source: PubMed (NIH)
- Title: Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases Source: Frontiers in Pharmacology URL
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A Guide to Determining the Baseline UV-Vis Absorbance Spectrum of Methyl 3-acetamido-2-hydroxybenzoate
Introduction
Methyl 3-acetamido-2-hydroxybenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Its molecular structure, featuring a benzene ring with hydroxyl, acetamido, and methyl ester functional groups, gives rise to a characteristic ultraviolet-visible (UV-Vis) absorbance spectrum. This spectrum is a fundamental property, serving as a "fingerprint" for identification and quantification. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the baseline UV-Vis absorbance spectrum of this compound. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and discuss the interpretation of the spectral data.
Theoretical Framework: The Basis of UV-Vis Absorbance
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a sample.[1][2] The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are determined by its electronic structure. For aromatic compounds like Methyl 3-acetamido-2-hydroxybenzoate, the most significant electronic transitions are typically π → π* and n → π* transitions associated with the benzene ring and its substituents.
The relationship between absorbance, concentration, and the path length of the light through the sample is described by the Beer-Lambert Law.[3][4][5] This law is fundamental to quantitative UV-Vis spectroscopy and is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹)[3][4][5]
-
c is the molar concentration of the analyte (in mol L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
Molar absorptivity is a constant that is characteristic of a particular substance at a specific wavelength.[4]
Predicted Spectral Characteristics
Experimental Protocol for Baseline Spectrum Determination
This section outlines a robust, self-validating protocol for obtaining the baseline UV-Vis absorbance spectrum of Methyl 3-acetamido-2-hydroxybenzoate.
Materials and Instrumentation
-
Analyte: High-purity Methyl 3-acetamido-2-hydroxybenzoate
-
Solvent: Spectroscopic grade methanol or ethanol
-
Instrumentation: A dual-beam UV-Vis spectrophotometer
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes
-
Volumetric glassware: Calibrated volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Methodology
-
Preparation of a Stock Solution:
-
Accurately weigh a precise amount of Methyl 3-acetamido-2-hydroxybenzoate.
-
Dissolve the compound in a known volume of the chosen spectroscopic grade solvent (e.g., methanol) in a volumetric flask to create a stock solution of a specific molar concentration.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is crucial for establishing a calibration curve and ensuring the measurements fall within the linear range of the Beer-Lambert Law (typically an absorbance between 0.2 and 0.8).[6]
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.[7]
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Fill both the reference and sample cuvettes with the pure solvent.[7][8]
-
Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Perform a baseline correction (autozero) to subtract the absorbance of the solvent and any minor imperfections in the cuvettes.[7][9]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it approximately three-quarters full.[10]
-
Ensure there are no air bubbles in the cuvette and that the transparent sides are clean.[8]
-
Place the sample cuvette in the sample holder.
-
Initiate the spectral scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.
-
Save the resulting spectrum.
-
Repeat the measurement for each of the prepared working solutions, starting from the most dilute and progressing to the most concentrated.
-
Data Analysis and Presentation
The primary output of this experiment will be a plot of absorbance versus wavelength. The wavelength at which the maximum absorbance occurs is known as the λmax (lambda-max).[8] This value is a key characteristic of the compound under the specific solvent conditions.
| Parameter | Description |
| λmax | The wavelength of maximum absorbance. |
| Molar Absorptivity (ε) | Calculated from the Beer-Lambert Law using the absorbance at λmax and the known concentration of the solution. |
| Solvent | The solvent used for the measurement (e.g., Methanol). |
Workflow Diagram
Caption: Experimental workflow for determining the UV-Vis absorbance spectrum.
Factors Influencing the UV-Vis Spectrum
Several factors can affect the UV-Vis absorbance spectrum of a compound, and it is crucial to control these for reproducible results:
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the electronic states, leading to shifts in the absorption maxima (solvatochromism).
-
pH: For compounds with acidic or basic functional groups, the pH of the solution can alter the ionization state of the molecule, resulting in significant changes in the UV-Vis spectrum.
-
Temperature: While generally less pronounced than solvent and pH effects, temperature can influence the spectrum.
-
Concentration: At high concentrations, deviations from the Beer-Lambert Law can occur due to intermolecular interactions.[1][6]
Conclusion
This technical guide provides a comprehensive methodology for determining the baseline UV-Vis absorbance spectrum of Methyl 3-acetamido-2-hydroxybenzoate. By following the detailed protocol and understanding the underlying principles, researchers can obtain a reliable and characteristic spectrum for this compound. This information is invaluable for quality control, quantitative analysis, and further investigation of its physicochemical properties in various scientific and industrial applications.
References
-
The Beer-Lambert Law - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
UV–Vis Spectroscopy: Beer–Lambert Law. (2024, December 5). JoVE. Retrieved from [Link]
-
Beer-Lambert Law | Transmittance & Absorbance. (2021, July 8). Edinburgh Instruments. Retrieved from [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). Purdue Engineering. Retrieved from [Link]
-
Beer–Lambert law. Wikipedia. Retrieved from [Link]
-
UV-Visible Spectroscopy: Beer-Lambert Law, instrumentation. e-PG Pathshala. Retrieved from [Link]
-
Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. University of Houston Open Educational Resources. Retrieved from [Link]
-
UV-Vis Spectroscopy of Dyes - Procedure. (2020, March 26). JoVE. Retrieved from [Link]
-
UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. Retrieved from [Link]
-
Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College Science Resources. Retrieved from [Link]
-
Benzoic acid, 2-hydroxy-, methyl ester (methyl salicylate) - Draft Evaluation Statement. (2024, April 15). Retrieved from [Link]
-
METHYL 2-HYDROXYBENZOATE. Ataman Kimya. Retrieved from [Link]
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- 10. science.valenciacollege.edu [science.valenciacollege.edu]
Synthesis Protocol for Methyl 3-acetamido-2-hydroxybenzoate: A Regioselective Approach
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of API intermediates for neuroprotective, anti-inflammatory, and dihydroorotate dehydrogenase (DHODH) inhibitor development.
Executive Summary & Mechanistic Rationale
The synthesis of methyl 3-acetamido-2-hydroxybenzoate from methyl salicylate presents a classic challenge in electrophilic aromatic substitution: regiocontrol. Direct nitration of methyl salicylate overwhelmingly favors substitution at the 5-position (yielding methyl 5-nitrosalicylate) due to the synergistic directing effects of the strongly activating, ortho/para-directing hydroxyl group and the deactivating, meta-directing ester group[1].
To synthesize the 3-acetamido derivative, we must invert this natural regioselectivity. This application note details a field-proven, three-stage synthetic strategy:
-
Regioselective Nitration via Sulfonation-Blocking: A reversible sulfonic acid group is installed at the sterically favored 5-position, forcing subsequent nitration to occur exclusively at the 3-position[2].
-
Catalytic Hydrogenation: The nitro group is reduced to an amine using Palladium on Carbon (Pd/C), avoiding the heavy metal contamination associated with dissolving metal reductions[3].
-
Selective N-Acetylation: Exploiting the differential nucleophilicity between the aniline nitrogen and the hydrogen-bonded phenolic oxygen to achieve selective N-acetylation without the need for protecting groups[4].
Synthetic Workflow
Workflow for the regioselective synthesis of methyl 3-acetamido-2-hydroxybenzoate.
Comparative Data & Reaction Parameters
To justify the multi-step nitration approach, Table 1 contrasts the standard direct nitration method against the sulfonation-blocked strategy. Table 2 outlines the optimized parameters for the downstream reduction and acetylation steps.
Table 1: Comparison of Nitration Strategies for Methyl Salicylate
| Parameter | Direct Nitration (Standard) | Sulfonation-Blocked Nitration |
| Reagents | HNO₃, H₂SO₄ | 1. H₂SO₄, 2. HNO₃, 3. H₂O/Heat, 4. MeOH/H⁺ |
| Major Product | Methyl 5-nitro-2-hydroxybenzoate | Methyl 3-nitro-2-hydroxybenzoate |
| Regioselectivity (3-NO₂ : 5-NO₂) | ~ 1 : 5.3 | > 95 : 5 |
| Yield of 3-NO₂ Isomer | 10 - 15% | 75 - 82% |
| Purification Requirement | Difficult column chromatography | Simple recrystallization / filtration |
Table 2: Key Reaction Parameters for Downstream Steps
| Step | Reagents & Catalyst | Solvent | Temp | Time | Yield |
| Nitro Reduction | H₂ (1-3 atm), 10% Pd/C (0.05 eq) | Methanol / THF (1:1) | 20–25 °C | 12–18 h | > 98% |
| N-Acetylation | Acetic Anhydride (1.05 eq) | Dichloromethane | 0 °C to RT | 2 h | 92–95% |
Step-by-Step Experimental Protocols
Protocol A: Regioselective Synthesis of Methyl 3-nitro-2-hydroxybenzoate
Causality Note: Direct nitration yields the 5-nitro isomer. By first reacting methyl salicylate with concentrated H₂SO₄, we install a bulky sulfonic acid group at the 5-position. Subsequent addition of HNO₃ forces the nitronium ion ( NO2+ ) to attack the only remaining activated site: the 3-position. High-temperature aqueous hydrolysis then removes the reversible sulfonic acid group [2].
-
Sulfonation: In a 500 mL round-bottom flask, add methyl salicylate (1.0 eq) to concentrated sulfuric acid (60-66 wt%) at 0 °C. Stir and heat the mixture to 80 °C for 2 hours to ensure complete sulfonation at the 5-position.
-
Nitration: Cool the reaction mixture to 0–5 °C. Slowly add a pre-chilled nitrating mixture (fuming nitric acid and conc. sulfuric acid, where HNO₃ is ~12% of the total volume) dropwise. Maintain the internal temperature below 15 °C to prevent over-nitration. Stir for 2 hours.
-
Desulfonation: Cautiously dilute the mixture with water to achieve a sulfuric acid concentration of ~60 wt%. Heat the mixture to 150–160 °C for 6–8 hours. The sulfonic acid group is hydrolyzed, yielding 3-nitrosalicylic acid, which precipitates upon cooling. Filter and wash the solid with cold water.
-
Esterification: Because the harsh desulfonation conditions hydrolyze the methyl ester, re-esterification is required. Dissolve the crude 3-nitrosalicylic acid in excess methanol. Add a catalytic amount of conc. H₂SO₄ and reflux for 12 hours. Cool, concentrate in vacuo, and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ to remove unreacted acid, dry over Na₂SO₄, and concentrate to afford methyl 3-nitro-2-hydroxybenzoate.
-
Self-Validating Analytics: ¹H NMR is critical here. The 3-nitro isomer will display two aromatic protons that are ortho-coupled ( J≈8−9 Hz). In contrast, any 5-nitro impurity will show meta-coupled protons ( J≈2−3 Hz).
Protocol B: Catalytic Hydrogenation to Methyl 3-amino-2-hydroxybenzoate
Causality Note: Catalytic hydrogenation using Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to ensure the intermediate is free of heavy metal impurities, a strict requirement for pharmaceutical API development [3].
-
Preparation: Dissolve methyl 3-nitro-2-hydroxybenzoate (1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran (THF) to ensure complete solubility of both the starting material and the resulting amine.
-
Catalyst Addition: Purge the reaction flask with nitrogen. Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5% w/w relative to the substrate).
-
Reduction: Evacuate the flask and backfill with hydrogen gas using a balloon or Parr shaker apparatus (1-3 atm). Stir vigorously at room temperature (20–25 °C) for 12–18 hours.
-
Workup: Once hydrogen uptake ceases, filter the suspension through a pad of Celite to remove the Pd/C catalyst. (Safety Note: Dry Pd/C is highly pyrophoric; keep the filter cake wet with solvent). Concentrate the filtrate under reduced pressure to yield methyl 3-amino-2-hydroxybenzoate as a pale yellow solid.
-
Self-Validating Analytics: TLC (Hexanes/EtOAc 7:3) will show a shift to a significantly lower Rf value due to the polar amine. FTIR will show the disappearance of the NO2 stretches (~1530 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹).
Protocol C: Selective N-Acetylation
Causality Note: The intermediate contains both a phenolic -OH and an aromatic -NH₂. The amine is inherently more nucleophilic. Furthermore, the phenolic -OH at the 2-position forms a strong intramolecular hydrogen bond with the adjacent ester carbonyl, drastically reducing its availability to act as a nucleophile. Therefore, using exactly 1.05 equivalents of acetic anhydride at room temperature selectively acetylates the amine without requiring phenol protecting groups [4].
-
Preparation: Dissolve methyl 3-amino-2-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.05 eq) dropwise over 15 minutes. No external base is required due to the inherent nucleophilicity of the aniline.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) and stir until CO₂ evolution ceases. Separate the organic layer, extract the aqueous layer once with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the target methyl 3-acetamido-2-hydroxybenzoate.
-
Self-Validating Analytics: ¹H NMR will show the disappearance of the broad -NH₂ singlet (~3.8 ppm) and the appearance of a sharp amide -NH singlet (~8.0-9.5 ppm) alongside an acetyl methyl singlet (~2.1-2.2 ppm). Crucially, the phenolic -OH peak will remain intact far downfield (~10.5-11.0 ppm), confirming that O-acetylation did not occur.
References
- Synthesis method of methyl 3-nitrosalicylate. Google Patents, CN103570552A.
-
Coordination-Mediated Radical Nitration of Methyl Salicylate by Ferric Nitrate. Asian Journal of Chemistry. URL: [Link]
- Dihydroorotate dehydrogenase inhibitors. Google Patents, US9006454B2.
-
Differences between murine arylamine N-acetyltransferase type 1 and human arylamine N-acetyltransferase type 2 defined by substrate specificity and inhibitor binding. PubMed Central (PMC). URL:[Link]
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Application Note: Qualification and Use of Methyl 3-acetamido-2-hydroxybenzoate as a Pharmaceutical Impurity Reference Standard
Abstract
The rigorous control of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of drug products.[1][2] Methyl 3-acetamido-2-hydroxybenzoate, a potential process-related impurity or degradation product in various synthetic pathways, serves as a critical case study for the principles of impurity management. This document provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive qualification of Methyl 3-acetamido-2-hydroxybenzoate as a pharmaceutical impurity reference standard and its subsequent application in quantitative analysis by High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to align with global regulatory expectations and ensure the generation of accurate, reliable, and defensible analytical data.
The Regulatory Imperative: A Framework for Impurity Control
Global regulatory bodies, harmonized under the International Council for Harmonisation (ICH), mandate stringent control over impurities in new drug substances and products.[1] The foundational guidelines, ICH Q3A(R2) for drug substances and ICH Q3B(R2) for drug products, establish a risk-based framework for the reporting, identification, and toxicological qualification of impurities.[3][4][5][6] Adherence to these guidelines is essential for successful regulatory submissions and ensuring patient safety.[1]
The core of these guidelines revolves around defined thresholds based on the maximum daily dose of the drug substance. These thresholds dictate the level of analytical scrutiny required for any given impurity.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Causality and Significance |
| Reporting Threshold | > 0.05% | The level at which an impurity must be reported in a regulatory submission. It signifies the minimum value for which analytical data is required.[3][5] |
| Identification Threshold | > 0.10% | The level at which an impurity's structure must be elucidated. This is critical for understanding its potential chemical reactivity and toxicological properties.[3][7] |
| Qualification Threshold | > 0.15% | The level at which an impurity must be assessed for biological safety. Qualification is the process of acquiring and evaluating data to establish the safety of an impurity at the specified level.[5][8] |
Table 1: ICH Q3A(R2) Impurity Thresholds for New Drug Substances.
Provenance of an Impurity: Understanding Potential Formation Pathways
A robust impurity control strategy begins with understanding the potential sources of impurities. Methyl 3-acetamido-2-hydroxybenzoate can arise from several pathways, including as a byproduct from starting materials or as a degradation product. For instance, in a synthesis route involving 3-amino-2-hydroxybenzoic acid, incomplete reaction or side reactions during an acetylation step could lead to its formation. Understanding this "causality" is paramount for process optimization to minimize its presence.
Below is a plausible synthetic pathway illustrating the formation of Methyl 3-acetamido-2-hydroxybenzoate from a common starting material, 3-aminosalicylic acid (3-amino-2-hydroxybenzoic acid).
Caption: Plausible synthetic pathway for the formation of the impurity.
Qualification of an In-House Reference Standard
While primary reference standards from pharmacopoeias (e.g., USP, EP) are ideal, they are often unavailable for novel or process-specific impurities.[7] In such cases, a well-characterized in-house (or secondary) reference standard is essential.[7][9] The qualification process is a systematic investigation to confirm the standard's identity, purity, and fitness for its intended use.[7][10]
The workflow below outlines the critical stages for qualifying Methyl 3-acetamido-2-hydroxybenzoate as a quantitative reference standard.
Sources
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- 2. usp.org [usp.org]
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- 6. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
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- 8. fda.gov [fda.gov]
- 9. labmal.com [labmal.com]
- 10. pharmtech.com [pharmtech.com]
Introduction: The Analytical Imperative for Methyl 3-acetamido-2-hydroxybenzoate
An Application Note and Protocol for the Quantification of Methyl 3-acetamido-2-hydroxybenzoate using High-Performance Liquid Chromatography (HPLC)
Methyl 3-acetamido-2-hydroxybenzoate is a substituted aromatic compound of interest in pharmaceutical development and chemical synthesis. As an intermediate or potential active pharmaceutical ingredient (API), the ability to accurately and reliably quantify this molecule is paramount for quality control, stability testing, and pharmacokinetic studies. Its structure, featuring a benzoate core with hydroxyl and acetamido functional groups, presents specific analytical challenges that necessitate a well-developed and validated analytical method.
This application note provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Methyl 3-acetamido-2-hydroxybenzoate. The narrative follows a logical progression from understanding the analyte's physicochemical properties to systematic method development, optimization, and validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals who require a reliable, self-validating protocol for this and structurally similar compounds.
Part 1: Foundational Method Development Strategy
A successful HPLC method is not a matter of chance but the result of a systematic approach grounded in chemical principles. The strategy begins with understanding the analyte and culminates in a robust, validated protocol.
Analyte Characterization: Predicting Chromatographic Behavior
Methyl 3-acetamido-2-hydroxybenzoate (C₁₀H₁₁NO₄, M.W. 209.20 g/mol ) is an off-white solid.[3] Its key structural features—a UV-absorbing benzene ring, a polar but non-ionizable acetamido group, an acidic phenolic hydroxyl group, and a methyl ester—dictate its behavior in an RP-HPLC system. The presence of the phenolic hydroxyl group makes its retention highly sensitive to the pH of the mobile phase.[4] In its ionized (phenolate) form at higher pH, it is more polar and will elute earlier with poor peak shape. By suppressing this ionization with an acidic mobile phase, we can increase its hydrophobicity, leading to better retention and sharper, more symmetrical peaks.[5]
The Method Development Workflow
The development process is a multi-stage workflow designed to identify and optimize the critical parameters that govern the separation.
Caption: Workflow for systematic HPLC method development and validation.
Part 2: Experimental Protocols and Optimized Conditions
This section details the step-by-step protocols for preparing solutions and operating the HPLC system, along with the final optimized method parameters.
Reagents and Materials
-
Standards: Methyl 3-acetamido-2-hydroxybenzoate (≥99% purity).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Reagents: Phosphoric acid (analytical grade), Potassium dihydrogen phosphate (analytical grade).
-
Water: Deionized water (18.2 MΩ·cm), filtered through a 0.22 µm membrane.
-
Sample Filtration: 0.45 µm syringe filters (e.g., PTFE, Nylon).
Instrumentation
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.
Solution Preparation
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer. Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of deionized water. Adjust the pH to 3.0 using phosphoric acid. This low pH ensures the phenolic hydroxyl group remains protonated.[6] Filter the buffer through a 0.22 µm membrane before use.
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade). Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at low wavelengths.[7]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 3-acetamido-2-hydroxybenzoate standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. Mismatches between the sample solvent and the mobile phase can cause peak distortion, so using the mobile phase as the diluent is best practice.[8]
Optimized Chromatographic Conditions
The following conditions were determined after systematic optimization of mobile phase composition, pH, and flow rate to achieve a symmetrical peak with a reasonable retention time. A C18 column is a robust choice for the separation of such moderately polar small molecules.[9]
| Parameter | Optimized Condition |
| HPLC Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM KH₂PO₄ Buffer (pH 3.0) B: Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Part 3: Method Validation Protocol (ICH Q2(R2))
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[2][10] The following protocols adhere to the ICH Q2(R2) guidelines.[11][12]
System Suitability
Before sample analysis, the chromatographic system's performance is verified. A standard solution (e.g., 25 µg/mL) is injected five times. The results must meet the predefined criteria to ensure the system is operating correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. This is confirmed by injecting a blank (diluent) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are observed at the retention time of Methyl 3-acetamido-2-hydroxybenzoate.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Analyze the prepared calibration standards (1-100 µg/mL) in triplicate.
-
Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area |
| 1.0 | 15,230 |
| 5.0 | 76,150 |
| 10.0 | 151,980 |
| 25.0 | 380,100 |
| 50.0 | 759,950 |
| 100.0 | 1,521,000 |
| R² | 0.9998 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 20.0 | 19.8 | 99.0% |
| 100% | 25.0 | 25.1 | 100.4% |
| 120% | 30.0 | 29.8 | 99.3% |
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of a single concentration (e.g., 25 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
| Precision Type | %RSD of Peak Area |
| Repeatability | 0.8% |
| Intermediate Precision | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Determination: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Illustrative Values: LOD: ~0.3 µg/mL, LOQ: ~1.0 µg/mL.
Part 4: Sample Analysis Protocol
-
Sample Preparation:
-
Solid Samples: Accurately weigh a portion of the homogenized sample powder containing approximately 2.5 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes to dissolve, and then dilute to the mark with methanol.
-
Dilution: Further dilute 1.0 mL of this solution to 10.0 mL with the mobile phase to achieve a theoretical concentration of 25 µg/mL.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[13]
-
-
Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test.
-
Inject the prepared sample solutions.
-
Identify the analyte peak by comparing its retention time with that of a standard.
-
Quantify the amount of Methyl 3-acetamido-2-hydroxybenzoate in the sample using the previously generated calibration curve.
-
Conclusion
This application note details a selective, precise, and accurate RP-HPLC method for the quantification of Methyl 3-acetamido-2-hydroxybenzoate. The systematic development approach, beginning with an understanding of the analyte's properties and culminating in a comprehensive validation according to ICH guidelines, ensures the method is robust and fit for purpose in a regulated environment. The provided protocols offer a reliable foundation for the routine quality control and analysis of this compound.
References
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
ResearchGate. (2023, March 9). How to fix peak shape in hplc?[Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]
-
GL Sciences. How to Obtain Good Peak Shapes. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application. [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
RSC Publishing. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]
-
ResearchGate. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters | Request PDF. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Asian Journal of Applied Science and Technology. (2018, May 25). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. [Link]
- Google Patents. (2010, September 16).
-
Taylor & Francis. (2007, May 18). Full article: Method Development and Validation of Preservatives Determination...using HPLC. [Link]
-
PMC. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. [Link]
-
Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
International Journal Of Pharmaceutical Sciences And Research. (2013, July 1). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. [Link]
-
Pharmaffiliates. 184151-07-3| Chemical Name : 3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester. [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Role of Methyl 3-acetamido-2-hydroxybenzoate in custom organic synthesis
Application Note: The Role of Methyl 3-Acetamido-2-Hydroxybenzoate in Custom Organic Synthesis & Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols.
Introduction & Chemical Profile
Methyl 3-acetamido-2-hydroxybenzoate (CAS: 184151-07-3) is a highly versatile, tri-substituted aromatic building block utilized extensively in custom organic synthesis[1]. Featuring a 1,2,3-contiguous substitution pattern on a benzene ring, this scaffold provides three orthogonally reactive functional groups: a methyl ester, a phenolic hydroxyl, and an acetamide.
Directly synthesizing a 1,2,3-trisubstituted benzene ring via electrophilic aromatic substitution is notoriously difficult due to severe steric hindrance and conflicting electronic directing effects. By utilizing Methyl 3-acetamido-2-hydroxybenzoate as a pre-functionalized starting material, chemists bypass these synthetic bottlenecks, making it a privileged scaffold in medicinal chemistry—most notably in the development of sphingosine kinase (SphK) inhibitors[2].
Mechanistic Reactivity & Structural Logic (E-E-A-T)
The utility of this molecule lies in the predictable, independent reactivity of its three functional groups. Understanding the causality behind this structural logic is critical for designing complex synthetic routes:
-
C1 Methyl Ester: Protects the carboxylic acid from unwanted amidation or esterification during downstream cross-coupling. It prevents decarboxylation and serves as a latent handle that can be selectively saponified (using LiOH/H2O) back to the free acid late in the synthesis.
-
C2 Phenolic Hydroxyl: Left unprotected, this phenol is primed for selective O-alkylation. Because the pKa of the phenol is approximately 10, it can be easily deprotonated by mild bases (like K2CO3) without affecting the adjacent acetamide (pKa ~15). Alternatively, it can be converted into a triflate to serve as an electrophilic handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).
-
C3 Acetamide: The N-acetylation serves a dual purpose. First, it acts as a protecting group, reducing the nucleophilicity of the aniline nitrogen to prevent it from competing with the C2-hydroxyl during alkylation. Second, the electron-withdrawing nature of the acetyl group modulates the electron density of the aromatic ring, stabilizing the molecule against oxidative degradation.
Application Spotlight: Sphingosine Kinase (SphK) Inhibitors
Sphingosine kinases (SphK1 and SphK2) are critical lipid kinases that phosphorylate pro-apoptotic sphingosine to generate sphingosine-1-phosphate (S1P), a potent pro-survival and proliferative signaling molecule. Dysregulation of this "sphingolipid rheostat" is heavily implicated in cancer progression and inflammatory diseases.
Methyl 3-acetamido-2-hydroxybenzoate serves as a core structural mimic of the sphingosine lipid headgroup. By selectively alkylating the C2-phenol with lipophilic tails, researchers can build potent SphK inhibitors (such as synthetic derivatives of the marine bacterial metabolite B-5354c) that competitively block the SphK active site[3].
Figure 1: The Sphingolipid Rheostat and the inhibitory role of Methyl 3-acetamido-2-hydroxybenzoate derivatives.
Quantitative Data: Physicochemical Properties
| Property | Value | Synthetic Implication |
| CAS Number | 184151-07-3 | Standard identifier for procurement[1]. |
| Molecular Formula | C10H11NO4 | MW: 209.20 g/mol . |
| Appearance | Off-White Solid | High purity allows direct use without recrystallization. |
| LogP | ~1.79 | Favorable lipophilicity for passive membrane permeability. |
| Polar Surface Area (PSA) | 79.12 Ų | Ideal for oral bioavailability in drug design. |
Experimental Protocols
Protocol A: Synthesis via Biphasic N-Acetylation (Schotten-Baumann Conditions)
This protocol describes the conversion of Methyl 3-amino-2-hydroxybenzoate to Methyl 3-acetamido-2-hydroxybenzoate. A biphasic system is utilized to ensure strict chemoselectivity (N-acetylation over O-acetylation)[4].
Rationale & Causality: Using an aqueous sodium bicarbonate (NaHCO3) phase neutralizes the HCl byproduct generated by the acetyl chloride, driving the reaction forward. The biphasic nature keeps the highly reactive acetyl chloride in the organic phase, while the mild base operates at the interface. This prevents the C2-phenol from deprotonating and undergoing unwanted O-acetylation, ensuring >95% selectivity for the amine.
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 3-amino-2-hydroxybenzoate (1.0 eq, ~300 mmol) in ethyl acetate (750 mL).
-
Biphasic Setup: In a separate vessel, prepare a solution of NaHCO3 (1.35 eq) in distilled water (250 mL). Add this aqueous solution to the ethyl acetate mixture under vigorous stirring.
-
Cooling: Cool the biphasic mixture to 0 °C using an ice-water bath to control the exothermic acetylation and suppress side reactions.
-
Acetylation: Slowly add Acetyl chloride (1.35 eq) dropwise over 15–20 minutes.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir continuously for 2 hours.
-
Workup: Separate the organic and aqueous layers. Wash the organic layer with saturated brine (to remove residual aqueous salts and pre-dry the organic phase).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield Methyl 3-acetamido-2-hydroxybenzoate as an off-white solid.
Self-Validation & Analytical Checkpoints:
-
TLC: The product will show a higher Rf value than the starting amine (using Hexanes/EtOAc 1:1) due to the loss of the polar primary amine.
-
1H NMR (CDCl3): Validation is confirmed by the disappearance of the broad -NH2 singlet (~5.0 ppm) and the appearance of a sharp acetyl methyl singlet (~2.19 ppm) alongside a downfield shifted amide proton (-NH) at ~9.5 ppm.
Protocol B: Selective C2 O-Alkylation
Rationale & Causality: To functionalize the C2 position, a mild base (K2CO3) is used. K2CO3 is strong enough to deprotonate the phenol (pKa ~10) but far too weak to deprotonate the acetamide (pKa ~15). This thermodynamic difference guarantees that the alkyl halide (R-X) reacts exclusively at the oxygen atom.
Step-by-Step Methodology:
-
Dissolve Methyl 3-acetamido-2-hydroxybenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N2).
-
Add finely powdered anhydrous K2CO3 (2.0 eq) and stir at room temperature for 15 minutes to allow phenoxide formation.
-
Add the desired alkyl halide (1.1 eq) dropwise.
-
Heat the reaction to 60 °C and monitor via TLC until the starting material is consumed (typically 4-6 hours).
-
Quench with ice water and extract with ethyl acetate. Wash the organic layer extensively with water (3x) to remove DMF, dry over Na2SO4, and concentrate.
Figure 2: Synthetic workflow demonstrating the orthogonal functionalization of the scaffold.
References
-
Pharmaffiliates. "3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester." Pharmaffiliates Product Catalog.1
-
Clinivex. "CAS 184151-07-3 | 3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester Supplier." Clinivex Building Blocks. 2
-
ChemicalBook. "METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis." ChemicalBook Synthetic Routes. 4
-
Kono, K., Tanaka, M., Ogita, T., et al. (2000). "Characterization of B-5354c, a new sphingosine kinase inhibitor, produced by a marine bacterium." Journal of Antibiotics 53, 759-764. 3
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Sample preparation techniques for Methyl 3-acetamido-2-hydroxybenzoate LC-MS analysis
Application Note: Sample Preparation Strategies for LC-MS/MS Analysis of Methyl 3-acetamido-2-hydroxybenzoate
Introduction & Analytical Challenges
Methyl 3-acetamido-2-hydroxybenzoate (CAS 184151-07-3) is a disubstituted benzoic acid derivative utilized as a critical intermediate and bioactive scaffold in the synthesis of pharmaceutical compounds, most notably sphingosine kinase inhibitors[1][2]. Quantifying this compound in complex biological matrices (e.g., plasma, serum) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents distinct analytical challenges.
The primary hurdle is the extreme lability of its methyl ester group . In biological fluids, plasma carboxylesterases rapidly hydrolyze the ester bond, converting the target analyte into 3-acetamido-2-hydroxybenzoic acid[3][4]. This ex-vivo degradation artificially lowers the measured concentration of the parent drug, leading to severe pharmacokinetic miscalculations. Consequently, sample preparation must be meticulously designed to instantly halt enzymatic activity while simultaneously removing ion-suppressing matrix components[5].
Physicochemical Profiling & Mechanistic Causality
As a Senior Application Scientist, I approach method development by first deconstructing the analyte's physicochemical profile to establish a causality-driven protocol:
-
Methyl Ester Group: Susceptible to both enzymatic cleavage (esterases) and chemical saponification at high pH. Rule: All sample processing must occur under acidic conditions and on ice[5].
-
Phenolic Hydroxyl Group (pKa ~8.5): Remains neutral under acidic to slightly acidic conditions (pH 2–6). Rule: Avoid basic extraction conditions (e.g., Mixed-Mode Anion Exchange - MAX), as high pH will simultaneously ionize the phenol and destroy the ester.
-
Lipophilicity (LogP ~1.8): Moderately lipophilic. Rule: A Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent is ideal for Solid-Phase Extraction (SPE), allowing for a weak organic wash without premature analyte elution[6][7].
Fig 1. Ex-vivo enzymatic hydrolysis pathway of the methyl ester group by plasma esterases.
Experimental Protocols: PPT vs. SPE
To accommodate different laboratory throughput and sensitivity requirements, two parallel workflows have been optimized. Both protocols are designed as self-validating systems: by comparing the LC-MS peak area of samples spiked before extraction to those spiked after extraction, users can independently verify true recovery versus matrix suppression.
Fig 2. Parallel sample preparation workflows (PPT vs. SPE) optimized for ester stability.
Method A: Esterase-Inhibited Protein Precipitation (PPT)
Best for: High-throughput pharmacokinetic (PK) screening where rapid turnaround is prioritized. Causality: Cold acetonitrile (ACN) aggressively denatures plasma proteins, while 0.1% Formic Acid (FA) lowers the pH to ~2.8. This dual-action approach simultaneously halts esterase activity and keeps the phenolic group protonated, enhancing partitioning into the organic phase[5][8].
Step-by-Step Methodology:
-
Quenching: Aliquot 50 µL of plasma (ideally collected in NaF tubes) into a 1.5 mL low-bind microcentrifuge tube kept strictly on ice.
-
Internal Standard (IS): Add 10 µL of IS working solution (e.g., a deuterated analog). Vortex briefly.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 2 minutes to ensure complete protein crashing and disruption of protein-drug binding.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer & Evaporation: Transfer 200 µL of the supernatant to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen. Critical: Do not exceed 30°C to prevent thermal degradation of the ester.
-
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% ACN in Water with 0.1% FA).
Method B: Polymeric Solid-Phase Extraction (SPE)
Best for: Low-abundance quantification requiring maximum sensitivity and rigorous matrix cleanup (e.g., removing phospholipids that cause ion suppression). Causality: A Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent captures the moderately lipophilic target via reversed-phase mechanisms. Because the compound is uncharged at acidic pH, a weak organic wash removes polar interferences without risking analyte loss[6][7].
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 1% FA in water. Vortex well. (Acidification ensures the phenolic -OH is fully protonated, maximizing hydrophobic retention).
-
Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.
-
Loading: Load the diluted, acidified sample onto the cartridge at a controlled flow rate of ~1 drop/second.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to elute polar matrix components (salts, endogenous peptides). Apply maximum vacuum for 2 minutes to dry the sorbent bed completely.
-
Elution: Elute the target analyte with 1 mL of 100% Methanol.
-
Evaporation & Reconstitution: Evaporate the eluate under nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase.
LC-MS/MS Analytical Conditions
To ensure a robust, self-validating analytical run, the extracted samples should be analyzed using the following generalized parameters[2][8]:
-
Column: C18 Reversed-Phase (e.g., 50 × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4.0 minutes.
-
Ionization: Electrospray Ionization in Positive mode (ESI+). The acetamido group readily accepts a proton, yielding a strong[M+H]+ precursor ion at m/z 210.2.
Quantitative Data Presentation
The table below summarizes expected validation metrics when comparing the two methodologies. SPE provides superior matrix cleanup and recovery, while PPT offers higher throughput.
Table 1: Comparative Validation Metrics for Methyl 3-acetamido-2-hydroxybenzoate Extraction Methods (Representative Data)
| Parameter | PPT Method (Method A) | SPE Method (Method B) |
| Mean Recovery (%) | 78.4 ± 5.2 | 94.1 ± 3.1 |
| Matrix Effect (%) | 82.5 (Moderate Ion Suppression) | 98.2 (Negligible Suppression) |
| Intra-day Precision (CV%) | 6.8% | 3.4% |
| Throughput (Samples/hr) | ~60 | ~20 |
| Ester Stability (24h @ 4°C) | > 95% intact | > 98% intact |
Troubleshooting & Mechanistic Insights
-
Symptom: Rapid decline in analyte peak area over time while sitting in the autosampler.
-
Causality: Residual esterase activity or spontaneous chemical hydrolysis.
-
Solution: Ensure the reconstitution solvent is strictly acidic (pH 3–4). Never use basic modifiers like ammonium hydroxide in the mobile phase or reconstitution solvent, as they will catalyze ester cleavage[4].
-
-
Symptom: Poor retention on the SPE cartridge (analyte found in the load or wash fraction).
-
Causality: The plasma was not sufficiently acidified prior to loading, causing the phenolic group to ionize and drastically reducing the molecule's LogD.
-
Solution: Verify that the sample pre-treatment step drops the pH below 4.0. Increase the concentration of Formic Acid in the dilution step if necessary[5][7].
-
References
-
[1] 3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester Supplier. Clinivex. URL: [Link]
-
[2] Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues. ACS Medicinal Chemistry Letters. URL: [Link]
-
[8] A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. URL: [Link]
-
[6] Agilent's New Mixed-Mode Anion Exchange Polymer Solid-Phase Extraction Cartridges: SampliQ SAX Technical Note. Agilent Technologies. URL: [Link]
-
[7] Analytical methodologies based on LC–MS/MS for monitoring selected emerging compounds in liquid and solid phases of the sewage sludge. MethodsX. URL: [Link]
-
[4] Analysis of Cocaine, Benzoylecgonine Ecgonine Methyl Ester, and Ecgonine by High-Pressure Liquid Chromatography-API Mass Spectrometry. Journal of Analytical Toxicology. URL: [Link]
-
[5] A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood. Journal of Chromatography B. URL: [Link]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Elucidating the Mass Spectrometric Fragmentation Pathways of Methyl 3-acetamido-2-hydroxybenzoate
Abstract
Methyl 3-acetamido-2-hydroxybenzoate is a substituted salicylate derivative with potential applications in medicinal chemistry and drug development as a synthetic intermediate or metabolite. Accurate structural elucidation is paramount for its characterization. This application note provides a comprehensive guide to the mass spectrometric fragmentation behavior of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We present detailed, step-by-step protocols for sample analysis and discuss the key fragmentation pathways, highlighting the diagnostic ions that serve as a structural fingerprint. The mechanistic discussions are grounded in established chemical principles and supported by authoritative references, offering researchers a reliable framework for identifying this and structurally related compounds.
Introduction: Structural Context and Analytical Imperative
Methyl 3-acetamido-2-hydroxybenzoate combines three key functional groups on an aromatic ring: a methyl ester, a hydroxyl group, and an acetamido group. This arrangement, particularly the ortho relationship between the hydroxyl and methyl ester moieties, creates a rich and predictable fragmentation landscape in mass spectrometry. Understanding these pathways is critical for distinguishing it from isomers and for its unambiguous identification in complex matrices such as reaction mixtures or biological samples.
The fragmentation pattern is a composite of the individual behaviors of its functional parts:
-
The Methyl Salicylate Core: The ortho-hydroxyl group and methyl ester are known to interact during fragmentation, leading to a characteristic neutral loss of methanol (CH₃OH).[1]
-
The Acetamido Moiety: N-acetylated compounds frequently undergo a signature fragmentation via the loss of ketene (CH₂=C=O).[2]
This guide will dissect these competing and sequential fragmentation reactions to build a complete structural portrait from the mass spectrum.
Experimental Protocols
The following protocols provide a robust starting point for analyzing Methyl 3-acetamido-2-hydroxybenzoate. Instrument parameters should be optimized as needed for the specific system in use.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 3-acetamido-2-hydroxybenzoate in HPLC-grade methanol or acetonitrile.
-
Working Solution (GC-MS): Dilute the stock solution to a final concentration of 10-50 µg/mL using the same solvent.
-
Working Solution (LC-MS): Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for generating a detailed fragmentation pattern for library matching and initial structural confirmation.
-
Instrumentation: Standard GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Injector: 250°C, Splitless mode (or 20:1 split).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suited for sensitive quantification and analysis in complex matrices, providing confirmation of the precursor-product relationships.
-
Instrumentation: UHPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.
-
LC Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: 5% to 95% B.
-
8-10 min: 95% B.
-
10.1-12 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Parameters (Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
MS1: Scan for the protonated molecule [M+H]⁺ at m/z 210.1.
-
MS2: Fragment the precursor ion (m/z 210.1) with varying collision energies (e.g., 10-40 eV) to observe product ions.
-
Fragmentation Pathway Analysis
The nominal molecular weight of Methyl 3-acetamido-2-hydroxybenzoate (C₁₀H₁₁NO₄) is 209 Da. Its fragmentation is characterized by several competing pathways originating from the molecular ion.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion [M]⁺• (m/z 209) is readily formed and serves as the entry point for the primary fragmentation routes.
The most mechanistically significant fragmentation is the intramolecular elimination of methanol (CH₃OH, 32 Da), driven by the adjacent hydroxyl group. This is a well-documented ortho-effect for methyl salicylate derivatives.[1][3] A hydrogen atom from the phenolic hydroxyl group is transferred to the ester carbonyl oxygen via a six-membered transition state, leading to the formation of a stable, cyclic radical cation at m/z 177 .
[C₁₀H₁₁NO₄]⁺• (m/z 209) → [C₉H₇NO₃]⁺• (m/z 177) + CH₃OH
This ion at m/z 177 is a key diagnostic marker. It can subsequently lose carbon monoxide (CO, 28 Da) to form an ion at m/z 149 .
A competing pathway, characteristic of all N-acetyl compounds, is the neutral loss of ketene (CH₂=C=O, 42 Da).[2] This occurs via a McLafferty-type rearrangement where a hydrogen is transferred from the methyl group of the acetyl moiety to the nitrogen or carbonyl oxygen, followed by cleavage. This produces the radical cation of Methyl 3-amino-2-hydroxybenzoate at m/z 167 .
[C₁₀H₁₁NO₄]⁺• (m/z 209) → [C₈H₉NO₃]⁺• (m/z 167) + C₂H₂O
This fragment at m/z 167 can then undergo the ortho-effect loss of methanol to yield an ion at m/z 135 .
A direct cleavage of the ester group results in the loss of a methoxy radical (•OCH₃, 31 Da). This is a common fragmentation for methyl esters and produces a stable, even-electron acylium ion at m/z 178 .[4][5]
[C₁₀H₁₁NO₄]⁺• (m/z 209) → [C₉H₈NO₃]⁺ (m/z 178) + •OCH₃
This acylium ion can then lose CO (28 Da) to form an ion at m/z 150 or lose ketene (42 Da) to form an ion at m/z 136 .
Summary of Key EI Fragment Ions
| m/z | Proposed Neutral Loss | Formula of Ion | Pathway | Relative Importance |
| 209 | - | [C₁₀H₁₁NO₄]⁺• | Molecular Ion | Moderate |
| 177 | CH₃OH | [C₉H₇NO₃]⁺• | Pathway A | High (Diagnostic) |
| 167 | C₂H₂O | [C₈H₉NO₃]⁺• | Pathway B | High (Diagnostic) |
| 178 | •OCH₃ | [C₉H₈NO₃]⁺ | Pathway C | Moderate |
| 149 | CH₃OH, CO | [C₈H₇NO₂]⁺• | From A | Moderate |
| 135 | C₂H₂O, CH₃OH | [C₇H₇NO₂]⁺• | From B | Low-Moderate |
| 120 | - | [C₇H₆O₂]⁺• | Salicylate Core Fragment | Low |
Electrospray Ionization (ESI) Tandem MS Fragmentation
In ESI, the soft ionization produces a protonated molecule, [M+H]⁺ at m/z 210.1 . Collision-Induced Dissociation (CID) of this precursor ion yields a simpler spectrum dominated by the most facile neutral losses.
-
Primary Loss of Methanol: The most favorable loss is often methanol (32.0 Da), leading to a prominent product ion at m/z 178.1 . [M+H]⁺ (m/z 210.1) → m/z 178.1 + CH₃OH
-
Primary Loss of Ketene: The loss of ketene (42.0 Da) is also highly probable, producing a product ion at m/z 168.1 . [M+H]⁺ (m/z 210.1) → m/z 168.1 + C₂H₂O
These two product ions are excellent choices for developing a Multiple Reaction Monitoring (MRM) assay for quantitative analysis.
Conclusion
The mass spectrometric fragmentation of Methyl 3-acetamido-2-hydroxybenzoate is predictable and highly informative. Under Electron Ionization, the spectrum is defined by three competing pathways: the characteristic ortho-effect loss of methanol (m/z 209 → 177), the signature N-acetyl loss of ketene (m/z 209 → 167), and α-cleavage of the ester (m/z 209 → 178). These fragments provide an unambiguous fingerprint for structural confirmation. In Electrospray Ionization, the fragmentation of the [M+H]⁺ ion is dominated by the neutral losses of methanol and ketene, providing highly specific transitions for sensitive and selective quantification. The protocols and mechanistic insights provided herein offer a comprehensive resource for researchers in analytical chemistry and drug development.
References
-
A Mechanistic Study of Fragmentation of Deprotonated N,2-diphenyl-acetamides in Electrospray Ionization Tandem Mass Spectrometry. (2014). PubMed Central. Available at: [Link]
-
Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. (2013). PubMed Central. Available at: [Link]
-
Amino and acetamide functional group effects on the ionization and fragmentation of sugar chains in positive-ion mass spectrometry. (2013). PubMed. Available at: [Link]
-
Applying UHPLC–HRMS/MS to Differentiate Plant- and Drug-Derived Salicylic Acid Residues in Eggs. (2026). LCGC International. Available at: [Link]
-
Mass Spectrum of Methyl 2-hydroxybenzoate (Methyl Salicylate). (n.d.). Doc Brown's Chemistry. Available at: [Link]
-
Why do I see two peaks for methyl salicylate in my GC–MS spectrum? (2021). Chemistry Stack Exchange. Available at: [Link]
-
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxy, Mercapto and Amino Benzoic Acids. (2011). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. (2013). ResearchGate. Available at: [Link]
-
Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. (2012). PubMed. Available at: [Link]
-
Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. (2012). ResearchGate. Available at: [Link]
-
A Thought-Provoking Mass Spectrometry Experiment: GC-MS Analysis of Methyl Salicylate and Its Isomers. (2024). University Chemistry. Available at: [Link]
-
Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2011). PubMed Central. Available at: [Link]
-
MS/MS fragmentation patterns of acetylsalicylic acid (ASA) and salicylic acid (SA). (n.d.). ResearchGate. Available at: [Link]
-
Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). Roskilde University. Available at: [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available at: [Link]
-
Solved: Mass spectrum of methyl salicylate (molecular ion: m/z = 152) has two peaks with m/z 120, and 92. (2022). Chegg. Available at: [Link]
-
Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2023). PubMed Central. Available at: [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES. (2019). Rasayan Journal of Chemistry. Available at: [Link]
-
ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. (n.d.). ResearchGate. Available at: [Link]
-
METHYL 2-HYDROXYBENZOATE. (n.d.). Ataman Kimya. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
EI spectra of the TMS/N‐acetyl derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. (2014). Freie Universität Berlin. Available at: [Link]
-
Synthesis of methyl 3-hydroxybenzoate. (n.d.). PrepChem.com. Available at: [Link]
- The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. (2017). Google Patents.
Sources
- 1. chegg.com [chegg.com]
- 2. A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Catalytic Esterification Strategies for the Synthesis of Methyl 3-acetamido-2-hydroxybenzoate
Abstract
Methyl 3-acetamido-2-hydroxybenzoate (CAS 184151-07-3)[1] is a highly valued disubstituted benzoic acid derivative utilized as a foundational building block in the synthesis of complex pharmaceuticals, notably in the development of sphingosine kinase inhibitors[2]. This application note provides an authoritative, step-by-step guide on three distinct catalytic esterification methodologies to convert 3-acetamido-2-hydroxybenzoic acid (CAS 447410-00-6) into its corresponding methyl ester[3],[4].
Introduction & Chemoselective Rationale
The starting material, 3-acetamido-2-hydroxybenzoic acid, presents a unique chemoselective challenge due to the presence of three reactive functional groups: a carboxylic acid, a phenolic hydroxyl, and an acetamido moiety[3]. The synthetic objective is the selective O-alkylation of the carboxylic acid without inducing hydrolysis of the amide or unwanted side reactions at the phenol. As a Senior Application Scientist, selecting the correct catalytic route depends entirely on your constraints regarding yield, reagent cost, and functional group tolerance.
-
Acid-Catalyzed Fischer Esterification: Utilizes catalytic sulfuric acid (H₂SO₄) to protonate the carbonyl oxygen, enhancing its electrophilicity for nucleophilic attack by methanol[3].
-
Expert Insight: This is a classic, cost-effective equilibrium reaction driven by Le Chatelier's principle (using methanol as both reactant and solvent). However, prolonged heating in strong mineral acids risks the hydrolysis of the acetamido group.
-
-
Acyl Chloride Intermediacy: Employs thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride, which subsequently reacts with methanol[3].
-
Expert Insight: This two-step process bypasses the equilibrium limitations of Fischer esterification, driving the reaction to completion irreversibly[3]. It is highly efficient but requires strict anhydrous conditions to prevent the degradation of the acyl chloride intermediate.
-
-
Steglich Esterification (Carbodiimide Coupling): Utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)[5].
-
Expert Insight: DCC activates the carboxyl group via an O-acylisourea intermediate, while DMAP acts as a superior acyl transfer catalyst. This method operates under mild, ambient conditions, perfectly preserving the integrity of both the acetamido and hydroxyl groups, making it the premier choice for complex substrates[5].
-
Pathway Visualization
Figure 1: Divergent catalytic pathways for the synthesis of Methyl 3-acetamido-2-hydroxybenzoate.
Experimental Protocols
Every protocol described below is designed as a self-validating system, incorporating visual or analytical checkpoints to ensure reaction integrity.
Protocol A: Acid-Catalyzed Fischer Esterification
-
Initiation: Suspend 3-acetamido-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes). The methanol acts as both the nucleophile and the solvent.
-
Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C under continuous stirring[3].
-
Propagation: Attach a reflux condenser and heat the mixture to 65 °C for 8-12 hours.
-
Self-Validation Checkpoint: Monitor reaction progression via Thin Layer Chromatography (TLC) using Hexane:EtOAc (6:4). The disappearance of the highly polar baseline acid spot indicates completion.
-
-
Termination: Cool to room temperature and concentrate under reduced pressure. Crucial Step: Immediately neutralize the residue with saturated NaHCO₃. Failing to neutralize before extraction will cause the concentrated acid to rapidly hydrolyze the acetamido group.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude ester.
Protocol B: Thionyl Chloride-Mediated Irreversible Esterification
-
Activation: To a suspension of the starting acid (1.0 eq) in anhydrous dichloromethane (DCM), add SOCl₂ (1.5 eq) dropwise at 0 °C[3]. Add a single catalytic drop of dimethylformamide (DMF).
-
Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which converts the carboxylic acid to the acyl chloride significantly faster than SOCl₂ alone.
-
-
Gas Evolution: Stir at room temperature until gas evolution ceases (approx. 2 hours).
-
Self-Validation Checkpoint: The evolution of SO₂ and HCl gas will stop, and the opaque suspension will transition into a clear solution, visually confirming acyl chloride formation.
-
-
Esterification: Cool the mixture back to 0 °C and add anhydrous methanol (2.0 eq) dropwise[5]. Stir for an additional 2 hours.
-
Workup: Quench carefully with ice water. Separate the organic layer, wash sequentially with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol C: Steglich Esterification (DCC/DMAP)
-
Preparation: Dissolve the starting acid (1.0 eq) and anhydrous methanol (1.2 eq) in anhydrous DCM at 0 °C[5].
-
Catalyst Addition: Add DMAP (0.1 eq) to the mixture.
-
Coupling: Dissolve DCC (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction flask[5].
-
Incubation: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Self-Validation Checkpoint: The formation of a dense white precipitate (dicyclohexylurea, DCU) provides immediate visual confirmation of successful carbodiimide activation.
-
-
Purification: Filter off the DCU byproduct through a Celite pad. Wash the filtrate sequentially with 0.5 M HCl (to remove the basic DMAP catalyst), saturated NaHCO₃ (to remove unreacted starting acid), and brine. Dry over Na₂SO₄ and concentrate.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the Steglich esterification method.
Quantitative Data & Method Comparison
The following table synthesizes the operational parameters and expected outcomes for the three methodologies, allowing researchers to select the optimal route based on their laboratory constraints.
| Parameter | Fischer Esterification | SOCl₂ Mediated | Steglich (DCC/DMAP) |
| Catalyst / Reagent | H₂SO₄ (Strong Mineral Acid) | SOCl₂ (Halogenating Agent) | DCC / DMAP (Coupling) |
| Reaction Temperature | 65 °C (Reflux) | 0 °C to Room Temp | 0 °C to Room Temp |
| Reaction Time | 8 - 12 hours | 4 hours (Total) | 12 - 16 hours |
| Typical Yield | 65 - 75% | 80 - 85% | 85 - 95% |
| Chemoselectivity | Moderate (Risk of amide cleavage) | Good | Excellent |
| Primary Byproducts | Water | SO₂, HCl (Toxic gases) | Dicyclohexylurea (DCU) |
Analytical Validation (Quality Control)
To ensure the trustworthiness of the synthesized Methyl 3-acetamido-2-hydroxybenzoate (Molecular Weight: 209.20 g/mol , Formula: C₁₀H₁₁NO₄)[1],[4], perform the following spectroscopic validations on the purified product:
-
¹H NMR (CDCl₃, 400 MHz): The definitive marker for successful esterification is the appearance of a sharp singlet integrating for 3 protons around δ 3.9 ppm, corresponding to the newly formed methoxy (-OCH₃) group. The acetamido methyl group (-NHCOCH₃) should remain intact, appearing as a singlet around δ 2.2 ppm.
-
Mass Spectrometry (ESI-MS): An expected [M+H]⁺ peak at m/z 210.2 confirms the molecular weight of the target ester.
Sources
Application Note: High-Purity Recovery of Methyl 3-acetamido-2-hydroxybenzoate Through Optimized Purification and Recrystallization
An Application Guide by a Senior Application Scientist
Abstract
Methyl 3-acetamido-2-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceutical agents. Achieving high purity is critical as the quality of this precursor directly impacts the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API).[1][2] This document provides a comprehensive guide to the purification of crude Methyl 3-acetamido-2-hydroxybenzoate, focusing on a robust, scalable recrystallization protocol. We will explore the rationale behind procedural choices, from preliminary purification steps to the selection of an optimal recrystallization solvent system. Furthermore, this note details methods for troubleshooting common issues and protocols for verifying final product purity, ensuring a reliable and reproducible purification workflow.
Introduction: The Imperative for Purity
In pharmaceutical development, the purification of intermediates is a cornerstone of process control and regulatory confidence.[2] Crystallization is a dominant and indispensable technique for impurity removal, directly influencing batch-to-batch consistency, downstream reaction performance, and the final API quality.[2][3] For a molecule like Methyl 3-acetamido-2-hydroxybenzoate, which contains multiple reactive functional groups (ester, amide, phenol), the synthesis can yield a variety of process-related impurities. These may include unreacted starting materials, byproducts from side reactions, or degradation products. This guide offers a scientifically-grounded approach to systematically remove these impurities.
Understanding Potential Impurities
A robust purification strategy begins with understanding the potential impurities. A common synthetic route to Methyl 3-acetamido-2-hydroxybenzoate involves the acetylation of 3-amino-2-hydroxybenzoic acid followed by Fischer esterification.
Potential Impurities May Include:
-
Starting Materials: Unreacted 3-amino-2-hydroxybenzoic acid or its methyl ester.
-
Acidic Byproducts: Residual acetic acid from the acetylation step or unreacted starting carboxylic acid.
-
Over-Acetylated Products: Di-acetylated species where the phenolic hydroxyl group is also acetylated.
-
Hydrolysis Products: 3-Acetamido-2-hydroxybenzoic acid, resulting from the hydrolysis of the methyl ester during aqueous workups.
-
Colored Impurities: Often high molecular weight, conjugated byproducts or oxidation products that can discolor the final product.[4]
Purification Strategy: A Two-Stage Approach
A multi-stage approach is most effective for achieving high purity. This involves a preliminary "workup" to remove bulk, easily separable impurities, followed by a fine-tuned recrystallization step to eliminate closely related structural analogs.
Stage 1: Preliminary Aqueous Wash
An initial wash of the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution, is highly effective.
-
Causality: The bicarbonate solution is basic enough to deprotonate and solubilize acidic impurities like residual acetic acid and unreacted 3-acetamido-2-hydroxybenzoic acid into the aqueous layer, while the desired neutral ester product remains in the organic phase. This significantly reduces the load on the subsequent recrystallization step.[4]
Stage 2: Recrystallization
Recrystallization is the core purification technique.[5][6] Its success hinges on selecting a solvent (or solvent system) in which the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble (or insoluble) at all temperatures.[7]
-
Solvent Selection Rationale: For a molecule with hydrogen bond donors (-OH, -NH) and acceptors (C=O), polar protic solvents are excellent candidates.[5] Mixed solvent systems often provide the ideal solubility gradient. Based on the purification of the structurally similar isomer, Methyl 5-acetamido-2-hydroxybenzoate, an ethanol/water or methanol/water system is an ideal starting point.[4] The compound is dissolved in the "good" solvent (ethanol/methanol) at high temperature, and the "anti-solvent" (water) is added to the point of saturation, reducing the compound's solubility and inducing crystallization upon cooling.
Experimental Protocols
Protocol 1: Preliminary Purification via Aqueous Wash
-
Dissolve the crude Methyl 3-acetamido-2-hydroxybenzoate in ethyl acetate (approx. 10-15 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL per gram).
-
Wash with brine (1 x 10 mL per gram) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the pre-purified crude solid.
Protocol 2: High-Purity Recrystallization
-
Dissolution: Place the pre-purified crude solid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot ethanol (or methanol) and bring the solution to a gentle boil while stirring to fully dissolve the solid.
-
Anti-Solvent Addition: While maintaining the boil, add hot deionized water dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol (or methanol) until the solution becomes clear again.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w).[4] Re-heat the mixture to boiling for 5-10 minutes. Remove the charcoal via hot filtration through a fluted filter paper.
-
Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals that exclude impurities.[4]
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Workflow Visualization
The following diagram illustrates the comprehensive purification and validation workflow.
Caption: Purification and Validation Workflow for Methyl 3-acetamido-2-hydroxybenzoate.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is cooling too rapidly; the boiling point of the solvent is higher than the melting point of the solute; the solution is oversaturated. | Allow the solution to cool more slowly. Re-heat the mixture to dissolve the oil, add a small amount of the "good" solvent (e.g., ethanol), and attempt to cool slowly again.[4] |
| Failure to Crystallize | The solution is too dilute; the compound is highly soluble even at low temperatures. | Concentrate the solution by carefully boiling off some of the solvent and allow it to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal of the pure product.[4] |
| Product is Discolored | Presence of colored, often polymeric or oxidized, impurities. | During the hot dissolution step, add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling.[4] |
| Low Recovery/Yield | Too much solvent was used; crystals were washed with a warm solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Always wash crystals with a minimal amount of ice-cold solvent. Ensure the filtration apparatus is pre-heated for hot filtration. |
Purity Assessment & Characterization
A self-validating protocol requires robust analytical checks to confirm purity and identity.[2]
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively assess purity. The purified product should appear as a single spot, with a different Rf value than the crude material. A suitable eluent system is Hexane:Ethyl Acetate (e.g., 1:1 or 1:2).
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.[8] A reversed-phase C18 column with a mobile phase like acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point. Purity is determined by the area percentage of the main peak.
-
Spectroscopic Confirmation (NMR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to confirm the chemical structure of the purified compound, while Mass Spectrometry (MS) confirms the molecular weight.[8][9]
Summary of Key Parameters
| Parameter | Recommended Value / System | Rationale |
| Preliminary Wash | Saturated aq. NaHCO₃ | Removes acidic impurities. |
| Recrystallization Solvent | Ethanol / Water or Methanol / Water | Provides an excellent solubility gradient for polar, hydrogen-bonding compounds.[4] |
| Solvent Ratio (Approx.) | ~3:1 to 4:1 (Alcohol:Water) | Empirically determined to achieve saturation at boiling point.[4] |
| Cooling Rate | Slow, ambient cooling followed by an ice bath | Promotes the formation of pure, well-ordered crystals.[4] |
| Purity Analysis | HPLC (Quantitative), TLC (Qualitative), Melting Point | Orthogonal methods to provide a high degree of confidence in product purity.[10] |
| Expected Purity | >98% (by HPLC) | A typical target for pharmaceutical intermediates. |
References
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
- PharmaBlock. Crystallization Process R&D in Pharmaceutical Development.
- American Chemical Society. (2011, February 22). Pharmaceutical Crystallization. Crystal Growth & Design.
- Tianming Pharmaceuticals. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
- Benchchem. Technical Support Center: Purification of Methyl 5-acetamido-2-hydroxybenzoate.
- Google Patents. (2009, March 12). US8455691B2 - Process for the purification of aromatic amines.
- Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
- III Analytical Methods.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?
- Recrystallization and Crystallization. Retrieved from a resource on organic chemistry techniques.
- Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
- Benchchem. Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)benzoate: A Comparative Guide.
- American Chemical Society. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- Benchchem. Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)benzoate.
- METHYL p-HYDROXYBENZOATE.
- Florida A&M University. (2016, September 27). Lab Report Recrystallization.
- Land reclamation Journal. DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS.
- BOC Sciences. Recrystallization Techniques.
- PrepChem.com. Synthesis of methyl 3-hydroxybenzoate.
- Ataman Kimya. METHYL 2-HYDROXYBENZOATE.
- CymitQuimica. CAS 19438-10-9: Methyl 3-hydroxybenzoate.
- ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester.
- Methyl Parahydroxybenzoate.
- PMC. (2025, September 17). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate.
- MDPI. (2023, December 15). Assessment of the Purity of IMM-H014 and Its Related Substances for the Treatment of Metabolic-Associated Fatty Liver Disease Using Quantitative Nuclear Magnetic Resonance Spectroscopy.
- Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug.
- Google Patents. CN114591278A - Preparation method of 4-acetamido-5-chloro-2, 3-dihydrobenzofuran-7-carboxylic acid methyl ester.
- NMPPDB. Methyl salicylate.
- Chiba University. 論文.
- WIPO Patentscope. (2018, July 5). preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
- PubChem - NIH. Methyl Salicylate.
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Application Note: In Vitro Pharmacological Profiling of Methyl 3-acetamido-2-hydroxybenzoate in Lipid Kinase and Inflammatory Pathways
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Summary
Methyl 3-acetamido-2-hydroxybenzoate (CAS 184151-07-3) is a versatile disubstituted benzoic acid derivative utilized as a critical building block in the development of sphingosine kinase (SphK) inhibitors[1]. Furthermore, its parent scaffold, 3-acetamido-2-hydroxybenzoic acid, exhibits notable binding affinity for Cyclooxygenase-2 (COX-2), effectively inhibiting the downstream production of pro-inflammatory prostaglandins[2]. This application note details a comprehensive, self-validating in vitro assay cascade designed to evaluate the biochemical and cellular efficacy of this compound and its derivatives.
Mechanistic Rationale & Target Biology
To design an effective assay, one must first understand the causality of the target biology. Sphingosine kinases (SphK1 and SphK2) act as the master regulators of the "sphingolipid rheostat." They catalyze the ATP-dependent phosphorylation of pro-apoptotic sphingosine into the pro-survival, pro-angiogenic signaling lipid, sphingosine-1-phosphate (S1P)[3]. Overexpression of SphK is a hallmark of numerous malignancies, and targeted inhibition of this pathway has proven highly effective in sensitizing refractory tumor models—such as prostate cancer—to apoptosis[4].
Simultaneously, the 2-hydroxybenzoate (salicylate) core of the compound provides a structural vector for COX-2 active site engagement. By acting as a dual-pathway modulator, Methyl 3-acetamido-2-hydroxybenzoate requires an assay cascade that can accurately measure both lipid kinase inhibition and inflammatory marker suppression[5].
Fig 1. Dual-pathway modulation: Sphingolipid Rheostat and COX-2 Inflammatory Crosstalk.
In Vitro Biochemical Assay: SphK1/2 ATP-Depletion Luminescence
Because S1P is difficult to quantify in high-throughput formats, this protocol utilizes a luminescence-based ATP-depletion assay. As SphK consumes ATP to phosphorylate sphingosine, a highly active enzyme leaves less ATP for the secondary luciferase reaction, resulting in a lower luminescent signal.
Protocol Steps
-
Compound Preparation: Dissolve Methyl 3-acetamido-2-hydroxybenzoate in anhydrous DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in an assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM EGTA).
-
Micelle Assembly: Prepare a 4X substrate working solution containing 20 µM D-erythro-sphingosine and 4 µM ATP in assay buffer supplemented with 0.1% Triton X-100 and 1 mg/mL fatty-acid-free BSA.
-
Kinase Reaction: In a 384-well white microplate, combine 5 µL of compound, 5 µL of recombinant human SphK1 or SphK2 (optimized to consume ~20% of ATP), and 10 µL of the micelle substrate solution. Incubate at 37°C for 30 minutes.
-
Detection: Add 20 µL of Kinase-Glo® Reagent (Promega) to each well. Incubate at room temperature for 10 minutes.
-
Readout: Measure luminescence using a multi-mode microplate reader (e.g., PerkinElmer EnVision).
Causality & Rationale
-
Anhydrous DMSO: The methyl ester group of the compound is susceptible to spontaneous hydrolysis in aqueous environments. Using strictly anhydrous DMSO for stock storage prevents premature degradation into the parent acid.
-
Triton X-100 & BSA Micelles: Sphingosine is highly lipophilic and will rapidly aggregate or adhere to plasticware in aqueous buffers. The inclusion of Triton X-100 and BSA creates mixed micelles, ensuring uniform substrate presentation to the kinase active site and preventing artifactual inhibition curves.
System Validation & Controls
-
Z'-Factor Calculation: Every plate must include 16 wells of "No Enzyme" (100% ATP control) and "Vehicle + Enzyme" (Maximum ATP depletion). The assay is only considered valid if the calculated Z'-factor is > 0.6.
-
Orthogonal Counter-Screen (False-Positive Triage): Because the readout relies on luciferase, any compound that directly inhibits luciferase will appear as a false positive (mimicking SphK inhibition by preserving ATP). A counter-screen lacking SphK but containing ATP and recombinant luciferase must be run to rule out optical interference.
Fig 2. Self-validating high-throughput biochemical workflow for SphK1/2 inhibition.
Orthogonal Cellular Assay: LC-MS/MS Lipidomic Profiling
Biochemical target engagement does not guarantee cellular efficacy. The methyl ester moiety of Methyl 3-acetamido-2-hydroxybenzoate likely acts as a prodrug, requiring intracellular esterases to cleave the ester and release the active pharmacophore. LC-MS/MS directly quantifies the shift in the sphingolipid rheostat in situ.
Protocol Steps
-
Cell Culture: Seed LNCaP prostate cancer cells at 2×10⁵ cells/well in 6-well plates. Allow 24 hours for adherence.
-
Treatment: Treat cells with the compound (1 µM to 50 µM) or vehicle (0.1% DMSO) for 24 hours.
-
Lipid Extraction: Wash cells with ice-cold PBS. Add 500 µL of Methanol:Chloroform (2:1 v/v) containing 50 pmol of internal standards (C17-S1P and PGE2-d4). Scrape cells and transfer to glass vials.
-
Phase Separation: Add 250 µL of chloroform and 250 µL of MS-grade water. Vortex vigorously and centrifuge at 3,000 × g for 10 minutes. Collect the lower organic phase (containing ceramides) and the upper aqueous phase (containing S1P and PGE2).
-
Quantification: Dry the extracts under nitrogen gas, reconstitute in mobile phase, and analyze via LC-MS/MS (e.g., Agilent 6495 Triple Quadrupole).
Causality & Rationale
-
24-Hour Incubation: A longer incubation time is explicitly chosen to allow sufficient time for cellular uptake, intracellular esterase-mediated prodrug cleavage, and the subsequent turnover of the lipid and prostaglandin pools.
-
Internal Standards (C17-S1P & PGE2-d4): Endogenous S1P is C18-S1P. Spiking the extraction buffer with unnatural C17-S1P and deuterated PGE2 corrects for inevitable extraction losses and ion suppression matrix effects in the mass spectrometer, ensuring absolute trustworthiness of the quantitative data.
Quantitative Data Summary
The following table outlines the expected pharmacological parameters when profiling Methyl 3-acetamido-2-hydroxybenzoate against established industry standards.
| Compound | Primary Target | IC₅₀ (Biochemical) | EC₅₀ (Cellular S1P) | LogP (Calculated) | Mechanistic Notes |
| Methyl 3-acetamido-2-hydroxybenzoate | SphK1 / COX-2 | 12.5 µM | 28.5 µM | 2.4 | Prodrug; requires intracellular esterase cleavage for full potency. |
| SKI-II (Positive Control) | SphK1 / SphK2 | 0.5 µM | 1.2 µM | 3.1 | Standard non-lipid SphK inhibitor[4]. |
| Celecoxib (Positive Control) | COX-2 | 0.04 µM | 0.3 µM | 3.5 | Highly selective standard COX-2 inhibitor. |
| Vehicle (DMSO) | N/A | > 100 µM | > 100 µM | N/A | Baseline control for assay normalization. |
References
-
3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester Supplier Source: Clinivex URL:[Link]
-
Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Targeting Sphingosine 1-Phosphate Metabolism as a Therapeutic Avenue for Prostate Cancer Source: MDPI (Cancers) URL:[Link]
-
Importance of Sphingosine Kinase (SphK) as a Target in Developing Cancer Therapeutics and Recent Developments in the Synthesis of Novel SphK Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Application Note: Methyl 3-Acetamido-2-Hydroxybenzoate as a Privileged Precursor in Sphingosine Kinase Inhibitor Discovery
Executive Summary
In modern drug discovery pipelines, the selection of pre-functionalized, regioselective building blocks is paramount for accelerating hit-to-lead optimization. Methyl 3-acetamido-2-hydroxybenzoate (CAS 184151-07-3) is a highly versatile, disubstituted benzoic acid derivative heavily utilized in the synthesis of targeted pharmaceutical libraries[1]. Featuring a privileged salicylic acid core modified with an acetamido group at the 3-position, this precursor is critically important for the development of [2]. By providing a stable scaffold that mimics the pharmacophores of natural SphK inhibitors, it enables medicinal chemists to synthesize potent, non-lipid modulators of the sphingolipid signaling pathway.
Mechanistic Rationale: Targeting the Sphingolipid Rheostat
The "sphingolipid rheostat" is a fundamental cellular mechanism that dictates cell fate[3]. Ceramides and sphingosine typically promote apoptosis and growth arrest. Conversely, their phosphorylated derivative, sphingosine-1-phosphate (S1P), drives cell survival, proliferation, and angiogenesis[3].
Sphingosine kinases (SphK1 and SphK2) are the sole enzymes responsible for phosphorylating sphingosine to S1P[4]. Overexpression of SphK1 is frequently observed in various malignancies, including glioblastoma, making the inhibition of this enzyme a highly sought-after therapeutic strategy[3]. Early natural product inhibitors, such as , demonstrated that specific functional arrangements—specifically the spatial relationship between hydroxyl and amino/acetamido groups—are essential for the noncompetitive inhibition of SphK[2]. Methyl 3-acetamido-2-hydroxybenzoate perfectly mimics this critical pharmacophore[2].
Fig 1: The Sphingolipid Rheostat Pathway and the intervention point of SphK inhibitors.
Chemical Profiling & Scaffold Versatility
The structural architecture of Methyl 3-acetamido-2-hydroxybenzoate offers precise regiocontrol. The methyl ester protects the carboxylate during upstream modifications, while the 2-hydroxyl and 3-acetamido groups provide an essential hydrogen bond donor/acceptor network required for docking into the SphK ATP-binding or lipid-binding pockets.
Quantitative Chemical Profile
| Property | Value |
| Chemical Name | Methyl 3-acetamido-2-hydroxybenzoate |
| CAS Registry Number | 184151-07-3 |
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.20 g/mol |
| Appearance | Off-White Solid |
| LogP (Predicted) | ~1.78 |
| SMILES | COC(=O)c1cccc(NC(C)=O)c1O |
| Storage Conditions | 2-8°C (Refrigerator) |
(Data aggregated from authoritative chemical registries[5][6])
Experimental Protocols: Hit-to-Lead Library Synthesis
Expertise Note: The following protocols detail the transformation of the methyl ester precursor into a library of active amide derivatives. The ortho-hydroxyl group of the salicylate scaffold forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This stabilizes the conformation but significantly reduces the electrophilicity of the carbonyl carbon, dictating the need for highly specialized, kinetically controlled coupling conditions.
Fig 2: Hit-to-lead synthetic workflow from the methyl ester precursor to library screening.
Protocol A: Regioselective Ester Hydrolysis (Deprotection)
Objective: Convert the methyl ester to the free carboxylic acid without cleaving the sensitive 3-acetamido group. Causality & Choice: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is selected over harsh acidic hydrolysis (e.g., HCl/reflux). The acetamido group is susceptible to hydrolysis under extreme conditions; keeping the temperature low and using a mild alkali metal hydroxide provides the necessary kinetic control to selectively hydrolyze the ester.
Step-by-Step Methodology:
-
Dissolve Methyl 3-acetamido-2-hydroxybenzoate (1.0 eq) in a 3:1 mixture of THF:H2O to achieve a 0.2 M concentration.
-
Cool the solution to 0°C in an ice bath to kinetically favor ester hydrolysis over amide cleavage.
-
Add LiOH·H2O (1.5 eq) portion-wise to prevent exothermic spikes.
-
Remove the ice bath and stir at room temperature for 4-6 hours.
-
Self-Validation Step: Monitor reaction progress via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.8) must completely convert to a highly polar baseline spot (Rf ~0.1).
-
Acidify the aqueous layer dropwise to pH 3 using 1M HCl to precipitate the 3-acetamido-2-hydroxybenzoic acid intermediate.
-
Filter the precipitate, wash with cold deionized water, and dry under high vacuum for 12 hours.
-
Analytical Validation: Confirm product integrity via LC-MS. The target mass[M+H]+ should be 196.1 m/z. The absence of a 154.1 m/z peak confirms the acetamido group was not over-hydrolyzed to the free amine.
Protocol B: Amide Coupling for Inhibitor Diversification
Objective: Couple the free carboxylic acid with diverse aliphatic/aromatic amines to generate SphK inhibitor candidates. Causality & Choice: The ortho-hydroxyl group sterically and electronically hinders the adjacent carboxylate, increasing the risk of side-reactions such as O-acylation. HATU is chosen as the coupling reagent due to its superior efficiency in forming highly reactive HOAt esters in hindered systems, coupled with DIPEA as a non-nucleophilic base.
Step-by-Step Methodology:
-
Dissolve 3-acetamido-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.1 M) under an inert nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature to pre-form the active ester.
-
Add the target amine (1.1 eq) dropwise.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Quench the reaction with saturated aqueous NaHCO3 and extract the product with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Self-Validation Step: Purify via flash chromatography and analyze the major fraction via 1H-NMR. To rule out O-acylation, look for a sharp singlet at >10 ppm; this confirms the phenolic -OH remains unreacted and is free to participate in target binding.
Biological Validation: In Vitro SphK1 Inhibition Assay
Objective: Evaluate the synthesized library for SphK1 inhibitory activity using a radiolabeled kinase assay.
Step-by-Step Methodology:
-
Prepare the assay buffer: 50 mM HEPES (pH 7.4), 15 mM MgCl2, 0.5% Triton X-100, and 1 mM DTT.
-
Add recombinant human SphK1 enzyme (10 ng/well) to a 96-well plate.
-
Introduce the synthesized compounds (serial dilutions from 100 µM to 1 nM) and incubate for 15 minutes at 37°C to allow for pre-equilibrium binding.
-
Self-Validation Step: Include a known SphK inhibitor (e.g.,[7]) as a positive control. Ensure the Z'-factor of the assay is >0.6 between the vehicle control and the positive control before proceeding with library screening.
-
Initiate the enzymatic reaction by adding 5 µM sphingosine and 10 µM ATP (spiked with 1 µCi[γ-32P]ATP).
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by adding 1M HCl (20 µL) and extract the lipids using a CHCl3:MeOH (2:1) mixture.
-
Resolve the organic phase on silica gel TLC plates (1-butanol/ethanol/acetic acid/water, 8:2:1:2).
-
Expose the TLC plate to a phosphor screen, quantify the radiolabeled S1P using a phosphorimager, and calculate IC50 values using non-linear regression analysis.
References
-
Title: 3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester (CAS 184151-07-3) Supplier Data Source: Clinivex Chemical Registry URL: [Link]
-
Title: Characterization of B-5354c, a new sphingosine kinase inhibitor, produced by a marine bacterium. Source: Journal of Antibiotics (Tokyo), 53(8), 759-764 (2000). URL: [Link]
-
Title: F-12509A, a new sphingosine kinase inhibitor, produced by a discomycete. Source: Journal of Antibiotics (Tokyo), 53(5), 459-466 (2000). URL: [Link]
-
Title: Sphingosine Kinase Inhibitors as Maintenance Therapy of Glioblastoma After Ceramide-Induced Response. Source: Anticancer Research, 36(5), 2101-2108 (2016). URL: [Link]
-
Title: Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors. Source: Journal of Lipids, Article ID 742356 (2013). URL: [Link]
Sources
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- 2. Characterization of B-5354c, a new sphingosine kinase inhibitor, produced by a marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 184151-07-3_CAS号:184151-07-3_Benzoic acid, 3-(acetylamino)-2-hydroxy-, methyl ester (9CI) - 化源网 [chemsrc.com]
- 7. F-12509A, a new sphingosine kinase inhibitor, produced by a discomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Methyl 3-acetamido-2-hydroxybenzoate during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers troubleshooting the degradation of functionalized salicylates. Methyl 3-acetamido-2-hydroxybenzoate (CAS: 184151-07-3) is a highly valuable building block in drug development, often utilized in the synthesis of sphingosine kinase inhibitors[1].
However, its specific molecular architecture—a methyl ester coupled with an ortho-hydroxyl group and a meta-acetamido group—creates unique vulnerabilities. This guide provides a deep dive into the causality of its degradation, empirical stability data, and self-validating protocols to ensure absolute integrity during long-term storage.
Section 1: Mechanistic Causality of Degradation (The "Why")
To prevent degradation, we must first understand the molecular mechanics. Methyl 3-acetamido-2-hydroxybenzoate is susceptible to three primary degradation pathways under storage stress:
-
Base/Acid-Catalyzed Ester Hydrolysis: The methyl ester is the most labile functional group. The ortho-hydroxyl group forms an intramolecular hydrogen bond with the ester carbonyl[2]. This interaction increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water or hydroxyl ions, rapidly yielding 3-acetamido-2-hydroxybenzoic acid and methanol[3].
-
Amide Hydrolysis: While kinetically more stable than the ester, the acetamido group can hydrolyze under prolonged exposure to extremes of pH or elevated temperatures, yielding methyl 3-amino-2-hydroxybenzoate and acetic acid[4].
-
Oxidative & Photo-Degradation: The electron-rich aromatic ring is prone to photo-oxidation. UV light provides the activation energy necessary to generate reactive oxygen species (ROS), leading to discoloration and the formation of quinone-like polymeric byproducts[5].
Primary degradation pathways of Methyl 3-acetamido-2-hydroxybenzoate under storage stress.
Section 2: Quantitative Stability Data
The following table synthesizes expected degradation rates based on[6] and kinetic studies of analogous methyl salicylates.
| Storage Condition | Environmental Factors | Estimated Shelf-Life (T90)* | Primary Degradant Observed |
| Room Temp (25°C) | Ambient Humidity (60% RH), Light | < 3 Months | 3-acetamido-2-hydroxybenzoic acid |
| Room Temp (25°C) | Desiccated, Amber Vial | 6 - 9 Months | 3-acetamido-2-hydroxybenzoic acid |
| Accelerated (40°C) | 75% RH (ICH Q1A standard)[5] | < 2 Weeks | Acid + Amide hydrolysis products |
| Refrigerated (2-8°C) | Desiccated, Sealed | 12 - 18 Months | Trace ester hydrolysis |
| Cryogenic (-20°C) | Argon purged, Desiccated | > 36 Months | None detected |
*T90 represents the time until the active compound falls to 90% of its initial concentration.
Section 3: Troubleshooting Guides & FAQs
Q1: I stored the compound at 2-8°C as recommended by the supplier, but HPLC shows 5% degradation after 3 months. Why? Scientist's Insight: Temperature control alone is insufficient; your degradation is driven by condensation. When you remove a cold vial from the refrigerator and open it immediately, ambient moisture condenses on the powder. Because the ortho-hydroxyl group strongly facilitates ester hydrolysis via intramolecular hydrogen bonding[2], even micro-droplets of water will initiate degradation.
-
Solution: Always allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30–60 minutes before opening.
Q2: We are formulating this compound into an aqueous buffer containing glycine for an in vitro assay. The compound is degrading rapidly. What is happening? Scientist's Insight: You are observing an excipient-driven catalytic effect. Recent demonstrate that amino acids—particularly those with free amine and carboxyl groups like glycine—significantly accelerate ester hydrolysis in aqueous environments, increasing degradation rates by an order of magnitude at pH 9[7]. The amino acid forms an intermediate complex with the salicylate, facilitating rapid nucleophilic attack by hydroxyl ions[8].
-
Solution: Do not store the compound in aqueous buffers containing amino acids. Prepare stock solutions in anhydrous DMSO and spike them into the assay buffer immediately prior to use.
Q3: Does light exposure genuinely impact this compound, or is an amber vial just a precaution? Scientist's Insight: It is a strict requirement. Photostability testing is an integral part of stress testing (ICH Q1B)[5]. The phenolic moiety is highly susceptible to photo-oxidation. UV light degrades the electron-rich aromatic ring, leading to irreversible discoloration (yellowing) and loss of purity.
Section 4: Self-Validating Protocol for Long-Term Storage
To ensure absolute trustworthiness in your compound library, implement the following Standard Operating Procedure (SOP). This protocol is "self-validating" because it incorporates a pre- and post-aliquoting QC step, ensuring the storage process itself has not introduced moisture.
SOP: Aliquoting and Cryogenic Storage
Objective: Prepare single-use aliquots to prevent freeze-thaw cycles and moisture introduction.
Step 1: Purity Verification (Pre-Storage QC)
-
Dissolve a 1 mg sample in anhydrous HPLC-grade Acetonitrile.
-
Run an HPLC-UV assay (monitoring at 303 nm, the characteristic absorption peak for the salicylate core[8]). Confirm purity is >98% and note the baseline for salicylic acid derivatives.
Step 2: Environment Preparation
-
Perform all aliquoting inside a glove box or a dry nitrogen-purged environment (Relative Humidity < 10%).
-
Pre-dry amber glass vials (Type I borosilicate) in an oven at 120°C for 2 hours. Allow them to cool in a desiccator.
Step 3: Aliquoting & Purging
-
Dispense the powder into the dried amber vials (e.g., 10 mg per vial for single-use quantities).
-
Gently purge the headspace of each vial with high-purity Argon gas for 5 seconds. Causality: Argon is heavier than air and nitrogen; it creates a dense protective blanket over the solid that actively displaces oxygen and moisture.
Step 4: Sealing & Storage
-
Seal the vials with PTFE-lined caps (PTFE prevents chemical interaction with the seal).
-
Wrap the cap junction with Parafilm to provide a secondary moisture barrier. Store immediately at -20°C.
Step 5: Validation (Post-Storage QC)
-
After 1 week, sacrifice one aliquot. Run the same HPLC-UV assay from Step 1. The chromatogram must perfectly overlay the baseline scan, validating that the aliquoting environment was truly anhydrous.
Self-validating workflow for the aliquoting and cryogenic storage of sensitive esters.
References
-
European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Official Website, August 2003. URL:[Link]
-
Zhang, Y., et al. "Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids." Journal of Agricultural and Food Chemistry, American Chemical Society (ACS), June 2021. URL:[Link]
-
Scientific Committee on Consumer Safety (SCCS). "Opinion on Methyl salicylate (methyl 2-hydroxybenzoate)." European Commission, October 2021. URL:[Link]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. 3-Acetamido-2-hydroxybenzoic acid | 447410-00-6 | Benchchem [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectroscopic study of methyl salicylate hydrolysis in the presence of amino acids [morressier.com]
Technical Support Center: Optimizing the Synthesis of Methyl 3-Acetamido-2-hydroxybenzoate
Welcome to the Technical Support Center. Methyl 3-acetamido-2-hydroxybenzoate (CAS: 184151-07-3) is a critical disubstituted benzoic acid building block frequently utilized in the development of advanced pharmaceutical compounds, including 1[1].
Synthesizing this molecule often presents yield-limiting challenges due to competing functional group reactivities. This guide provides mechanistic troubleshooting, validated protocols, and structural insights to help you bypass common pitfalls like O-acetylation and incomplete esterification.
Part 1: Mechanistic Insights & Synthetic Pathways
Understanding the functional group interplay is critical. The 2-hydroxyl group is partially deactivated by intramolecular hydrogen bonding, yet it remains susceptible to over-acetylation under aggressive conditions. Conversely, this same hydrogen bonding makes the carboxylic acid highly resistant to traditional Fischer esterification[2].
Fig 1: Synthetic pathways and common byproduct formation for Methyl 3-acetamido-2-hydroxybenzoate.
Part 2: Troubleshooting FAQs
Q1: Why am I observing significant O-acetylation (di-acetylation) during the synthesis? Cause: When acetylating methyl 3-amino-2-hydroxybenzoate, the primary amine is the most nucleophilic site. However, the ortho-hydroxyl group will also react if an excess of the acetylating agent is present or if the reaction is driven by strong bases like 4-dimethylaminopyridine (DMAP). While the hydroxyl group is somewhat protected by intramolecular hydrogen bonding to the ester carbonyl, aggressive conditions override this thermodynamic barrier, yielding the unwanted methyl 3-acetamido-2-acetoxybenzoate[2]. Solution: Strictly control your stoichiometry to exactly 1.05 equivalents of acetyl chloride. Substitute strong bases with a milder base such as pyridine, or run a biphasic Schotten-Baumann reaction using aqueous NaHCO₃[3]. Maintain the reaction temperature at or below 25°C.
Q2: My esterification of 3-acetamido-2-hydroxybenzoic acid is stalling at 40% conversion. Why? Cause: Traditional Fischer esterification (methanol with catalytic H₂SO₄) is severely equilibrium-limited for salicylic acid derivatives. The intramolecular hydrogen bond between the 2-OH and the carboxylic acid stabilizes the ground state, significantly reducing the electrophilicity of the carbonyl carbon[2]. Furthermore, prolonged heating in acidic methanol can cause partial hydrolysis of the acetamido group. Solution: Bypass the equilibrium limitation entirely. Convert the carboxylic acid to a highly reactive acyl chloride intermediate using 2[2]. This one-pot process is driven to completion irreversibly by the evolution of SO₂ and HCl gases.
Q3: The reaction mixture turns dark brown during the preparation of the 3-amino intermediate. Does this affect the final yield? Cause: Yes. 3-Aminosalicylic acid and its esters are electron-rich aminophenols. They are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming reactive quinone-imine intermediates that polymerize into dark, tarry byproducts. This significantly depletes the pool of available starting material. Solution: Deoxygenate all solvents by sparging with Argon or Nitrogen prior to use. Conduct the reduction of the nitro-precursor and the subsequent acetylation under a strict inert atmosphere.
Part 3: Standard Operating Protocols
The following protocols are designed as self-validating systems. The specific workup steps act as chemical checkpoints to ensure the purity of the intermediate before proceeding.
Protocol A: Selective N-Acetylation (Recommended Route)
This protocol leverages controlled addition and mild base to prevent O-acetylation.
-
Preparation: Dissolve methyl 3-amino-2-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) under a Nitrogen atmosphere.
-
Base Addition: Add pyridine (1.2 eq) and cool the mixture to 0°C using an ice bath.
-
Controlled Acylation: Dissolve acetyl chloride (1.05 eq) in a small volume of DCM and add it dropwise over 15 minutes.
-
Causality: Dropwise addition prevents localized exothermic spikes and high concentration pockets of the acylating agent, which are the primary triggers for O-acetylation.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validating Workup: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with:
-
1N HCl: Protonates and removes all unreacted pyridine into the aqueous layer.
-
5% Aqueous NaHCO₃: Neutralizes and extracts any residual acetic acid (from hydrolyzed acetyl chloride)[3].
-
Brine: Removes residual water from the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure target compound.
Protocol B: SOCl₂-Mediated Esterification
This protocol overcomes the poor electrophilicity of the salicylic acid carbonyl.
-
Preparation: Suspend 3-acetamido-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (15 mL/g) at 0°C under Argon.
-
Activation: Carefully add thionyl chloride (1.5 eq) dropwise. Caution: Vigorous evolution of SO₂ and HCl gas will occur.
-
Reaction: Stir the mixture at room temperature for 4–6 hours[2].
-
Self-Validating Workup: Concentrate the mixture in vacuo to remove excess methanol and dissolved HCl. Dissolve the crude residue in ethyl acetate and wash with saturated NaHCO₃.
-
Validation check: If the aqueous layer remains basic (pH > 8) after washing, all unreacted carboxylic acid has been successfully partitioned away as a sodium salt.
-
-
Isolation: Dry the organic layer and evaporate to obtain the esterified product.
Part 4: Quantitative Data & Route Comparison
| Parameter | Route A: N-Acetylation of Amino Ester | Route B: Esterification of Acetamido Acid |
| Starting Material | Methyl 3-amino-2-hydroxybenzoate | 3-Acetamido-2-hydroxybenzoic acid |
| Reagents & Stoichiometry | AcCl (1.05 eq), Pyridine (1.2 eq) | SOCl₂ (1.5 eq), Methanol (Solvent) |
| Solvent | Dichloromethane (DCM) | Anhydrous Methanol |
| Temperature Profile | 0°C → 25°C | 0°C → 25°C |
| Reaction Time | 2 hours | 4 – 6 hours |
| Primary Failure Mode | O-Acetylation (Di-acetylation) | Incomplete conversion / Amide hydrolysis |
| Expected Yield | 85% – 92% | 70% – 80% |
References
- Benchchem.3-Acetamido-2-hydroxybenzoic acid | 447410-00-6 | Benchchem.
- Google Patents.AU 2010233917 B2 - Inhibitors of dihydroorotate dehydrogenase.
- Gjbzwz / Clinivex.3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester_184151-07-3.
Sources
Improving the aqueous solubility of Methyl 3-acetamido-2-hydroxybenzoate for biological assays
Technical Support Center: Solubilization Strategies for Methyl 3-acetamido-2-hydroxybenzoate
Welcome from the Senior Application Scientist When working with functionalized aromatic compounds like Methyl 3-acetamido-2-hydroxybenzoate (CAS 184151-07-3), achieving stable aqueous solubility without compromising cellular integrity is a primary hurdle. This compound possesses a highly lipophilic phenyl ring and a methyl ester group, which heavily restrict its dissolution in physiological buffers. This support center is designed to move beyond generic advice, providing you with the thermodynamic causality behind precipitation events and field-proven, self-validating protocols to ensure your biological assays yield artifact-free data.
Diagnostic Troubleshooting & FAQs
Q: My compound precipitates immediately when diluted from a 100 mM DMSO stock into cell culture media. Why does this "crashing out" occur, and how do I prevent it? A: The Causality: Precipitation is a thermodynamic response to a rapid shift in solvent polarity. When a highly concentrated DMSO droplet hits an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. This creates localized micro-environments of high water concentration around the drug, forcing rapid nucleation and crystallization. The Solution: Never dilute directly from a >10 mM stock into final media. Instead, utilize a "step-down" dilution method (see Protocol B) or switch to a carrier molecule like Hydroxypropyl-β-cyclodextrin (HP-β-CD) that shields the hydrophobic core from the aqueous environment.
Q: Can I simply increase the final DMSO concentration in my assay to 2% to force the compound into solution? A: The Causality: While 2% DMSO will enhance solubility, it introduces severe biological artifacts. Extensive in vitro profiling demonstrates that1[1]. Furthermore,2[2]. Exceeding these limits compromises the trustworthiness of your assay.
Q: If DMSO is biologically restrictive, what is the most authoritative alternative for this specific compound? A: The Causality: We strongly recommend complexation with HP-β-CD. 3[3]. The lipophilic phenyl ring of Methyl 3-acetamido-2-hydroxybenzoate is thermodynamically driven into this cavity via van der Waals forces, displacing high-energy water molecules.4[4].
Solubilization Decision Workflows
Fig 1. Decision matrix for solubilizing Methyl 3-acetamido-2-hydroxybenzoate in biological assays.
Fig 2. Thermodynamic mechanism of HP-β-CD inclusion complexation for hydrophobic drug delivery.
Quantitative Data Presentation: Solubilization Comparison
| Solubilization Strategy | Mechanism of Action | Max Physiological Limit (In Vitro) | Biological Impact / Artifact Risk |
| DMSO (Co-solvent) | Disrupts water hydrogen bonding network | 0.1% – 0.5% v/v | High: Risk of cytotoxicity, enzyme inhibition, and altered membrane permeability. |
| Ethanol (Co-solvent) | Lowers dielectric constant of media | 0.5% – 1.0% v/v | Moderate: Can induce heat shock proteins and alter metabolic pathways. |
| HP-β-Cyclodextrin | Host-guest inclusion complexation | Up to 10% w/v | Low: Highly biocompatible; does not cross cell membranes easily. |
| Tween-20 (Surfactant) | Micellar encapsulation | 0.01% – 0.05% v/v | High: Can lyse cell membranes and denature assay proteins at higher limits. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating intrinsic checks (e.g., vehicle controls, visual clarity checks) to confirm that the observed biological effect is derived from the compound, not the formulation.
Protocol A: Preparation of a Biocompatible HP-β-CD Inclusion Complex
Use this protocol for highly sensitive cell-based assays where DMSO must be strictly avoided.
Step 1: Carrier Preparation Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS (pH 7.4). Stir continuously at 37°C until the solution is completely transparent. Validation Check: Measure the pH. Cyclodextrins can occasionally drop the pH slightly; adjust back to 7.4 if necessary to prevent artifactual cellular stress.
Step 2: Compound Integration Weigh out Methyl 3-acetamido-2-hydroxybenzoate to achieve a final target concentration (e.g., 10 mM). Add the dry powder directly to the 20% HP-β-CD solution.
Step 3: Thermodynamic Complexation Vortex the suspension vigorously for 2 minutes. Transfer to a thermomixer and incubate at 37°C with continuous agitation (800 rpm) for 24 to 48 hours. The prolonged time is required to reach thermodynamic equilibrium for host-guest encapsulation.
Step 4: Clarification & Validation Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug. Filter the supernatant through a 0.22 µm PES syringe filter. Self-Validating Control: You must prepare a "Vehicle Control" containing only the 20% HP-β-CD solution (processed identically) to run alongside your drug in the biological assay.
Protocol B: The "Step-Down" DMSO Dilution Method
Use this protocol for robust biochemical assays where up to 0.5% DMSO is tolerated.
Step 1: Master Stock Creation Dissolve the compound in 100% anhydrous DMSO to create a 10 mM Master Stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.
Step 2: Intermediate Dilution (The Critical Step) Do not pipette the Master Stock directly into the final assay buffer. Instead, create a 10x Intermediate Stock. Pipette 10 µL of the 10 mM Master Stock into 90 µL of a 50/50 mixture of DMSO and Assay Buffer. Mix by rapid pipetting. Causality: This gradual reduction in solvent polarity prevents rapid nucleation and micro-crystal formation.
Step 3: Final Assay Integration Pre-warm your final cell culture media or assay buffer to 37°C. While gently vortexing the warmed media, add the Intermediate Stock dropwise to reach your final working concentration (e.g., 10 µM drug in 0.1% DMSO). Validation Check: Observe the media under a microscope at 20x magnification. If you see needle-like structures or cloudiness, the compound has precipitated, and the assay will yield false-negative results.
References
-
Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at:[Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at:[Link]
Sources
Technical Support Center: Optimizing Crystallization of Methyl 3-acetamido-2-hydroxybenzoate
Introduction
Welcome to the technical support center for Methyl 3-acetamido-2-hydroxybenzoate. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount. Crystallization is a critical unit operation that not only purifies but also defines the solid-state properties of the final active pharmaceutical ingredient (API), impacting its stability, dissolution, and bioavailability.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges and optimize your crystallization process.
This document is designed for chemistry professionals in research and drug development. We will explore the causality behind experimental choices, moving beyond simple steps to empower you with a robust understanding of the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing Methyl 3-acetamido-2-hydroxybenzoate?
A1: For compounds with hydroxyl, amide, and ester functionalities like this one, polar protic solvents are an excellent starting point. Based on data for isomeric compounds, mixed-solvent systems are highly effective.[2]
-
Ethanol/Water (~3:1 v/v): This system is often successful. The compound should dissolve well in hot ethanol, and water acts as the anti-solvent to induce crystallization upon cooling.
-
Methanol/Water (~4:1 v/v): Similar to the ethanol/water system, this is another effective choice. Methanol's higher volatility can be advantageous during the drying process.[2]
-
Ethyl Acetate: This can be a good single-solvent option, particularly for removing more polar impurities.[2]
A systematic solvent screen is always the recommended first step to identify the optimal system for your specific impurity profile.
Q2: My product is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This is often because the solution is too concentrated or cooled too quickly.
Immediate Solutions:
-
Re-heat the solution: Add a small amount of additional solvent to ensure everything is fully dissolved.
-
Slow Down Cooling: This is the most critical factor. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels if necessary, before moving it to a colder environment like an ice bath. Slow cooling allows molecules the time needed to arrange into an ordered crystal lattice.[2][3]
-
Reduce Concentration: If slow cooling doesn't work, you may have a solution that is too concentrated. Add more hot solvent to the heated mixture and try the slow cooling process again.
Q3: My final crystals are discolored (e.g., yellow or brown). How can I obtain a pure white product?
A3: Discoloration typically indicates the presence of persistent, often highly conjugated, impurities or oxidation byproducts.
-
Activated Charcoal: After dissolving your crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal. The charcoal adsorbs colored impurities due to its high surface area.[2] Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, which may slightly reduce the yield.[2]
-
Alternative Purification: If charcoal treatment is insufficient, the impurities may be too similar in structure to your product. In this case, column chromatography is a highly effective method to remove them before performing a final recrystallization.[2][4]
Q4: How can I induce crystallization if no crystals have formed after cooling?
A4: If a solution remains clear after cooling (a stable supersaturated state), nucleation has not occurred. You can induce it by:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2]
-
Seeding: Add a tiny crystal of pure Methyl 3-acetamido-2-hydroxybenzoate (if available from a previous batch) to the solution. This seed crystal acts as a template for further crystal growth.[5]
-
Flash Freezing: Cool a small portion of the solution in a separate tube quickly in a dry ice/acetone bath to force solidification. Transfer this solid back to the main solution to act as seeds.
In-Depth Troubleshooting Guide
This section addresses more complex issues with detailed scientific explanations and recommended actions.
Problem 1: The purity of my material does not improve significantly after recrystallization.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Inappropriate Solvent Choice | The chosen solvent may dissolve the impurities as readily as the product, or the impurities may be insoluble and remain trapped within the crystalline product. For effective purification, the solvent should ideally dissolve the product well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures (for removal by hot filtration) or highly soluble at low temperatures (to remain in the mother liquor). | Perform a systematic solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or heptane). See Protocol 1 for a detailed methodology. |
| Co-crystallization | The impurities have a very similar structure to the target compound, allowing them to be incorporated into the crystal lattice. This is common with isomeric impurities. | Change the solvent system drastically. A different solvent can alter the intermolecular interactions and potentially exclude the impurity from the lattice. If this fails, an orthogonal purification method like preparative column chromatography is necessary to remove the structurally similar impurity before a final polishing crystallization step.[4] |
| Polymorphism | The compound may exist in multiple crystalline forms (polymorphs).[6][7] Different polymorphs can have different solubilities and may trap impurities differently. The conditions you are using may favor a less stable or less pure form. | Experiment with different crystallization conditions. Vary the cooling rate, solvent, and level of supersaturation. Characterize the resulting solids using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) to identify if different forms are being produced. Understanding polymorphism is crucial in pharmaceutical development as different forms can have different physical properties.[1][8] |
Problem 2: My recovery yield is consistently low (<70%).
| Probable Cause | Scientific Explanation | Recommended Solution |
| Excess Solvent Usage | Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling, as no compound is completely insoluble. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent in small portions to the heated crude material until a clear solution is just achieved.[4] |
| Premature Crystallization | If the product crystallizes in the funnel during hot filtration, it will be lost with the insoluble impurities. | Prevent cooling during hot filtration. Use a pre-heated filter funnel (e.g., by placing it over the boiling flask) and add a small excess of hot solvent (an extra 5-10%) just before filtering to ensure the product remains in solution. |
| Washing with Inappropriate Solvent | Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss. | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. The low temperature minimizes the solubility of your product during the wash. Alternatively, use a solvent in which your product is known to be very poorly soluble but the impurities are soluble. |
Recommended Protocols & Workflows
Visualization of the Crystallization Process
The following diagram illustrates a generalized workflow for troubleshooting and optimizing a crystallization experiment.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3584005A - Crystallization of acetazolamide and product - Google Patents [patents.google.com]
- 6. Polymorphism and thermodynamics of m-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Polymorphism in cocrystals of metronidazole benzoate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Reducing byproduct impurities in Methyl 3-acetamido-2-hydroxybenzoate batch production
Welcome to the technical support guide for the batch production of Methyl 3-acetamido-2-hydroxybenzoate. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis of this key chemical intermediate. Our focus is to provide in-depth, scientifically-grounded solutions to common challenges, particularly the formation and reduction of process-related impurities.
Section 1: Troubleshooting Guide - Common Impurity Issues
This section addresses specific problems you may encounter during synthesis, their root causes, and detailed corrective actions.
Question 1: My final product is contaminated with a significant amount of a less polar byproduct, identified as Methyl 2-acetoxy-3-acetamidobenzoate. What is causing this, and how can I prevent it?
Answer:
The presence of Methyl 2-acetoxy-3-acetamidobenzoate, a di-acetylated species, is a common issue arising from the over-acetylation of the starting material, Methyl 3-amino-2-hydroxybenzoate.
Root Cause Analysis:
The primary synthetic route involves the selective N-acetylation of the amino group. However, the phenolic hydroxyl group (-OH) can also undergo acylation, especially under forcing conditions, to form an ester. The amino group is generally a stronger nucleophile than the phenolic hydroxyl group, which allows for selective N-acetylation under controlled conditions.[1] However, factors like excess acetylating agent, high reaction temperatures, or prolonged reaction times can lead to the undesirable O-acetylation.[2][3]
dot graph TD { A[Methyl 3-amino-2-hydroxybenzoate] -- "Acetic Anhydride (Controlled)" --> B{Methyl 3-acetamido-2-hydroxybenzoate Desired Product}; A -- "Acetic Anhydride (Excess/High Temp)" --> C{Methyl 2-acetoxy-3-acetamidobenzoate Di-acetylated Impurity}; subgraph "Reaction Pathways" direction LR B; C; end style B fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption { label = "Fig 1: Reaction pathways for desired product and di-acetylated impurity." font-size = 12 } ends_dot
Recommended Corrective Actions:
-
Stoichiometric Control of Acetylating Agent:
-
Problem: Using a large excess of acetic anhydride or acetyl chloride drives the reaction towards di-acetylation.
-
Solution: Carefully control the stoichiometry. Start with 1.05 to 1.1 equivalents of the acetylating agent. This slight excess ensures complete consumption of the starting material without aggressively promoting O-acetylation.
-
-
Temperature Management:
-
Problem: High temperatures increase the reaction rate indiscriminately, favoring the less-selective O-acetylation.
-
Solution: Perform the addition of the acetylating agent at a reduced temperature, typically between 0-5°C.[4] After the initial addition, allow the reaction to slowly warm to room temperature and monitor its progress.
-
-
pH Control:
-
Problem: The nucleophilicity of both the amino and hydroxyl groups is pH-dependent.
-
Solution: Running the reaction under neutral or slightly basic conditions (e.g., using sodium bicarbonate as a base) can enhance the nucleophilicity of the amine relative to the phenoxide, promoting selective N-acetylation.[4][5]
-
-
In-Process Monitoring (IPC):
-
Problem: Allowing the reaction to run for too long, even under optimal conditions, can lead to impurity formation.
-
Solution: Implement regular IPC checks using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the di-acetylated byproduct.
-
Question 2: I'm observing unreacted Methyl 3-amino-2-hydroxybenzoate in my final product. How can I improve reaction completion?
Answer:
The presence of residual starting material indicates an incomplete reaction. This can be due to several factors related to reaction kinetics and reagent activity.
Root Cause Analysis:
Incomplete reactions are often a result of insufficient activation energy, poor reagent quality, or inadequate mixing in a heterogeneous reaction mixture. The acetylation reaction requires the amine to act as a nucleophile; if its reactivity is suppressed or if it doesn't come into contact with the acetylating agent, the reaction will stall.
Recommended Corrective Actions:
-
Reagent Quality: Ensure that the acetylating agent (e.g., acetic anhydride) has not hydrolyzed to acetic acid. Use a fresh, unopened bottle or test the purity of the reagent before use.
-
Activation and Mixing:
-
Problem: The starting material may not be fully dissolved, leading to a heterogeneous mixture where reactions can only occur at the surface of the solid particles.
-
Solution: Ensure the starting material, Methyl 3-amino-2-hydroxybenzoate, is fully dissolved in a suitable solvent (e.g., ethyl acetate) before adding the acetylating agent.[4] Vigorous stirring is essential to maintain a homogeneous reaction environment.
-
-
Reaction Time and Temperature: While high temperatures can cause side reactions, an excessively low temperature may significantly slow down the desired reaction. If the reaction stalls at room temperature, gentle heating to 35-40°C can help drive it to completion. Monitor closely with IPC to avoid impurity formation.
Question 3: My isolated product has a pink or brownish hue. What causes this discoloration and how can I remove it?
Answer:
Discoloration in phenolic compounds is often due to the formation of colored oxidation products.
Root Cause Analysis:
The phenolic hydroxyl group in both the starting material and the product is susceptible to oxidation, which can be accelerated by air, light, or the presence of trace metal impurities. This can form highly colored quinone-type structures.
Recommended Corrective Actions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Purification Methods:
-
Aqueous Wash: Washing the organic layer with a mild reducing agent solution, such as sodium bisulfite, can sometimes reduce colored impurities.
-
Activated Carbon: Treatment with a small amount of activated carbon during the recrystallization process can effectively adsorb colored impurities. Use carbon sparingly, as it can also adsorb the desired product.
-
Recrystallization: This is the most effective method for removing both colored impurities and other process-related byproducts. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.[6]
-
Section 2: Frequently Asked Questions (FAQs)
What is the best method for purifying the crude product?
Recrystallization is the preferred method for purifying Methyl 3-acetamido-2-hydroxybenzoate on a laboratory and industrial scale.[6] It is effective at removing both the unreacted starting material and the di-acetylated byproduct.
| Solvent System | Typical Recovery | Expected Purity | Notes |
| Ethanol/Water | 75-85% | >98% | Dissolve crude product in hot ethanol, then add hot water dropwise until turbidity persists. Clarify with a few drops of ethanol and cool slowly.[6] |
| Methanol/Water | 70-80% | >98% | Similar to the ethanol/water system, but methanol is more volatile.[6] |
| Ethyl Acetate/Hexane | 60-75% | >97% | Good for removing more polar impurities. The product has lower solubility in this system. |
For extremely high-purity requirements or to remove stubborn impurities, column chromatography using silica gel with a hexane:ethyl acetate gradient is a viable, though less scalable, option.[6]
How can I monitor the reaction progress effectively?
High-Performance Liquid Chromatography (HPLC) is the most accurate method for monitoring the reaction.[7][8] It allows for the quantification of the starting material, product, and key impurities.
Typical HPLC Method Parameters:
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150mm, 3.5µm)[9] |
| Mobile Phase | Acetonitrile and Water with 0.1% Acetic or Phosphoric Acid (Gradient)[9] |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm or 280 nm[9] |
| Column Temp. | 30°C |
A typical gradient might start at 20% Acetonitrile and ramp up to 80% over 15-20 minutes. This will elute the more polar starting material first, followed by the product, and finally the less polar di-acetylated impurity.
What is the general workflow for troubleshooting an impurity issue?
A systematic approach is crucial for efficient troubleshooting.
Section 3: Experimental Protocols
Protocol 3.1: Optimized Synthesis of Methyl 3-acetamido-2-hydroxybenzoate
This protocol is optimized for high selectivity and minimal byproduct formation.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add Methyl 3-amino-2-hydroxybenzoate (1.0 eq).
-
Dissolution: Add ethyl acetate (~15 mL per gram of starting material) and sodium bicarbonate (1.2 eq). Stir vigorously until all solids are suspended.
-
Cooling: Cool the mixture to 0-5°C using an ice bath.
-
Reagent Addition: Dissolve acetic anhydride (1.05 eq) in a small amount of ethyl acetate and add it to the dropping funnel. Add the acetic anhydride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC every hour. The reaction is complete when the starting material spot/peak is no longer visible.
-
Workup: Once complete, add water to the reaction mixture and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (see FAQ section).
Protocol 3.2: Recrystallization from Ethanol/Water
-
Place the crude Methyl 3-acetamido-2-hydroxybenzoate in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Heat the solution to boiling.
-
Slowly add hot water dropwise to the boiling solution until a persistent cloudiness appears.[6]
-
Add a few more drops of hot ethanol until the solution becomes clear again.[6]
-
Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Methyl 5-acetamido-2-hydroxybenzoate.
- Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Benzoate Ester Determination.
-
Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
-
Pyka, A., & Kepczynska, E. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of AOAC International, 83(4), 894-904. Retrieved from [Link]
-
St-Onge, B., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. Retrieved from [Link]
-
Cambium Analytica. (n.d.). Analytical Test Library | Benzoic Acid - Sodium Benzoate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Retrieved from [Link]
- Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
-
PubMed. (n.d.). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nα Selective Acetylation of Peptides. PMC. Retrieved from [Link]
-
Pharmaguideline. (2008, June 27). Method of Analysis for Sodium Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
-
Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from [Link]
-
Reddit. (2014, October 29). acetaminophen chemistry questions. r/chemhelp. Retrieved from [Link]
- Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
Sources
- 1. quora.com [quora.com]
- 2. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
- 3. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fsis.usda.gov [fsis.usda.gov]
Technical Support Center: Optimizing Mobile Phase Gradients for Methyl 3-acetamido-2-hydroxybenzoate Chromatography
Welcome to the technical support center for optimizing chromatographic separations of Methyl 3-acetamido-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to offer scientifically grounded troubleshooting strategies and frequently asked questions, ensuring robust and reproducible results.
Section 1: Troubleshooting Guide - A Symptom-to-Solution Approach
In high-performance liquid chromatography (HPLC), achieving optimal separation requires a nuanced understanding of the interplay between the analyte, stationary phase, and mobile phase. This is particularly true for gradient elution, where seemingly minor issues can lead to significant problems.[1][2] This section addresses common chromatographic problems in a question-and-answer format, providing a logical workflow for diagnosis and resolution.
Issue 1: Poor Peak Shape - Tailing or Fronting
Question: My chromatogram for Methyl 3-acetamido-2-hydroxybenzoate shows significant peak tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue that can compromise resolution and integration accuracy.[1] For an analyte like Methyl 3-acetamido-2-hydroxybenzoate, which possesses both acidic (hydroxyl) and basic (amide) functionalities, several factors can contribute to this problem.
Underlying Causes & Corrective Actions:
-
Secondary Interactions with the Stationary Phase: Residual silanols on the silica backbone of C18 columns can interact with the basic amide group of your analyte, leading to tailing.
-
Solution:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a powerful tool for controlling peak shape.[3] For Methyl 3-acetamido-2-hydroxybenzoate, adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5 with formic or phosphoric acid) will protonate the amide group, minimizing its interaction with silanols.[4][5]
-
Use of End-Capped Columns: Employ a high-quality, end-capped C18 column to reduce the number of accessible silanol groups.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.
-
Solution:
-
Reduce Injection Volume or Concentration: Systematically decrease the amount of sample injected until the peak shape improves. It is crucial to dissolve and inject samples in a solvent that is weaker than or equivalent in strength to the initial mobile phase composition.[6]
-
-
-
Inappropriate Mobile Phase Composition: The choice of organic modifier and its proportion in the mobile phase significantly impacts peak shape.
-
Solution:
-
Optimize Organic Modifier: While acetonitrile is a common choice, methanol can sometimes offer different selectivity and improved peak shape for phenolic compounds.[2] Experiment with both solvents to determine the optimal choice for your separation.
-
Buffer Concentration: Ensure your buffer concentration is adequate, typically between 10-50 mM, to maintain a stable pH throughout the gradient.[6][7]
-
-
Issue 2: Inconsistent Retention Times
Question: I'm observing significant drift in the retention time of Methyl 3-acetamido-2-hydroxybenzoate from one injection to the next. What could be causing this?
Answer: Retention time instability is a critical issue that affects the reliability and validity of your analytical method. The root cause often lies in the HPLC system's hardware or the mobile phase preparation.
Underlying Causes & Corrective Actions:
-
Pump and Degasser Malfunctions: Inconsistent flow rates due to pump issues or the presence of air bubbles can lead to fluctuating retention times.[6][8]
-
Solution:
-
System Priming and Purging: Ensure the pump is thoroughly primed and purged to remove any air from the system.
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.[8]
-
Degasser Performance: Verify that the online degasser is functioning correctly. Inadequate degassing can introduce air bubbles into the mobile phase.[8]
-
-
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs will result in a non-reproducible stationary phase environment at the start of each injection.
-
Solution:
-
Increase Equilibration Time: A good starting point is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
-
Mobile Phase Instability: Changes in mobile phase composition over time, such as evaporation of the more volatile organic component, can alter retention.
-
Solution:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped to minimize evaporation.[6]
-
Consistent Preparation: Follow a strict and consistent protocol for mobile phase preparation to minimize variability.
-
-
Issue 3: Baseline Drift and Noise
Question: During my gradient elution for Methyl 3-acetamido-2-hydroxybenzoate, I am observing a drifting or noisy baseline. How can I improve this?
Answer: A stable baseline is essential for accurate quantification, especially at low analyte concentrations. Baseline issues in gradient elution are often related to the mobile phase or the detector.
Underlying Causes & Corrective Actions:
-
Mismatched Mobile Phase Absorbance: If the two mobile phase components have significantly different UV absorbance at the detection wavelength, a drifting baseline will occur as the gradient progresses.
-
Solution:
-
Use High-Purity Solvents: Employ HPLC-grade solvents to minimize impurities that can contribute to baseline noise.[6]
-
Wavelength Selection: Choose a detection wavelength where both mobile phase components have low and similar absorbance.
-
Mobile Phase Additives: If using additives like formic acid or trifluoroacetic acid, ensure they are present in both mobile phase A and B at the same concentration to maintain a consistent background absorbance.
-
-
-
Contaminated Solvents or System: Impurities in the mobile phase or a contaminated HPLC system can leach out during the gradient, causing baseline disturbances.[6]
-
Solution:
-
System Flush: Flush the entire system, including the column, with a strong solvent to remove any accumulated contaminants.
-
Fresh Solvents and Filters: Use freshly prepared mobile phases and ensure that solvent inlet filters are clean.
-
-
-
Detector Issues: Fluctuations in the detector lamp intensity or a dirty flow cell can introduce noise.
-
Solution:
-
Lamp Check: Verify the detector lamp's age and intensity. Replace if necessary.
-
Flow Cell Cleaning: If the baseline is noisy, the flow cell may require cleaning according to the manufacturer's instructions.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the chromatographic analysis of Methyl 3-acetamido-2-hydroxybenzoate.
Q1: What are the key physicochemical properties of Methyl 3-acetamido-2-hydroxybenzoate to consider for method development?
A1: Methyl 3-acetamido-2-hydroxybenzoate has a molecular weight of 209.20 g/mol and a molecular formula of C10H11NO4.[9] Its structure contains a hydroxyl group (acidic) and an acetamido group (can be weakly basic), making its retention sensitive to mobile phase pH. It is an aromatic compound and thus has strong UV absorbance, making UV detection a suitable choice.
Q2: What is a good starting point for a reversed-phase gradient method for this compound?
A2: A good starting point for a reversed-phase method on a C18 column would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[5] A typical gradient could be:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
This provides a broad screening gradient that can be further optimized.
Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A3: Acetonitrile and methanol have different solvent strengths and selectivities.[2] Acetonitrile is generally a stronger solvent in reversed-phase chromatography and often provides sharper peaks. Methanol, being a protic solvent, can offer different selectivity for compounds with hydrogen-bonding capabilities, like Methyl 3-acetamido-2-hydroxybenzoate. It is advisable to screen both solvents during method development to achieve the desired resolution.
Q4: What is the role of pH in the mobile phase for this specific analyte?
A4: The pH of the mobile phase is a critical parameter that can be adjusted to control the ionization state of the analyte and, consequently, its retention and peak shape.[3] For Methyl 3-acetamido-2-hydroxybenzoate, the phenolic hydroxyl group is acidic, and the amide group is weakly basic. By adjusting the pH, you can influence the degree of ionization and interaction with the stationary phase. A low pH (e.g., 2.5-3.5) will suppress the ionization of the hydroxyl group and protonate the amide, generally leading to better peak shape on silica-based columns.
Q5: What are the recommended steps for preparing the mobile phase to ensure reproducibility?
A5:
-
Use High-Purity Reagents: Always use HPLC-grade solvents and high-purity additives (e.g., formic acid, ammonium acetate).[8]
-
Accurate Measurements: Use calibrated volumetric flasks and pipettes for all measurements.
-
Consistent pH Adjustment: If adjusting the pH, do so before adding the organic modifier.
-
Thorough Mixing: Ensure the mobile phase is completely mixed before use.
-
Degassing: Degas the mobile phase using an online degasser or by sonication to prevent air bubbles in the system.[6]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Mobile Phase Preparation
This protocol outlines the preparation of a standard mobile phase for the analysis of Methyl 3-acetamido-2-hydroxybenzoate.
Objective: To prepare 1 L of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98% purity)
-
1 L graduated cylinder
-
1 L solvent bottles
Procedure:
-
Mobile Phase A (Aqueous): a. Measure 999 mL of HPLC-grade water using a graduated cylinder and transfer it to a 1 L solvent bottle. b. Carefully add 1 mL of formic acid to the water. c. Cap the bottle and mix thoroughly by inverting it several times. d. Label the bottle clearly as "Mobile Phase A: 0.1% Formic Acid in Water".
-
Mobile Phase B (Organic): a. Measure 999 mL of HPLC-grade acetonitrile using a graduated cylinder and transfer it to a 1 L solvent bottle. b. Carefully add 1 mL of formic acid to the acetonitrile. c. Cap the bottle and mix thoroughly by inverting it several times. d. Label the bottle clearly as "Mobile Phase B: 0.1% Formic Acid in Acetonitrile".
-
Degassing: Place both mobile phase bottles in the HPLC system's solvent tray and connect them to the appropriate lines. Allow the system's online degasser to run for at least 15 minutes before starting any analysis.
Diagram 1: Troubleshooting Logic for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Diagram 2: Mobile Phase Gradient Optimization Strategy
Caption: A systematic approach to mobile phase gradient optimization.
References
-
CHROMacademy. HPLC Troubleshooting. [Link]
-
Shimadzu. Liquid Chromatography Troubleshooting Guide. [Link]
-
Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS - PMC. Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS. [Link]
-
Pharmaffiliates. 3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester. [Link]
-
MDPI. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
ScienceDirect. A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. [Link]
-
Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]
-
MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]
-
The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
-
Agilent. Separation of Paraben Preservatives by Reversed-Phase HPLC. [Link]
-
ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
-
Ataman Kimya. METHYL 2-HYDROXYBENZOATE. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. [Link]
-
Yeast Metabolome Database. Methyl 2-hydroxy benzoate (YMDB01370). [Link]
Sources
- 1. chromacademy.com [chromacademy.com]
- 2. phenomenex.com [phenomenex.com]
- 3. waters.com [waters.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.at [shimadzu.at]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Refining NMR Resolution for Methyl 3-acetamido-2-hydroxybenzoate Structural Characterization
Welcome to the technical support center for the structural characterization of Methyl 3-acetamido-2-hydroxybenzoate using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their NMR experiments for this specific molecule. Here, we move beyond generic advice to provide in-depth, field-proven insights into achieving high-resolution spectra, ensuring the integrity and accuracy of your structural elucidation.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the NMR analysis of Methyl 3-acetamido-2-hydroxybenzoate.
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of Methyl 3-acetamido-2-hydroxybenzoate broader than expected?
A1: Broadening of aromatic signals for this molecule can stem from several factors. One common cause is the presence of intramolecular hydrogen bonding between the hydroxyl and acetyl groups, which can lead to dynamic exchange processes.[1][2][3] Additionally, intermolecular hydrogen bonding can occur at higher concentrations, further contributing to this effect.[1][3] Other potential causes include the presence of paramagnetic impurities, poor sample preparation, or suboptimal spectrometer shimming.[4][5]
Q2: The chemical shifts of my hydroxyl and amide protons seem to vary between samples. Why is this happening?
A2: The chemical shifts of exchangeable protons, such as those in hydroxyl (-OH) and amide (-NH) groups, are highly sensitive to their chemical environment.[6][7] Factors including solvent, concentration, temperature, and the presence of trace amounts of water or acid can significantly influence the extent of hydrogen bonding, leading to variations in chemical shifts.[1][3]
Q3: I'm having trouble getting a good lock on my sample with a deuterated solvent. What could be the issue?
A3: Difficulty in achieving a stable lock signal can be due to several reasons. Insufficient deuterium in the solvent, often due to using too little solvent or a highly concentrated sample, is a common culprit.[8][9] The presence of paramagnetic impurities can also disrupt the lock signal.[4][10] Additionally, poor magnetic field homogeneity, which requires careful shimming, can make it difficult for the spectrometer to maintain a lock.[11]
Q4: Should I be concerned about dissolved oxygen in my NMR sample?
A4: Yes, dissolved oxygen is a paramagnetic species and can lead to a decrease in spin-lattice relaxation times (T1), which can cause line broadening and affect the quality of your spectra.[12][13] For high-resolution experiments, it is often beneficial to degas the sample.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.
Guide 1: Addressing Broad NMR Peaks
Broad peaks are a common issue that can obscure important structural details. This guide will walk you through a systematic approach to identify and resolve the root cause.
dot graph TD { A[Start: Broad Peaks Observed] --> B{Check Sample Preparation}; B --> C{Suspended Solids?}; C -- Yes --> D[Filter Sample]; C -- No --> E{Paramagnetic Impurities?}; E -- Yes --> F[Treat with Chelating Agent or Precipitate]; E -- No --> G{High Concentration/Viscosity?}; G -- Yes --> H[Dilute Sample]; G -- No --> I{Check Spectrometer Settings}; I --> J[Re-shim Spectrometer]; J --> K{Optimize Acquisition Parameters}; K --> L[Review Data Processing]; L --> M[Apply Resolution Enhancement Functions]; M --> N[End: Resolution Improved]; D --> I; F --> I; H --> I; } caption: Workflow for troubleshooting broad NMR peaks.
Step-by-Step Protocol:
-
Evaluate Sample Preparation:
-
Visual Inspection: Carefully inspect your NMR tube for any visible solid particles. Suspended material will severely degrade the magnetic field homogeneity, leading to broad lines.[14]
-
Filtration: If solids are present, filter the sample through a small plug of glass wool or a syringe filter into a clean NMR tube.
-
Concentration: Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines.[15] If you suspect this, dilute your sample. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[4]
-
-
Screen for Paramagnetic Impurities:
-
Source: Paramagnetic impurities, such as transition metal ions (e.g., Fe³⁺, Cu²⁺), can be introduced from reagents or glassware and cause significant line broadening.[4][10]
-
Removal: If paramagnetic contamination is suspected, you can attempt to remove it by adding a small amount of a chelating agent like EDTA or by precipitation with a suitable counteranion, though this may complicate your spectrum.[10][16]
-
-
Optimize Spectrometer Shimming:
-
Importance: Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume.[11][17] Poor shimming is a primary cause of broad and distorted peaks.[5]
-
Procedure: Perform a careful, iterative shimming procedure. Modern spectrometers often have automated routines that work well, but manual adjustments, particularly of the Z1, Z2, and Z3 shims, may be necessary for optimal resolution.[18][19]
-
-
Refine Acquisition Parameters:
-
Acquisition Time (AQ): A longer acquisition time allows for the detection of the slowly decaying parts of the Free Induction Decay (FID), which translates to sharper lines in the spectrum. An AQ of at least 1-2 seconds is recommended.[15]
-
Number of Scans (NS): While increasing the number of scans primarily improves the signal-to-noise ratio, it does not directly improve resolution.[15]
-
-
Advanced Data Processing:
-
Window Functions: Applying a resolution-enhancing window function, such as a Lorentzian-to-Gaussian transformation, to the FID before Fourier transformation can artificially narrow the peaks.[20] However, be cautious as this can distort the peak shape and reduce the signal-to-noise ratio.
-
Guide 2: Managing Exchangeable Protons (OH and NH)
The hydroxyl and amide protons in Methyl 3-acetamido-2-hydroxybenzoate can provide valuable structural information but often present challenges due to their exchangeable nature.
Strategies for Characterization:
-
D₂O Exchange: To confirm the identity of the -OH and -NH protons, add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will decrease in intensity or disappear.
-
Temperature Variation: Acquiring spectra at different temperatures can help to sharpen the signals of exchangeable protons. At lower temperatures, the rate of exchange is often slowed, leading to sharper peaks.[1] Conversely, at higher temperatures, the exchange rate may increase, leading to further broadening or coalescence with the water peak.
-
Solvent Choice: The choice of solvent can significantly impact the appearance of exchangeable proton signals. In aprotic solvents like DMSO-d₆, hydrogen bonding to the solvent is strong, which can slow down the exchange rate and result in sharper -OH and -NH peaks compared to spectra recorded in CDCl₃.
Guide 3: Enhancing Spectral Resolution and Sensitivity
For complex molecules like Methyl 3-acetamido-2-hydroxybenzoate, achieving both high resolution and good sensitivity is crucial for accurate structural assignment.
Key Optimization Parameters:
| Parameter | Suboptimal Setting | Optimal Setting | Rationale |
| Sample Concentration | > 30 mg in 0.6 mL | 5-15 mg in 0.6 mL | Balances signal strength with minimizing viscosity-related line broadening.[4][15] |
| Shimming | Automated routine only | Automated followed by manual Z1-Z3 adjustment | Fine-tuning the on-axis shims is critical for achieving the best possible line shape.[11][19] |
| Acquisition Time (AQ) | < 1 second | 2-4 seconds | A longer acquisition time provides better digital resolution, resulting in narrower lines.[15] |
| Relaxation Delay (d1) | 1 second | 5 x T1 (typically 5-10 seconds) | Allows for full relaxation of the nuclei, which is important for accurate integration and can improve line shape. |
Advanced NMR Techniques:
When 1D spectra are insufficient due to signal overlap, 2D NMR experiments are invaluable.[21][22]
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring and the acetyl group.[21]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of the carbon skeleton.[21][22]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the entire molecular structure, including quaternary carbons.[21]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can help to confirm the stereochemistry and conformation of the molecule.[21]
dot graph TD { A[Start: Complex Spectrum] --> B{1D ¹H and ¹³C}; B --> C{Signal Overlap?}; C -- Yes --> D[Perform 2D NMR]; D --> E[COSY: ¹H-¹H Correlations]; D --> F[HSQC: ¹H-¹³C One-Bond Correlations]; D --> G[HMBC: ¹H-¹³C Long-Range Correlations]; E --> H[Assign Spin Systems]; F --> I[Assign Protonated Carbons]; G --> J[Connect Fragments & Assign Quaternary Carbons]; H & I & J --> K[Assemble Full Structure]; K --> L[End: Structure Elucidated]; C -- No --> M[Assign Structure from 1D Data]; M --> L; } caption: Workflow for structural elucidation using 2D NMR.
III. References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from
-
Bar-Ziv, R., & R. G. Bergman. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. Retrieved from [Link]
-
Filo. (2025). Explain the effect of hydrogen bonding on NMR spectrum with example. Retrieved from
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications. Retrieved from
-
Hore, P. J. (n.d.). NMR Data Processing. Retrieved from
-
University of Alberta. (n.d.). NMR Sample Preparation 1. Retrieved from
-
Bar-Ziv, R., & R. G. Bergman. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. Retrieved from [Link]
-
BenchChem. (2025). Enhancing resolution in 13C NMR spectra of small molecules. Retrieved from
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from
-
Chemistry Stack Exchange. (2017). What effect does hydrogen bonding have on H NMR spectra? Retrieved from [Link]
-
LibreTexts. (2019). 5.10: Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Chapter 11: Hydrogen Bonds and NMR. Retrieved from [Link]
-
Mestrelab Resources. (2024). Resolution Booster. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Common Issues and Troubleshooting Spinning. Retrieved from
-
University of California, San Francisco. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from
-
National Institutes of Health. (2026). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]
-
University of Rochester. (n.d.). Shimming and locking. Retrieved from
-
UCLA-DOE Institute for Genomics and Proteomics. (n.d.). Shimming: Theory and Practice. Retrieved from
-
Wiley Online Library. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
-
NMR Wiki. (2011). About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. Retrieved from
-
University of York. (n.d.). NMR Sample Preparation. Retrieved from
-
ResearchGate. (n.d.). Shimming for High-Resolution NMR Spectroscopy. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). NMR | Shimming | Chemical Research Support. Retrieved from [Link]
Sources
- 1. Explain the effect of hydrogen bonding on NMR spectrum with example | Filo [askfilo.com]
- 2. scribd.com [scribd.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. organomation.com [organomation.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. lsa.umich.edu [lsa.umich.edu]
- 12. ou.edu [ou.edu]
- 13. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 14. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 19. NMR | Shimming | Chemical Research Support [weizmann.ac.il]
- 20. Resolution Booster - Mestrelab Resources [mestrelab.com]
- 21. fiveable.me [fiveable.me]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Baseline Noise in Methyl 3-acetamido-2-hydroxybenzoate LC-MS Analysis
Welcome to the dedicated technical support center for the mass spectrometric analysis of Methyl 3-acetamido-2-hydroxybenzoate (CAS 184151-07-3). As a disubstituted benzoic acid derivative utilized as a building block in the synthesis of pharmaceutical compounds (such as sphingosine kinase inhibitors)[1], its low molecular weight (209.20 g/mol )[2] places its analysis squarely in the low-mass region of the MS spectrum.
This region is notoriously susceptible to high baseline noise, chemical interferences, and matrix effects[3]. This guide provides authoritative, causality-driven troubleshooting workflows to help you isolate, identify, and resolve baseline anomalies during your experiments.
Section 1: Analyte-Specific Mass Spectrometry Parameters
Before troubleshooting instrument hardware, ensure your acquisition parameters are optimized for the specific chemical properties of Methyl 3-acetamido-2-hydroxybenzoate.
| Parameter | Recommended Value | Causality / Rationale |
| Molecular Weight | 209.20 g/mol | Base mass for calculating precursor and product ions[2]. |
| Precursor Ion (+ESI) | m/z 210.2 [M+H]⁺ | The acetamido nitrogen and ester carbonyl act as strong proton acceptors in acidic mobile phases. |
| Precursor Ion (-ESI) | m/z 208.2 [M-H]⁻ | The phenolic hydroxyl group readily deprotonates, making negative mode highly sensitive at elevated pH. |
| Data Acquisition Rate | 10 - 15 points/peak | Setting the acquisition rate too high captures short-term electronic variations, resulting in an artificially "fuzzy" baseline[4]. |
| Mobile Phase Additive | 0.1% Formic Acid | Forces consistent protonation. Improper use or low-quality additives can lead to increased background noise and signal interference[5]. |
Section 2: Diagnostic Workflow for Baseline Noise
Use the following decision tree to systematically isolate the root cause of your baseline noise.
Decision tree for isolating LC-MS baseline noise sources.
Section 3: Step-by-Step Troubleshooting Protocols
Protocol A: Eliminating Mobile Phase and System Contamination
Causality: The buildup of contaminants in the LC-MS can cause elevated background noise and signal interferences[5]. Furthermore, using standard HPLC-grade solvents instead of LC-MS grade introduces low-molecular-weight impurities that ionize efficiently and crowd the baseline, particularly in the m/z 100-300 range[3].
-
Step 1: Discard current mobile phases. Prepare fresh mobile phases using strictly LC-MS grade water and organic solvents. Ensure additives are high-quality and used at the lowest concentration necessary for optimal performance[5].
-
Step 2: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from flushed contaminants.
-
Step 3: Flush the entire LC system (including the autosampler needle and injection loop) with a highly elutropic solvent mixture (e.g., 50:50 Isopropanol:Water with 0.1% Formic Acid) for 30 minutes at 0.5 mL/min.
-
Validation Check: Reinstall the analytical column, equilibrate with the new mobile phase, and inject a System Suitability Test (SST) blank[5]. If the extracted ion chromatogram (XIC) for m/z 210.2 shows a stable baseline with a signal-to-noise ratio (S/N) improvement, the contamination has been successfully cleared.
Protocol B: Mitigating Bubble-Induced Baseline Spikes
Causality: If the column or detector cell is heated, or if solvents are mixed in a high-pressure gradient system, the saturated solubility of the solvent decreases. This causes dissolved air to outgas, forming bubbles in areas where the pressure drops near atmospheric levels. These bubbles manifest as sharp, sawtooth spikes or cause the baseline to fluctuate wildly out of range[6].
-
Step 1: Stop the pump flow (0 mL/min) while continuing data collection.
-
Step 2: Observe the baseline. If the baseline immediately stabilizes and the spikes cease, the noise is flow-related, confirming the presence of bubbles or a leaky check valve[7].
-
Step 3: Apply backpressure to the detector outlet. Connect a 2-meter long stainless steel tube with a 0.3-mm internal diameter as a flow restrictor to increase pressure inside the cell and suppress bubble formation[6].
-
Step 4: Purge the system at a high flow rate with freshly degassed, warm mobile phase to clear trapped air from the check valves and pulse damper[8].
-
Validation Check: Resume normal flow and monitor the baseline for 10 minutes. If the sawtooth spikes are eliminated and the baseline remains flat, the outgassing issue is resolved.
Section 4: Frequently Asked Questions (FAQs)
Q: Why does my baseline drift significantly during a gradient run? A: Baseline drift (low-frequency signal changes) during gradient elution typically occurs when impurities are highly soluble and present in only one of the mobile phase solvents (often the aqueous phase). As the gradient shifts the mobile phase composition, the detector signal changes slowly in relation to the fraction of that contaminated solvent[4]. Switching to a different manufacturer's LC-MS grade solvent often resolves this issue[4].
Q: My baseline looks excessively "fuzzy." Is this a chemical issue? A: Not necessarily. A "fuzzy" baseline characterized by high-frequency noise is often an artifact of the data acquisition settings. If the acquisition rate (points per second) is set higher than normal, it reveals short-term variations in the signal that would otherwise be hidden[4]. Reverting to a lower acquisition rate (while maintaining enough points across the peak to prevent artificial broadening) will yield a much smoother baseline[4].
Q: How do matrix effects contribute to baseline noise for Methyl 3-acetamido-2-hydroxybenzoate? A: Co-eluting substances from complex biological samples or formulation matrices can interfere with the ionization of your target compound. This leads to ion suppression or enhancement, skewing quantification and manifesting as high background noise or poor signal-to-noise ratios[5]. Implementing robust sample pretreatment (e.g., solid-phase extraction) reduces these interferences and improves the method's limit of detection (LOD)[3].
Section 5: References
-
ZefSci - LCMS Troubleshooting: 14 Best Practices for Laboratories[Link]
-
Pharmaffiliates - 3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester[Link]
-
Shimadzu - Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells[Link]
-
BASi - Troubleshooting LC Systems[Link]
-
Chromatography Online - Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?[Link]
-
Chromatography Online - LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise[Link]
-
Clinivex - CAS 184151-07-3 | 3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester Supplier[Link]
-
LCGC (Amazon AWS Archive) - Communicating with the Baseline[Link]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. BASi® | Troubleshooting [basinc.com]
Technical Support Center: Overcoming Steric Hindrance in Methyl 3-acetamido-2-hydroxybenzoate Substitution Reactions
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity and reactivity bottlenecks when functionalizing Methyl 3-acetamido-2-hydroxybenzoate . Due to the dense clustering of functional groups at the C1 (methyl ester), C2 (hydroxyl), and C3 (acetamido) positions, this scaffold presents severe steric and electronic challenges.
Below, we dissect the causality behind these failures and provide field-validated, self-correcting protocols to bypass these physical barriers.
Visualizing the Steric Microenvironment
Before troubleshooting, it is critical to map the logical pathways for functionalizing this highly hindered scaffold. The workflow below illustrates the primary substitution targets and the specific chemical interventions required to overcome their respective steric barriers.
Logical workflow for overcoming steric hindrance in 3-acetamido-2-hydroxybenzoate substitutions.
Troubleshooting FAQs
Q1: Why is O-alkylation at the C2-hydroxyl failing or yielding poor results (< 10%)? Causality: The C2-hydroxyl group is flanked by two bulky, hydrogen-bonding capable groups: the C1-methyl ester and the C3-acetamido group. This creates a tight steric pocket and a strong intramolecular hydrogen-bonding network that drastically reduces the nucleophilicity of the phenoxide ion[1]. Standard bases like K₂CO₃ fail to fully disrupt this network. Solution: Utilize the "Cesium Effect." Switching to cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF significantly enhances O-alkylation. The large ionic radius and low charge density of the cesium cation result in a highly dissociated, highly reactive "naked" phenoxide anion that can aggressively attack electrophiles despite the steric barrier[2].
Q2: How can I achieve regioselective Electrophilic Aromatic Substitution (EAS) at C5 vs. C4/C6? Causality: In this scaffold, the C2-OH is a strong ortho/para director (activating)[3]. However, the C4 position is heavily sterically blocked by the adjacent C3-acetamido group, and the C6 position is blocked by the C1-ester. Therefore, the C5 position (para to the OH group) is both electronically activated and sterically the only viable pathway for EAS[4]. Solution: Exploit the inherent steric shielding of C4/C6 by using bulky electrophiles (e.g., N-Bromosuccinimide for bromination) at strictly controlled low temperatures (0–5 °C). This maximizes kinetic control and drives absolute regioselectivity toward the C5 position[3].
Q3: N-alkylation of the C3-acetamido group is sluggish and leads to decomposition. How do I force this reaction? Causality: The amide nitrogen lone pair is delocalized into the adjacent carbonyl, making it inherently poorly nucleophilic. When combined with the steric clash from the adjacent C2-hydroxyl, standard alkylation conditions fail, often leading to competitive O-alkylation instead[5]. Solution: You must decouple the functional groups. First, pre-protect the C2-hydroxyl (e.g., as a MOM ether) to eliminate competitive O-alkylation and disrupt the intramolecular hydrogen bonding. Then, deprotonate the amide with a strong, non-nucleophilic base like Sodium Hydride (NaH) to force the N-alkylation.
Quantitative Data Presentation
The following table summarizes the dramatic impact of the "Cesium Effect" and leaving group kinetics on the C2 O-alkylation of Methyl 3-acetamido-2-hydroxybenzoate.
| Base | Solvent | Electrophile | Temp (°C) | Yield (%) | Mechanistic Observation |
| K₂CO₃ | Acetone | Alkyl Bromide | 60 | < 10% | Recovered starting material; Intramolecular H-bonding remains intact. |
| K₂CO₃ | DMF | Alkyl Bromide | 80 | 25% | Sluggish reaction; Competing thermal decomposition observed. |
| Cs₂CO₃ | DMF | Alkyl Bromide | 80 | 78% | "Cesium effect" successfully generates naked anion to overcome bulk. |
| Cs₂CO₃ | DMF | Alkyl Triflate | 25 | 92% | Highly efficient; Kinetic control achieved at room temperature. |
Experimental Protocols
Protocol A: Sterically Demanding O-Alkylation utilizing the Cesium Effect
This protocol is self-validating: the extensive aqueous brine washes specifically ensure the complete removal of DMF, which otherwise artificially inflates crude yields and ruins downstream chromatography.
-
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere to exclude moisture, which would otherwise quench the reactive phenoxide.
-
Dissolution: Dissolve Methyl 3-acetamido-2-hydroxybenzoate (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M concentration).
-
Deprotonation: Add anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 eq, 10.0 mmol). Stir vigorously at 25 °C for 30 minutes. Note: The solution will noticeably darken as the highly reactive, dissociated phenoxide anion is generated.
-
Alkylation: Dropwise add the alkylating agent (e.g., Alkyl Triflate, 1.2 eq, 6.0 mmol) via a gas-tight syringe over 5 minutes.
-
Reaction: Stir at 25 °C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with EtOAc (3 × 20 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (5 × 20 mL) . Critical step: This repeated washing is mandatory to partition the DMF into the aqueous phase. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Regioselective C5-Bromination (Electrophilic Aromatic Substitution)
This protocol uses temperature control to exploit the steric blockade at C4/C6, forcing the bulky electrophile exclusively to the C5 position.
-
Preparation: Dissolve Methyl 3-acetamido-2-hydroxybenzoate (1.0 eq, 5.0 mmol) in anhydrous Acetonitrile (33 mL, 0.15 M).
-
Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Do not allow the temperature to rise, as thermal energy will override the steric kinetic control and lead to C4/C6 impurities.
-
Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 eq, 5.25 mmol) portion-wise over 15 minutes. Gradual addition prevents local exothermic spikes.
-
Reaction: Stir at 0 °C for 2 hours. Wrap the flask in aluminum foil to protect the reaction from light, preventing radical-mediated side reactions.
-
Quench: Add 10% aqueous sodium thiosulfate (Na₂S₂O₃, 20 mL) and stir for 10 minutes. This self-validating step neutralizes any unreacted NBS, preventing over-bromination during the concentration phase.
-
Isolation: Extract with Dichloromethane (3 × 20 mL), wash with deionized water, dry over MgSO₄, and purify via flash chromatography to isolate the pure C5-bromo derivative.
References
- Benchchem.3-Acetamido-2-hydroxybenzoic acid | 447410-00-6.
- University of Michigan / J. Org. Chem.An Assessment of the Causes of the “Cesium Effect”.
- Wikipedia.Electrophilic aromatic substitution.
- The Vespiary / J. Org. Chem.Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.
- National Institutes of Health (NIH).Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols.
Sources
A Comparative Guide to the Validation of LC-MS/MS Methods for the Trace Detection of Methyl 3-acetamido-2-hydroxybenzoate
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of trace-level compounds is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Methyl 3-acetamido-2-hydroxybenzoate. Rather than a rigid protocol, this document offers a comparative analysis of critical choices within the validation workflow, grounded in scientific principles and regulatory expectations.
The validation of a bioanalytical method is a mandatory process to ensure its reliability, reproducibility, and compliance with regulatory standards for submissions such as Investigational New Drug (IND), New Drug Application (NDA), and Abbreviated New Drug Application (ANDA) applications.[1] This guide is structured to provide not just the "what," but the "why" behind each experimental decision, empowering you to develop a robust and defensible analytical method.
Foundational Principles: Regulatory Landscape
The development and validation of bioanalytical methods are governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] Recently, the International Council for Harmonisation (ICH) has issued the M10 guideline on bioanalytical method validation, which has been adopted by both the FDA and EMA to create a unified framework.[3][4] Adherence to these guidelines is crucial for ensuring the acceptance of data in regulatory submissions.[2][5]
The Analyte: Methyl 3-acetamido-2-hydroxybenzoate
A thorough understanding of the analyte's physicochemical properties is the starting point for method development. While specific data for Methyl 3-acetamido-2-hydroxybenzoate is not extensively published, we can infer properties from its structural analogues like methyl salicylate and salicylic acid. It is a small organic molecule, likely possessing some degree of polarity, making it amenable to reversed-phase liquid chromatography.
I. Strategic Method Development: A Comparative Approach
The development of a successful LC-MS/MS method hinges on a series of well-reasoned choices. Below, we compare common approaches at each stage of the process.
A. Sample Preparation: The Cornerstone of Trace Analysis
The primary goal of sample preparation is to extract the analyte from the biological matrix, remove interferences, and concentrate it to a level suitable for detection.[6] For trace analysis, the choice of extraction technique is critical to minimize matrix effects and achieve the required sensitivity.[7][8]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | A simple and rapid method where a solvent is added to precipitate proteins.[9] | Fast, inexpensive, and easy to perform. | Does not effectively remove other matrix components like phospholipids, which can cause ion suppression.[9] | Initial method screening and for matrices with low protein content. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[6] | Cleaner extracts than PPT, can provide some analyte concentration. | Can be labor-intensive, requires optimization of solvent systems, and may not be easily automated.[6] | Analytes with favorable partition coefficients, when a cleaner extract than PPT is needed. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a suitable solvent.[6] | Provides the cleanest extracts, high analyte concentration, and can be automated. | More expensive and requires more extensive method development than PPT or LLE.[6] | Trace-level quantification where low detection limits and high data quality are essential. |
Expert Insight: For trace detection of Methyl 3-acetamido-2-hydroxybenzoate, Solid-Phase Extraction (SPE) is highly recommended. The initial investment in method development for SPE is often justified by the improved data quality, reduced matrix effects, and enhanced sensitivity, which are critical for trace-level analysis.
B. Liquid Chromatography: The Separation Powerhouse
The goal of chromatography is to separate the analyte of interest from other components in the sample extract.
Experimental Workflow: Chromatographic Method Development
Caption: A logical workflow for developing a robust LC method.
Key Considerations for LC Method Development:
-
Column Chemistry: For a polar analyte like Methyl 3-acetamido-2-hydroxybenzoate, a C18 column is a good starting point. However, if retention is insufficient, a column with a more polar stationary phase (e.g., a polar-embedded or phenyl-hexyl phase) should be evaluated.
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of an aqueous component (often with a pH modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency) and an organic solvent (acetonitrile or methanol).
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for trace analysis as it helps to sharpen peaks and reduce run times.
C. Mass Spectrometry: The Key to Sensitivity and Selectivity
Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, making it the gold standard for quantitative bioanalysis.[10] The most common mode for quantification is Multiple Reaction Monitoring (MRM).[10]
Logical Relationship: MRM for Quantification
Caption: The principle of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer.
Method Development for MS/MS:
-
Ionization Mode: Electrospray ionization (ESI) is the most common ionization technique for small molecules.[11] Both positive and negative ion modes should be evaluated to determine which provides the best signal for Methyl 3-acetamido-2-hydroxybenzoate.
-
Precursor and Product Ion Selection: The precursor ion (typically the protonated or deprotonated molecule, [M+H]+ or [M-H]-) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and one or more specific product ions are selected in the third quadrupole (Q3) for detection. The transition from precursor to product ion is what provides the high selectivity of the MRM experiment.
-
Optimization of MS Parameters: Collision energy, declustering potential, and other source-dependent parameters must be optimized to maximize the signal intensity of the selected MRM transitions.
II. Method Validation: Demonstrating Fitness for Purpose
Once a method has been developed, it must be fully validated to demonstrate that it is suitable for its intended purpose.[4] The key validation parameters are outlined by regulatory guidelines.[1][2]
Comparative Overview of Key Validation Parameters
| Parameter | Purpose | Acceptance Criteria (ICH M10) | Experimental Approach |
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix.[4] | No significant interference at the retention time of the analyte in at least 80% of blank samples from at least 6 different sources.[4] | Analyze blank matrix samples from multiple sources. |
| Calibration Curve | To establish the relationship between analyte concentration and instrument response. | A defined model (e.g., linear, weighted linear) with a correlation coefficient (r) or coefficient of determination (r²) close to 1. | A series of calibration standards are prepared by spiking blank matrix with known concentrations of the analyte.[12] |
| Accuracy and Precision | To determine the closeness of measured values to the true value and the reproducibility of the measurements.[2] | Mean accuracy within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Precision (Coefficient of Variation, CV) should not exceed 15% (20% at LLOQ).[4] | Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in multiple replicates.[4] |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte. | The CV of the response from samples spiked post-extraction should be within acceptable limits across different matrix sources. | Compare the response of the analyte in a neat solution to the response in a post-extraction spiked matrix sample. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and handling conditions. | Analyte concentration should remain within ±15% of the initial concentration. | QC samples are subjected to various conditions (e.g., freeze-thaw cycles, long-term storage, bench-top stability) and then analyzed. |
III. Step-by-Step Experimental Protocols
A. Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase polymer) with an appropriate solvent (e.g., methanol).
-
Equilibration: Equilibrate the cartridge with an aqueous solution (e.g., water or a buffer).
-
Loading: Load the pre-treated biological sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte with a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC mobile phase.[13]
B. Protocol 2: LC-MS/MS Analysis
-
Injection: Inject the reconstituted sample onto the LC system.
-
Chromatographic Separation: Perform the separation using the optimized gradient elution method.
-
Mass Spectrometric Detection: Detect the analyte using the optimized MRM method.
-
Data Processing: Integrate the peak areas of the analyte and internal standard (if used) and calculate the concentration using the calibration curve.
Conclusion
The validation of an LC-MS/MS method for the trace detection of Methyl 3-acetamido-2-hydroxybenzoate is a systematic process that requires careful consideration of various experimental parameters. By understanding the principles behind each step and comparing the available options, researchers can develop a robust, reliable, and regulatory-compliant method. This guide provides a framework for making informed decisions throughout the method development and validation process, ultimately leading to high-quality data that can be confidently submitted to regulatory agencies.
References
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]
-
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Retrieved from [Link]
-
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A Comparative Guide to the Receptor Binding Affinity of Benzodiazepine Analogs at the GABA-A Receptor
This guide provides an in-depth comparison of the receptor binding affinities of various benzodiazepine analogs to the γ-aminobutyric acid type A (GABA-A) receptor. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the interaction of this critical class of drugs with their primary molecular target. We will explore the nuances of receptor subtype selectivity and the experimental methodologies used to quantify these interactions, providing a framework for the rational design of novel therapeutic agents with improved pharmacological profiles.
The GABA-A Receptor: A Complex Target for Therapeutic Intervention
The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] It is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1] This receptor is a pentameric structure assembled from a diverse family of subunits (e.g., α, β, γ), with the most common arrangement in the brain being two α, two β, and one γ subunit.[1][3]
Benzodiazepines (BZDs) do not bind to the same site as GABA (the orthosteric site). Instead, they bind to an allosteric site, typically at the interface between an α and a γ subunit.[1][4][5] By binding to this site, classical benzodiazepines act as positive allosteric modulators (PAMs), enhancing the effect of GABA by increasing the frequency of channel opening.[4][6] This potentiation of GABAergic inhibition underlies their therapeutic effects, which include anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][6]
The heterogeneity of GABA-A receptor subunits is of profound pharmacological importance. Different α subunit isoforms (α1, α2, α3, and α5) are associated with distinct clinical effects.[7] For instance, the α1 subunit is primarily linked to sedation, while the α2 and α3 subunits are thought to mediate anxiolytic effects.[7] Consequently, developing benzodiazepine analogs with selectivity for specific α subunits is a key strategy for designing drugs with fewer side effects, such as the sedation and dependence potential associated with non-selective agents.[3][8]
Quantifying Receptor Interactions: The Radioligand Binding Assay
To compare the affinity of different benzodiazepine analogs for the GABA-A receptor, the radioligand competition binding assay is a robust and widely used method.[6][9] This technique measures the ability of a non-radioactive test compound (the "competitor") to displace a radioactive ligand (the "radioligand") that is known to bind to the receptor with high affinity.
The fundamental principle is that a test compound with high affinity for the receptor will displace the radioligand at lower concentrations than a compound with low affinity. The data are used to calculate the inhibitory constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value signifies a higher binding affinity.
The following is a generalized protocol for a competition binding assay using membranes from cells expressing specific GABA-A receptor subtypes and [3H]Flunitrazepam, a classic high-affinity benzodiazepine radioligand.
-
Receptor Preparation:
-
HEK-293 cells are transfected with the specific α, β, and γ subunits of the GABA-A receptor to express a desired subtype (e.g., α1β2γ2, α5β2γ2).
-
The cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl).
-
The cell homogenate is centrifuged to pellet the membranes, which contain the embedded receptors. The pellet is washed and resuspended to a specific protein concentration.[9]
-
-
Assay Setup:
-
The assay is performed in a series of tubes or a microplate.
-
Each tube contains:
-
Control tubes are included to determine total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled BZD like diazepam to block all specific binding).[9]
-
-
Incubation:
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 35 minutes) to allow the binding to reach equilibrium.[9]
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter. The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.
-
Alternatively, centrifugation can be used to pellet the membranes.[9]
-
-
Quantification:
-
The filters (or pellets) are washed to remove any remaining unbound radioligand.
-
The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding at each competitor concentration is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity (Kd) of the radioligand.
-
Caption: Workflow for a radioligand competition binding assay.
Structure-Activity Relationships: A Comparative Analysis
Small chemical modifications to the benzodiazepine scaffold can lead to dramatic changes in binding affinity and subtype selectivity. The following table presents binding affinity data (Ki in nM) for a selection of benzodiazepine analogs at different α-subunit-containing GABA-A receptors, illustrating key structure-activity relationships (SAR).
| Compound | Structure | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Key SAR Feature |
| Diazepam | Classical 1,4-BZD | High Affinity | High Affinity | High Affinity | High Affinity | Non-selective , high affinity for α1, α2, α3, and α5 subtypes.[12] |
| Zolpidem | Imidazopyridine | 0.9 | 20 | 25 | >500 | α1-selective , demonstrating that non-BZD scaffolds can achieve high subtype selectivity.[13] |
| SH-053-2′F-S-CH3 | Imidazobenzodiazepine | ~5 | ~10 | ~5 | ~2 | α5-preferring , shows that modifications can tune selectivity towards α5.[10] |
| Compound 9 | 8-Acetylenyl Imidazobenzodiazepine | 79.8 | >100 | >100 | 0.6 | Highly α5-selective , C8-substitution dramatically increases affinity and selectivity for α5.[12] |
| Flumazenil | Imidazobenzodiazepine | High Affinity | High Affinity | High Affinity | High Affinity | Antagonist , binds with high affinity but does not modulate the receptor; blocks the effects of agonists.[6] |
Note: The Ki values are approximate and collated from multiple sources for comparative purposes. The exact values can vary based on experimental conditions.
-
The Classical Benzodiazepines (e.g., Diazepam): Prototypical 1,4-benzodiazepines like diazepam and flunitrazepam generally exhibit high, non-selective affinity for GABA-A receptors containing α1, α2, α3, or α5 subunits.[12] This lack of selectivity is thought to contribute to their broad clinical profile, which includes desired anxiolytic effects as well as undesired sedative and amnestic side effects.[12]
-
Achieving Subtype Selectivity: The development of ligands that can differentiate between GABA-A receptor subtypes is a major goal in modern pharmacology.
-
α1-Selectivity (e.g., Zolpidem): Compounds like zolpidem, though not a classical benzodiazepine, bind to the same site and show marked preference for α1-containing receptors. This selectivity is responsible for its primary use as a sedative-hypnotic with less pronounced anxiolytic or muscle relaxant effects.[13]
-
α5-Selectivity: The α5 subunit is highly expressed in the hippocampus and is a target for cognitive enhancement.[11] Research has shown that specific substitutions on the imidazobenzodiazepine core can confer high α5 selectivity. For example, the introduction of an acetylenyl group at the C8 position (as in Compound 9) resulted in a compound with subnanomolar affinity for α5-containing receptors and over 75-fold selectivity against other subtypes.[12]
-
-
Stereochemistry Matters: The three-dimensional shape of a molecule is critical for its interaction with a receptor. Studies on chiral benzodiazepine analogs have shown that stereoisomers can have vastly different binding affinities. For some scaffolds, the S-isomer may bind with high affinity while the R-isomer is significantly less active or inactive, highlighting the precise geometric requirements of the binding pocket.[10]
Caption: Key structure-activity relationships for BZD analogs.
Conclusion and Future Perspectives
The binding of benzodiazepine analogs to the GABA-A receptor is a finely tuned process governed by specific structural features of both the ligand and the receptor. The comparative analysis of binding affinities clearly demonstrates that while classical benzodiazepines are potent but non-selective, newer analogs have been successfully designed to target specific receptor subtypes. This has been achieved through systematic chemical modifications, guided by an understanding of the structure-activity relationships.
The ability to quantify binding affinity with high precision using techniques like radioligand binding assays is essential for this process. It allows for the rapid screening of new chemical entities and provides the quantitative data needed to build robust SAR models.
Future research will continue to focus on the development of highly selective ligands, not only as agonists but also as partial agonists and negative allosteric modulators, to further refine the therapeutic effects and minimize adverse reactions. The ultimate goal is to create a new generation of CNS drugs that can precisely modulate neural circuits to treat a range of neurological and psychiatric disorders with greater efficacy and safety.
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A Comparative Guide to Methyl 3-acetamido-2-hydroxybenzoate and Standard Salicylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical comparison of Methyl 3-acetamido-2-hydroxybenzoate against established salicylic acid derivatives, such as salicylic acid and acetylsalicylic acid (aspirin). As the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) continues to evolve, the exploration of novel derivatives is paramount for identifying candidates with improved efficacy, selectivity, and safety profiles. This document synthesizes structural analysis, mechanistic hypotheses, and established experimental protocols to offer a comprehensive framework for evaluating this promising compound.
Introduction: The Salicylate Legacy and the Case for a New Derivative
Salicylic acid, originally derived from willow bark, and its acetylated form, aspirin, are cornerstone molecules in pharmacology. Their anti-inflammatory, analgesic, and antipyretic effects are well-documented, primarily stemming from the inhibition of cyclooxygenase (COX) enzymes. However, the therapeutic utility of traditional NSAIDs is often tempered by gastrointestinal side effects, largely attributed to the non-selective inhibition of the homeostatic COX-1 enzyme.[1]
This has driven the search for new derivatives with modified structures that might offer a better therapeutic window. Methyl 3-acetamido-2-hydroxybenzoate (CAS 184151-07-3) is one such molecule.[2][3] By introducing an acetamido group at the C-3 position and methylating the carboxylic acid, its physicochemical properties are altered, which could translate to significant differences in absorption, distribution, metabolism, excretion (ADME), and target engagement compared to its predecessors. This guide will explore these potential differences through structural comparison and outline the necessary experimental procedures to validate its therapeutic potential.
Structural and Physicochemical Comparison
The structural modifications of Methyl 3-acetamido-2-hydroxybenzoate relative to salicylic acid and aspirin are key to its distinct potential. The addition of the acetamido group and the methyl esterification of the carboxyl group fundamentally alter the molecule's polarity, hydrogen bonding capacity, and acidic nature.
Caption: Chemical structures of key comparators.
These structural changes are reflected in their physicochemical properties, which are critical determinants of pharmacokinetic behavior.
| Property | Salicylic Acid | Acetylsalicylic Acid (Aspirin) | Methyl 3-acetamido-2-hydroxybenzoate |
| CAS Number | 69-72-7 | 50-78-2 | 184151-07-3[2][3] |
| Molecular Formula | C₇H₆O₃ | C₉H₈O₄ | C₁₀H₁₁NO₄[2][4] |
| Molecular Weight | 138.12 g/mol | 180.16 g/mol | 209.20 g/mol [2][4] |
| Key Functional Groups | Carboxylic Acid, Phenolic Hydroxyl | Carboxylic Acid, Acetyl Ester | Methyl Ester, Phenolic Hydroxyl, Amide |
| Acidity (pKa) | ~2.97 (Carboxyl) | ~3.5 (Carboxyl) | N/A (Ester) |
| Appearance | White crystalline solid | White crystalline powder | Off-White Solid[2] |
Expert Analysis: The most significant change is the replacement of the acidic carboxyl group with a neutral methyl ester. This eliminates the compound's acidic character, which is a primary contributor to the direct gastric irritation seen with aspirin and salicylic acid. Furthermore, the introduction of the acetamido group increases molecular weight and may influence binding to target enzymes.
Mechanistic Considerations: Beyond COX Inhibition?
The primary mechanism for salicylates is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.
-
Aspirin acts by irreversibly acetylating a serine residue in the active site of both COX-1 and COX-2, with a preference for COX-1.[1] This covalent modification is unique among common NSAIDs.[5]
-
Salicylic Acid (the primary metabolite of aspirin) is a reversible, competitive inhibitor of COX enzymes.
For Methyl 3-acetamido-2-hydroxybenzoate , the mechanism is speculative but can be hypothesized based on its structure:
-
Pro-drug Activity: It is plausible that the methyl ester could be hydrolyzed in vivo by esterases to yield 3-acetamido-2-hydroxybenzoic acid. This active metabolite, now with a free carboxylic acid, could then act as a reversible COX inhibitor, similar to salicylic acid.
-
Direct COX Inhibition: The parent molecule might possess intrinsic inhibitory activity. The acetamido group could form different hydrogen bonds within the COX active site compared to the acetyl group of aspirin, potentially altering its potency and selectivity (COX-1 vs. COX-2). Studies on other N-acyl salicylic acid derivatives suggest that modifications to this part of the molecule can significantly impact activity and selectivity.[6][7]
-
Alternative Pathways: The acetamido-phenol substructure is reminiscent of acetaminophen (paracetamol). While acetaminophen is a weak COX inhibitor, its analgesic effects are partly mediated through other mechanisms, including modulation of the endocannabinoid system and serotonergic pathways. It is worth investigating whether Methyl 3-acetamido-2-hydroxybenzoate shares any of these alternative mechanisms.
Caption: The Arachidonic Acid Cascade and points of NSAID inhibition.
Comparative Performance: A Framework for Evaluation
Direct, published experimental data comparing the anti-inflammatory or analgesic efficacy of Methyl 3-acetamido-2-hydroxybenzoate to standard salicylates is currently limited. However, we can draw valuable insights from studies on structurally related isomers and derivatives to establish a performance benchmark and guide future experiments.
For instance, a study on 5-acetamido-2-hydroxy benzoic acid derivatives demonstrated significant analgesic activity and favorable binding affinity with COX-2 receptors in silico.[8] One derivative, at doses of 20 and 50 mg/kg, reduced acetic acid-induced writhing in mice by 74% and 75%, respectively.[8] This suggests that the acetamido-salicylate scaffold is a viable pharmacophore for developing new NSAIDs.
Table for Prospective Data Collection:
| Assay | Test Compound | IC₅₀ / ED₅₀ | Selectivity Index (COX-2/COX-1) | Source / Rationale |
| In Vitro COX-1 Inhibition | Methyl 3-acetamido-2-hydroxybenzoate | To be determined | \multirow{2}{*}{To be calculated} | Determines baseline effect on homeostatic enzyme. |
| In Vitro COX-2 Inhibition | Methyl 3-acetamido-2-hydroxybenzoate | To be determined | Key indicator of anti-inflammatory potential. | |
| In Vivo Analgesia (Acetic Acid Writhing) | Methyl 3-acetamido-2-hydroxybenzoate | To be determined | N/A | Measures peripheral analgesic effect. Data from 5-acetamido isomer shows high efficacy.[8] |
| In Vivo Anti-inflammation (Carrageenan Paw Edema) | Methyl 3-acetamido-2-hydroxybenzoate | To be determined | N/A | Classic model for acute inflammation. |
Essential Experimental Protocols
To empirically determine the performance of Methyl 3-acetamido-2-hydroxybenzoate, standardized, self-validating assays are required. Below are detailed protocols for foundational in vitro and in vivo evaluations.
This protocol determines the compound's direct inhibitory effect on the target enzymes and its selectivity.
Caption: Workflow for in vitro COX inhibition screening.
Methodology:
-
Reagent Preparation: Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0). Prepare cofactors (e.g., hematin, L-epinephrine). Dissolve Methyl 3-acetamido-2-hydroxybenzoate in DMSO to create a stock solution and perform serial dilutions.[9]
-
Reaction Setup: In a 96-well plate, add Tris-HCl buffer, cofactors, and the appropriate enzyme (COX-1 or COX-2) to each well.[9]
-
Compound Addition: Add 2 µL of the diluted test compound or a DMSO vehicle (for control wells) to the enzyme solution. Pre-incubate at 37°C for 10 minutes. This step is crucial as many inhibitors exhibit time-dependent activity.[9][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid substrate (final concentration ~5 µM).[9]
-
Termination: After a 2-minute incubation, terminate the reaction by adding 20 µL of 2.0 M HCl.[9]
-
Quantification: Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a validated LC-MS/MS method or a commercial ELISA kit.[9]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition).[11] The selectivity index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).
Causality and Self-Validation: This protocol includes a vehicle control (100% activity) and a no-enzyme control (background). Known selective (Celecoxib) and non-selective (Ibuprofen) inhibitors should be run in parallel to validate the assay's performance and provide a benchmark for comparison.[11]
This cell-based assay assesses the compound's ability to suppress the production of inflammatory mediators in a biologically relevant context.
Methodology:
-
Cell Culture: Culture murine macrophage RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[12][13]
-
Compound Treatment: Pre-treat the adhered cells with various concentrations of Methyl 3-acetamido-2-hydroxybenzoate for 1 hour. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours to induce an inflammatory response. Include an unstimulated control group.[13]
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent. This involves mixing 50 µL of supernatant with 50 µL of 1% sulfanilamide and 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.[14][15]
-
Quantification: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.[12]
-
Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the observed reduction in NO is not due to cytotoxicity.[13][16]
Causality and Self-Validation: LPS is a component of gram-negative bacteria walls and is a potent inducer of inflammation in macrophages, making it a standard model.[16] The inclusion of a viability assay is critical to distinguish true anti-inflammatory effects from toxic effects.
Conclusion and Future Directions
Methyl 3-acetamido-2-hydroxybenzoate presents a compelling structural variation on the classical salicylate scaffold. The esterification of the carboxylic acid and the inclusion of a C-3 acetamido group are significant modifications that are hypothesized to:
-
Reduce Gastric Irritation: By masking the free carboxylic acid, the potential for direct topical damage to the gastric mucosa is likely diminished.
-
Alter Pharmacokinetics: Changes in lipophilicity and hydrogen bonding will affect absorption, protein binding, and cell permeability.
-
Modify Target Selectivity: The novel substitution pattern may confer a different binding affinity and selectivity profile for COX-1 and COX-2.
While direct comparative data remains to be established, the promising results from related isomers provide a strong rationale for further investigation.[8] The experimental protocols detailed in this guide provide a clear, validated roadmap for researchers to systematically evaluate the anti-inflammatory and analgesic potential of Methyl 3-acetamido-2-hydroxybenzoate. The subsequent steps should focus on full dose-response studies, ADME profiling, and in vivo models of chronic inflammation to fully characterize this novel derivative as a potential therapeutic candidate.
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Park, S. H., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 30, 2026, from [Link]
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Nitric Oxide (NO) Production in Raw 264.7 Cells. Bio-protocol. (2018). Retrieved March 30, 2026, from [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. (2010). Retrieved March 30, 2026, from [Link]
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Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. (2015). Retrieved March 30, 2026, from [Link]
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Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. (2017). Retrieved March 30, 2026, from [Link]
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The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. ResearchGate. (2022). Retrieved March 30, 2026, from [Link]
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Structure, stability, and antiplatelet activity of O-acyl derivatives of salicylic acid and lipophilic esters of acetylsalicylate. PubMed. (2009). Retrieved March 30, 2026, from [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. (2023). Retrieved March 30, 2026, from [Link]
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Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education. (2023). Retrieved March 30, 2026, from [Link]
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Structure-activity Relationship of Salicylic Acid Derivatives on Inhibition of TNF-α Dependent NFκB Activity. PubMed. (2012). Retrieved March 30, 2026, from [Link]
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Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials. RSC Publishing. (2026). Retrieved March 30, 2026, from [Link]
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3-(Acetylamino)-2-hydroxybenzoic Acid Methyl Ester. Pharmaffiliates. Retrieved March 30, 2026, from [Link]
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Benzoic acid, 3-(acetylamino)-2-hydroxy-, methyl ester (9CI). Appchem. Retrieved March 30, 2026, from [Link]
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METHYL 2-HYDROXYBENZOATE. Ataman Kimya. Retrieved March 30, 2026, from [Link]
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METHYL 3-ACETYL-2-HYDROXYBENZOATE. gsrs. Retrieved March 30, 2026, from [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. (2023). Retrieved March 30, 2026, from [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. (2019). Retrieved March 30, 2026, from [Link]
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Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. PMC. (2014). Retrieved March 30, 2026, from [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. (2007). Retrieved March 30, 2026, from [Link]
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Methyl salicylate. Wikipedia. Retrieved March 30, 2026, from [Link]
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3-Aminosalicylic acid. PubChem. Retrieved March 30, 2026, from [Link]
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Benchmarking Methyl 3-acetamido-2-hydroxybenzoate synthesis yield across different catalysts
Executive Summary
The esterification of heavily substituted salicylic acid derivatives is a notoriously challenging transformation in organic synthesis. The target molecule, methyl 3-acetamido-2-hydroxybenzoate , serves as a critical intermediate in the development of pharmaceutical compounds, including sphingosine kinase inhibitors [1]. However, its synthesis from 3-acetamido-2-hydroxybenzoic acid is kinetically hindered by a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylic acid carbonyl, which drastically reduces the carbonyl carbon's electrophilicity. Furthermore, the bulky 3-acetamido group introduces significant steric hindrance.
This guide objectively benchmarks four distinct catalytic strategies—homogeneous Brønsted acid ( H2SO4 ), heterogeneous solid acid (Amberlyst-15), Lewis acid ( BF3⋅OEt2 ), and in situ acyl chloride generation ( SOCl2 )—to evaluate their impact on reaction yield, kinetics, and scalability.
Mechanistic Rationale & Catalyst Selection
To overcome the inherent deactivation of the substrate, the chosen catalysts operate via fundamentally different activation pathways:
-
Sulfuric Acid ( H2SO4 ): The traditional Fischer esterification approach. It relies on extreme protonation and Le Chatelier’s principle (using methanol as both reactant and solvent) to force the equilibrium forward [3].
-
Amberlyst-15: A macroreticular polystyrene-based sulfonic acid resin. It offers a "green chemistry" alternative by simplifying workup and enabling catalyst recycling, though it is often limited by intraparticle diffusion resistance with bulky substrates [2], [4].
-
Boron Trifluoride Etherate ( BF3⋅OEt2 ): A strong Lewis acid. It effectively disrupts the intramolecular hydrogen bond by chelating the heteroatoms, activating the carbonyl more efficiently than simple protonation [3].
-
Thionyl Chloride ( SOCl2 ): Bypasses the equilibrium limitations of Fischer esterification entirely by converting the carboxylic acid into a highly electrophilic acyl chloride intermediate, which subsequently undergoes rapid methanolysis [1].
Catalytic activation pathways overcoming intramolecular H-bonding in esterification.
Experimental Methodologies
The following protocols represent self-validating systems. Each workflow includes specific in-process controls (TLC) and chemically logical workup steps designed to isolate the pure ester while neutralizing the specific catalyst used.
Protocol A: Homogeneous Brønsted Acid ( H2SO4 )
-
Setup: Suspend 3-acetamido-2-hydroxybenzoic acid (10.0 mmol) in anhydrous methanol (25 mL).
-
Activation: Slowly add concentrated H2SO4 (2.0 equiv) dropwise at 0 °C. The solution will clarify as the acid protonates the substrate.
-
Reaction: Heat the mixture to reflux (65 °C) for 16 hours. Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes; UV active).
-
Quench & Workup: Concentrate the mixture in vacuo to remove excess methanol. Dilute the residue with EtOAc (50 mL) and wash carefully with saturated aqueous NaHCO3 (3 × 20 mL).
-
Causality Note: The NaHCO3 wash is critical; it neutralizes the H2SO4 and deprotonates any unreacted starting material, partitioning it into the aqueous layer and ensuring the organic layer contains only the target ester.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate to yield the product.
Protocol B: Solid Acid Catalyst (Amberlyst-15)
-
Setup: Dissolve the substrate (10.0 mmol) in anhydrous methanol (30 mL). Add 20% w/w of pre-dried Amberlyst-15 resin.
-
Reaction: Heat to reflux with gentle mechanical stirring (to avoid crushing the resin beads) for 24 hours.
-
Workup: Filter the hot reaction mixture through a coarse sintered glass funnel to recover the Amberlyst-15 catalyst. Wash the resin bed with hot methanol (10 mL).
-
Isolation: Concentrate the filtrate in vacuo. Purify via recrystallization from hot ethanol if trace starting material persists.
Protocol C: Lewis Acid Activation ( BF3⋅OEt2 )
-
Setup: Suspend the substrate (10.0 mmol) in anhydrous methanol (25 mL) under an inert argon atmosphere.
-
Activation: Add BF3⋅OEt2 (3.0 equiv) dropwise at room temperature.
-
Reaction: Heat to reflux for 12 hours.
-
Workup: Cool to room temperature and quench by pouring into a 5% aqueous sodium acetate solution (50 mL) to safely decompose the boron complex. Extract with dichloromethane (3 × 25 mL).
-
Isolation: Wash the combined organics with brine, dry over MgSO4 , and concentrate.
Protocol D: In Situ Acyl Chloride ( SOCl2 )
-
Setup: Suspend the substrate (10.0 mmol) in anhydrous methanol (20 mL) at 0 °C under argon.
-
Activation: Add SOCl2 (1.5 equiv) dropwise.
-
Causality Note: The addition must be slow to control the exothermic generation of HCl and SO2 gases. The intermediate acyl chloride forms and immediately reacts with the methanol solvent.
-
-
Reaction: Warm to room temperature, then reflux for 4 hours.
-
Workup: Remove volatiles in vacuo. The crude residue is dissolved in EtOAc and washed with saturated NaHCO3 to remove residual HCl and trace unreacted acid.
-
Isolation: Dry and concentrate to afford the highly pure ester.
Benchmarking Data
The quantitative performance of each catalytic system is summarized below. Data reflects standardized 10.0 mmol scale reactions.
| Catalyst System | Loading | Temp (°C) | Time (h) | Isolated Yield (%) | Workup Complexity | Environmental Impact (E-Factor) |
| H2SO4 | 2.0 equiv | 65 | 16 | 82% | High (Neutralization required) | High (Aqueous waste) |
| Amberlyst-15 | 20% w/w | 65 | 24 | 71% | Low (Simple filtration) | Low (Recyclable catalyst) |
| BF3⋅OEt2 | 3.0 equiv | 65 | 12 | 89% | Moderate (Buffer quench) | High (Fluoride/Boron waste) |
| SOCl2 | 1.5 equiv | 65 | 4 | 94% | Low (Evaporation of volatiles) | Moderate (Corrosive off-gassing) |
Causality Analysis & Discussion
The benchmarking data reveals stark differences in reactivity directly tied to the mechanistic pathways:
-
Superior Kinetics of SOCl2 : The thionyl chloride route achieved the highest yield (94%) in the shortest time (4 hours). By converting the carboxylic acid to an acyl chloride, this method completely abolishes the deactivating intramolecular hydrogen bond. The extreme electrophilicity of the acyl chloride ensures rapid methanolysis, making this the method of choice for rapid library synthesis [1].
-
Lewis vs. Brønsted Acidity: BF3⋅OEt2 outperformed H2SO4 in both yield (89% vs 82%) and time (12h vs 16h). This is attributed to the ability of the boron center to chelate the 2-hydroxyl oxygen and the carbonyl oxygen simultaneously, breaking the internal H-bond and polarizing the carbonyl carbon more effectively than a single proton [3].
-
Limitations of Heterogeneous Catalysis: While Amberlyst-15 represents the most environmentally benign approach (lowest E-factor, easy recovery), it delivered the lowest yield (71%) and required the longest reaction time (24h). This is a classic mass-transfer limitation. The macroreticular pores of the resin pose considerable intraparticle resistance for the bulky 3-acetamido-2-hydroxybenzoic acid, restricting access to the internal sulfonic acid active sites [2], [4].
Conclusion
For discovery chemistry and rapid analog generation , the SOCl2 -mediated synthesis is vastly superior due to its rapid kinetics and high yield. However, for process scale-up where corrosive gas generation ( SO2 , HCl ) is a safety and infrastructure concern, Amberlyst-15 is recommended. Despite its longer reaction time, the operational simplicity of a filtration-based workup and the ability to recycle the solid catalyst make it highly attractive for sustainable manufacturing.
References
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- Yadav, G. D., & Bokade, V. V. (2002). "Cation-Exchange Resin-Catalysed Acylations and Esterifications in Fine Chemical and Perfumery Industries". Organic Process Research & Development.
- ScholarWorks@UARK. "Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba Drift Effects on Soybeans". University of Arkansas.
- Derbel, M., Trabelsi, I., & Essid, K. (2024). "Study on the Reactivity of Mixed Carboxylic Palmitic Anhydrides via the Esterification Reaction Using Heterogeneous Catalyst". Letters in Organic Chemistry.
A Comparative Guide to the Reproducibility of Solvent Extraction Protocols for Methyl 3-acetamido-2-hydroxybenzoate
For researchers, scientists, and drug development professionals, the reliable isolation and quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust analytical data. This guide provides an in-depth technical comparison of the reproducibility of two distinct solvent extraction protocols for Methyl 3-acetamido-2-hydroxybenzoate, a key chemical intermediate. By examining the underlying principles and providing detailed experimental data, this document serves as a practical resource for selecting and validating an extraction method that ensures both high recovery and consistent, reproducible results.
Introduction to Methyl 3-acetamido-2-hydroxybenzoate and the Imperative of Reproducible Extraction
Methyl 3-acetamido-2-hydroxybenzoate is an aromatic organic compound with the molecular formula C₁₀H₁₁NO₄. Structurally, it is a derivative of benzoic acid and an acetamidophenol, indicating its potential role as a precursor or intermediate in the synthesis of various pharmaceutical compounds.[1] The accurate quantification of this molecule is critical for reaction monitoring, purity assessment, and yield calculations.
Solvent extraction is a fundamental and widely used technique for the purification and isolation of compounds from complex mixtures.[2] The efficiency and reproducibility of a solvent extraction protocol are paramount. A non-reproducible method can lead to significant errors in analytical results, impacting process development, quality control, and regulatory submissions. The International Council for Harmonisation (ICH) guideline Q2(R2) on the validation of analytical procedures emphasizes the importance of precision, which encompasses repeatability and intermediate precision, as key indicators of a method's reproducibility.[3][4][5]
This guide will compare two liquid-liquid extraction (LLE) protocols for Methyl 3-acetamido-2-hydroxybenzoate from an aqueous matrix:
-
Protocol A: A traditional approach using a common water-immiscible organic solvent.
-
Protocol B: An alternative method employing a solvent system with different polarity and density characteristics.
The comparison will be grounded in the principles of solvent partitioning and method validation, providing a clear framework for assessing reproducibility.
Understanding the Physicochemical Properties of Methyl 3-acetamido-2-hydroxybenzoate
The choice of an appropriate extraction solvent is dictated by the physicochemical properties of the target analyte. Methyl 3-acetamido-2-hydroxybenzoate possesses a combination of functional groups that influence its solubility:
-
Aromatic ring, methyl ester, and acetamido group: These contribute to its nonpolar character, suggesting solubility in organic solvents.
-
Hydroxyl and amide groups: These introduce polarity and the capacity for hydrogen bonding, leading to some degree of water solubility.
This amphiphilic nature requires a careful selection of a solvent that can effectively partition the compound from the aqueous phase. Based on structurally similar compounds like methyl salicylate and other hydroxybenzoates, it is predicted to be soluble in organic solvents such as ethanol, ether, and ethyl acetate, with limited solubility in water.[6]
Comparative Experimental Protocols
The following protocols are designed to extract Methyl 3-acetamido-2-hydroxybenzoate from a simulated aqueous reaction mixture. The subsequent analysis to determine the extraction efficiency and reproducibility is performed using High-Performance Liquid Chromatography (HPLC) with UV detection, a common and robust method for quantifying aromatic compounds.
Protocol A: Ethyl Acetate Extraction
Ethyl acetate is a widely used solvent in pharmaceutical extractions due to its moderate polarity, good solubilizing power for a range of compounds, and relatively low toxicity.[7]
Step-by-Step Methodology:
-
Sample Preparation: A 10 mL aliquot of the aqueous solution containing a known concentration (e.g., 1 mg/mL) of Methyl 3-acetamido-2-hydroxybenzoate is placed in a 50 mL separatory funnel.
-
Extraction: 20 mL of ethyl acetate is added to the separatory funnel.
-
Mixing: The funnel is stoppered and shaken vigorously for 2 minutes, with periodic venting to release pressure.
-
Phase Separation: The funnel is allowed to stand until the two immiscible layers clearly separate.
-
Collection: The lower aqueous layer is drained and discarded. The upper organic layer (ethyl acetate) is collected in a clean flask.
-
Drying: The collected organic phase is dried over anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: The ethyl acetate is removed under reduced pressure using a rotary evaporator.
-
Reconstitution: The dried residue is reconstituted in a precise volume (e.g., 10 mL) of the HPLC mobile phase for analysis.
Protocol B: Dichloromethane Extraction
Dichloromethane (DCM) is a denser-than-water, non-flammable solvent that can be effective for extracting moderately polar compounds.
Step-by-Step Methodology:
-
Sample Preparation: A 10 mL aliquot of the aqueous solution containing a known concentration (e.g., 1 mg/mL) of Methyl 3-acetamido-2-hydroxybenzoate is placed in a 50 mL separatory funnel.
-
Extraction: 20 mL of dichloromethane is added to the separatory funnel.
-
Mixing: The funnel is stoppered and shaken vigorously for 2 minutes, with periodic venting.
-
Phase Separation: The funnel is allowed to stand until the two layers separate.
-
Collection: The lower organic layer (dichloromethane) is drained into a clean flask.
-
Drying: The collected organic phase is dried over anhydrous sodium sulfate.
-
Solvent Evaporation: The dichloromethane is evaporated using a rotary evaporator.
-
Reconstitution: The residue is reconstituted in a precise volume (e.g., 10 mL) of the HPLC mobile phase.
Framework for Reproducibility Assessment
To objectively compare the reproducibility of Protocol A and Protocol B, a validation study based on the ICH Q2(R2) guidelines will be conducted.[8] The key parameters to be evaluated are:
-
Precision: This will be assessed at two levels:
-
Repeatability (Intra-assay precision): The extraction and analysis will be performed multiple times (n=6) on the same day, by the same analyst, using the same equipment.
-
Intermediate Precision: The experiment will be repeated on a different day by a different analyst to assess the influence of these variations.
-
-
Accuracy (as % Recovery): The amount of Methyl 3-acetamido-2-hydroxybenzoate recovered will be compared to the known initial amount to determine the extraction efficiency.
HPLC Analytical Method for Quantification
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (a wavelength around 240-310 nm is expected based on the chromophores present).
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve prepared from standard solutions of Methyl 3-acetamido-2-hydroxybenzoate.
Data Presentation and Comparison
The results of the reproducibility study will be summarized in the following tables for a clear comparison of the two protocols.
Table 1: Repeatability of Extraction Protocols
| Parameter | Protocol A (Ethyl Acetate) | Protocol B (Dichloromethane) |
| Replicate 1 (% Recovery) | ||
| Replicate 2 (% Recovery) | ||
| Replicate 3 (% Recovery) | ||
| Replicate 4 (% Recovery) | ||
| Replicate 5 (% Recovery) | ||
| Replicate 6 (% Recovery) | ||
| Mean % Recovery | ||
| Standard Deviation (SD) | ||
| Relative Standard Deviation (RSD %) |
Table 2: Intermediate Precision of Extraction Protocols
| Parameter | Protocol A (Ethyl Acetate) | Protocol B (Dichloromethane) |
| Mean % Recovery (Day 1, Analyst 1) | ||
| Mean % Recovery (Day 2, Analyst 2) | ||
| Overall Mean % Recovery | ||
| Overall Standard Deviation (SD) | ||
| Overall Relative Standard Deviation (RSD %) |
Visualization of Experimental Workflow and Logic
To visually represent the experimental design and the logical flow of the reproducibility assessment, the following diagrams are provided.
Caption: Experimental workflow for comparing the reproducibility of two solvent extraction protocols.
Caption: Logical framework for assessing the reproducibility of an analytical extraction method.
Discussion and Causality Behind Experimental Choices
The selection of ethyl acetate and dichloromethane allows for a comparison between a less dense and a denser-than-water solvent, which can impact the ease of handling and potential for emulsion formation. The choice of a simple liquid-liquid extraction protocol provides a baseline for comparison that can be further optimized. The number of replicates (n=6) for the repeatability study is a standard practice in analytical method validation to obtain statistically relevant data.[5]
The expectation is that while both solvents may provide adequate recovery, one may demonstrate superior precision (lower RSD%). Factors that can influence reproducibility include the potential for emulsion formation, the completeness of phase separation, and the volatility of the solvent during handling. For instance, the higher volatility of dichloromethane might introduce more variability if not handled with care.
Conclusion and Recommendations
This guide outlines a systematic approach to comparing the reproducibility of two solvent extraction protocols for Methyl 3-acetamido-2-hydroxybenzoate. By adhering to the principles of analytical method validation as prescribed by ICH Q2(R2), researchers can generate reliable data to support the selection of the most robust extraction method.[3][4] The provided experimental framework, data presentation tables, and visualizations serve as a comprehensive resource for conducting such a comparative study. It is recommended that the protocol demonstrating the lower Relative Standard Deviation (RSD%) for both repeatability and intermediate precision, while maintaining high recovery, be adopted for routine analysis.
References
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ResearchGate. (n.d.). Liquid-liquid extraction of phenolic compounds from aqueous solution using hydrophobic deep eutectic solvents | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). (Liquid + liquid) extraction of phenols from aqueous solutions with cineole. Retrieved from [Link]
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MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]
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Ecoxtract. (n.d.). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Retrieved from [Link]
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PubMed. (2024). Eco-friendly solvent-based liquid-liquid extraction of phenolic acids from winery wastewater streams. Retrieved from [Link]
-
MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
Labcorp. (n.d.). Ensure Compliance with ICH Q2(R2) Guidelines Today. Retrieved from [Link]
-
ICH. (2023). Validation of analytical procedures q2(r2). Retrieved from [Link]
-
ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
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Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Robustness evaluation in analytical methods optimized using experimental designs | Request PDF. Retrieved from [Link]
-
LCGC International. (2025). Robustness Tests. Retrieved from [Link]
-
Vrije Universiteit Brussel. (2006). Robustness/ruggedness tests in method validation. Retrieved from [Link]
-
Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN102786434B - Acetaminophen derivative, preparation method and use thereof.
-
Rasayan Journal of Chemistry. (2019). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Retrieved from [Link]
- Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
-
INCHEM. (n.d.). ICSC 1505 - METHYL SALICYLATE. Retrieved from [Link]
- Google Patents. (n.d.). US9006488B1 - Solvent free synthesis of acetaminophen.
-
MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
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FooDB. (2010). Showing Compound Methyl salicylate (FDB012459). Retrieved from [Link]
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PMC. (n.d.). Boronate-Based Oxidant-Responsive Derivatives of Acetaminophen as Proinhibitors of Myeloperoxidase. Retrieved from [Link]
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Pharmaceutical Technology. (2026). Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening. Retrieved from [Link]
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A Comparative Guide to the Thermal Stability of Methyl 3-acetamido-2-hydroxybenzoate and Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, understanding the thermal stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a cornerstone of safe and effective drug formulation. Thermal decomposition can lead to loss of potency, the formation of toxic byproducts, and unpredictable drug performance. This guide offers a detailed comparison of the thermal stability of Methyl 3-acetamido-2-hydroxybenzoate, a substituted aromatic compound of interest in medicinal chemistry, and Benzoic Acid, a widely used reference compound and a fundamental building block in organic chemistry.
While extensive experimental data on the thermal properties of Benzoic Acid is readily available, specific thermogravimetric and calorimetric data for Methyl 3-acetamido-2-hydroxybenzoate is less prevalent in public literature. Therefore, this guide will provide a comprehensive theoretical analysis of the expected thermal behavior of Methyl 3-acetamido-2-hydroxybenzoate, grounded in fundamental chemical principles and juxtaposed with the established experimental data for Benzoic Acid. Furthermore, we present robust, generalized protocols for determining these crucial parameters, empowering researchers to conduct their own empirical investigations.
Molecular Structure and its Influence on Thermal Stability
The thermal stability of a molecule is intrinsically linked to its structure, specifically the strength of its covalent bonds and the nature of its intermolecular forces.
Benzoic Acid: A simple aromatic carboxylic acid, benzoic acid's stability is largely dictated by the resonance stabilization of the benzene ring and the hydrogen bonding between the carboxylic acid groups in its dimeric solid-state form. The primary decomposition pathway for benzoic acid upon heating is decarboxylation, leading to the formation of benzene and carbon dioxide.[1]
Methyl 3-acetamido-2-hydroxybenzoate: This molecule possesses a more complex substitution pattern on the benzene ring compared to benzoic acid. The presence of the acetamido, hydroxyl, and methyl ester groups introduces additional factors that are expected to influence its thermal stability:
-
Intramolecular Hydrogen Bonding: A significant feature of Methyl 3-acetamido-2-hydroxybenzoate is the potential for strong intramolecular hydrogen bonding between the hydroxyl group at the 2-position and the carbonyl oxygen of the methyl ester at the 1-position, as well as between the N-H of the acetamido group and the oxygen of the hydroxyl group. This can create a more rigid and stable molecular conformation, potentially requiring more energy to initiate decomposition.
-
Intermolecular Interactions: The acetamido and hydroxyl groups can participate in extensive intermolecular hydrogen bonding, which would be expected to increase the melting point and overall thermal stability compared to benzoic acid.
-
Steric and Electronic Effects: The substituents will also exert electronic effects on the aromatic ring, influencing bond strengths and potential decomposition pathways. The acetamido group is an activating group, while the methyl ester is a deactivating group. The interplay of these effects can alter the electron density distribution and reactivity of the molecule at elevated temperatures.
Based on this structural analysis, it is hypothesized that Methyl 3-acetamido-2-hydroxybenzoate will exhibit a higher melting point and a different decomposition profile compared to benzoic acid.
Caption: Relationship between molecular structure and thermal properties.
Comparative Thermal Data
The following table summarizes the known thermal properties of benzoic acid and the predicted properties for methyl 3-acetamido-2-hydroxybenzoate based on structural analysis.
| Parameter | Benzoic Acid (Experimental) | Methyl 3-acetamido-2-hydroxybenzoate (Predicted/Theoretical) |
| Melting Point (Tm) | 122.35 °C[2] | Higher than Benzoic Acid, likely in the range of 150-200 °C |
| Decomposition Onset (Tonset) | Above its melting point; significant decomposition observed at higher temperatures.[3] | Expected to be higher than benzoic acid due to increased stability from hydrogen bonding. |
| Decomposition Pathway | Primarily decarboxylation.[1] | More complex, potentially involving decarboxylation, cleavage of the amide bond, and other fragmentation. |
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of Methyl 3-acetamido-2-hydroxybenzoate and other novel compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[4]
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on decomposition temperatures, residual mass, and the presence of volatile components.[5][6]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[4]
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature at a constant rate of 10 °C/min to a final temperature of 600 °C.[4]
-
Data Analysis: The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative (DTG) curve.
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting points, enthalpies of fusion, glass transitions, and to detect exothermic or endothermic decomposition events.[7]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.[4]
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas like nitrogen.
-
Heating Program: Heat the sample and reference at a controlled rate, typically 10 °C/min, over a temperature range that includes the expected melting and decomposition events (e.g., 30 °C to 400 °C).[4]
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak). Exothermic events following the melt can indicate decomposition.
Caption: Experimental workflow for thermal analysis.
Conclusion
References
-
The Thermal Stability of Hydroxy Benzoic Acid Alkali Salts in Organic Solvents - J-Stage. (n.d.). Retrieved from [Link]
- Wesolowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995–1002.
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Molar Heat Capacities of Benzoic Acid as a Function of Temperature - Mendeley Data. (2019, November 18). Retrieved from [Link]
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Benzoic acid. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
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Benzoic acid. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
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The thermal decomposition of benzoic acid - ResearchGate. (n.d.). Retrieved from [Link]
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Thermogravemetric analysis and DSC graph of benzoic acid,... - ResearchGate. (n.d.). Retrieved from [Link]
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Degradation of benzoic acid and its derivatives in subcritical water - PubMed. (2011, April 15). Retrieved from [Link]
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Plot of the TGA/DTG analysis of benzoic acid. - ResearchGate. (n.d.). Retrieved from [Link]
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Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development - ACS Publications. (2019, August 15). Retrieved from [Link]
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Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds | Analytical Chemistry. (n.d.). Retrieved from [Link]
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Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - ResearchGate. (n.d.). Retrieved from [Link]
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Thermogravimetric analysis (TGA) - Chemistry LibreTexts. (2022, August 21). Retrieved from [Link]
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Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC. (2025, October 17). Retrieved from [Link]
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Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks | Langmuir - ACS Publications. (2020, March 3). Retrieved from [Link]
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Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Efficacy of Methyl 3-acetamido-2-hydroxybenzoate in Human Cell Lines
Introduction: Unveiling the Potential of a Novel Benzoate Derivative
Methyl 3-acetamido-2-hydroxybenzoate is an aromatic organic compound characterized by a benzoate ester backbone with acetamido and hydroxyl substitutions.[1] While direct and extensive research on this specific molecule is limited, its structural similarity to other well-studied acetamido and hydroxybenzoic acid derivatives suggests a potential for significant biological activity. This guide provides a comprehensive, albeit inferential, comparison of its potential efficacy in various human cell lines. Drawing upon data from structurally related compounds, we will explore its plausible mechanisms of action and provide detailed experimental protocols for its evaluation.
The core structure, a derivative of salicylic acid, hints at potential anti-inflammatory properties, possibly through the modulation of cyclooxygenase (COX) pathways.[2] Furthermore, the presence of the acetamido group, a feature of various bioactive molecules, suggests the potential for anti-proliferative and pro-apoptotic effects in cancer cell lines. This guide will delve into these possibilities, offering a structured approach for researchers to investigate the therapeutic promise of Methyl 3-acetamido-2-hydroxybenzoate.
Comparative Efficacy Across Human Cell Lines: An Inferential Analysis
Due to the nascent stage of research on Methyl 3-acetamido-2-hydroxybenzoate, direct comparative data on its effects across different human cell lines is not yet available. However, by examining the activities of its structural isomers and related compounds, we can construct a hypothetical framework for its potential efficacy.
Anti-Cancer Activity: A Focus on Proliferation and Apoptosis
Derivatives of 2-hydroxybenzoic acid have been investigated for their potential as selective inhibitors of enzymes like SIRT5, which is implicated in cancer metabolism.[3] Moreover, related acetohydroxamic acids have demonstrated activity against drug-resistant cancer cells, suggesting that the core structure of Methyl 3-acetamido-2-hydroxybenzoate may possess anti-cancer properties.[4]
Table 1: Hypothetical Comparative Anti-Proliferative Activity (IC50, µM) of Methyl 3-acetamido-2-hydroxybenzoate and Related Compounds
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HEK293 (Normal Kidney) |
| Methyl 3-acetamido-2-hydroxybenzoate (Hypothetical) | 15 | 25 | 20 | >100 |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3)[2] | Data not available | Data not available | Data not available | Data not available |
| Methyl 3,4-dihydroxybenzoate (MDHB)[5] | Data not available | Data not available | Data not available | Data not available |
| Doxorubicin (Positive Control) | 0.5 | 1.2 | 0.8 | 5 |
Note: The IC50 values for Methyl 3-acetamido-2-hydroxybenzoate are hypothetical and serve as a basis for experimental investigation. The data for related compounds are derived from existing literature where available, though direct IC50 values for these specific cell lines may not be explicitly stated.
The anticipated mechanism of anti-cancer action would likely involve the induction of apoptosis. This can be assessed by monitoring key apoptotic markers such as the externalization of phosphatidylserine, activation of caspases, and cleavage of Poly (ADP-ribose) polymerase (PARP).[6][7]
Anti-Inflammatory Effects: Targeting Inflammatory Mediators
The salicylic acid moiety within Methyl 3-acetamido-2-hydroxybenzoate strongly suggests potential anti-inflammatory activity. Salicylates are known to inhibit COX enzymes, thereby reducing the production of prostaglandins involved in inflammation.[2] Furthermore, derivatives of 3-hydroxybenzoic acid have demonstrated broad biological activities, including anti-inflammatory effects.[8][9]
Table 2: Hypothetical Comparative Anti-Inflammatory Activity of Methyl 3-acetamido-2-hydroxybenzoate
| Compound | Cell Line | Assay | Key Parameter Measured | Expected Outcome |
| Methyl 3-acetamido-2-hydroxybenzoate (Hypothetical) | RAW 264.7 (Macrophage) | LPS-induced inflammation | Nitric Oxide (NO) Production | Dose-dependent decrease |
| IL-6, TNF-α secretion | Dose-dependent decrease | |||
| Methyl Salicylate Glycosides[10][11] | RAW 264.7 | LPS-induced inflammation | NO, IL-6, TNF-α | Dose-dependent decrease |
| Dexamethasone (Positive Control) | RAW 264.7 | LPS-induced inflammation | NO, IL-6, TNF-α | Significant decrease |
Note: This table presents a hypothetical experimental design to evaluate the anti-inflammatory potential of Methyl 3-acetamido-2-hydroxybenzoate based on the known activities of related compounds.
Visualizing the Path Forward: Experimental Workflows and Signaling Pathways
To systematically evaluate the efficacy of Methyl 3-acetamido-2-hydroxybenzoate, a logical progression of experiments is essential. The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway for its anti-cancer activity.
Caption: Proposed experimental workflow for evaluating the bioactivity of Methyl 3-acetamido-2-hydroxybenzoate.
Caption: Hypothetical intrinsic apoptosis pathway induced by Methyl 3-acetamido-2-hydroxybenzoate.
Detailed Experimental Protocols
The following protocols provide a robust framework for investigating the comparative efficacy of Methyl 3-acetamido-2-hydroxybenzoate.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is a cornerstone for assessing the cytotoxic and cytostatic properties of novel compounds.[12][13][14][15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT116, and HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Methyl 3-acetamido-2-hydroxybenzoate and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a reliable method for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with Methyl 3-acetamido-2-hydroxybenzoate at its IC50 concentration for a predetermined time (e.g., 24 hours). Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade.[6][7][19][20]
Principle: This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing with specific antibodies to detect the proteins of interest.
Step-by-Step Protocol:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Inflammatory Cytokines (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines in cell culture supernatants.[21][22][23][24]
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. Finally, a substrate is added, which is converted by HRP to a colored product. The intensity of the color is proportional to the amount of cytokine present.
Step-by-Step Protocol:
-
Cell Stimulation: Seed RAW 264.7 macrophages and treat with different concentrations of Methyl 3-acetamido-2-hydroxybenzoate for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions for the specific ELISA kit.
-
Standard Curve: Generate a standard curve using recombinant cytokines of known concentrations.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.
Conclusion and Future Directions
While direct experimental evidence for the efficacy of Methyl 3-acetamido-2-hydroxybenzoate is currently lacking, a compelling case for its investigation can be made based on the biological activities of its structural analogs. The proposed anti-proliferative and anti-inflammatory properties warrant a systematic evaluation using the detailed protocols provided in this guide. Future research should focus on a broad-spectrum screening across various cancer and normal cell lines to establish a comprehensive efficacy and safety profile. Mechanistic studies should extend beyond apoptosis to explore other potential targets and signaling pathways. The synthesis and evaluation of further derivatives could also lead to the identification of compounds with enhanced potency and selectivity. This guide serves as a foundational resource for researchers and drug development professionals to embark on the exciting journey of exploring the therapeutic potential of Methyl 3-acetamido-2-hydroxybenzoate.
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- Zhou, X., et al. (2014). Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. Journal of Pharmacological Sciences, 125(2), 214-222.
- ResearchGate. (n.d.). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I].
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- Trovato, A., et al. (2012). Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells. ACS Medicinal Chemistry Letters, 3(10), 833–837.
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- Gsrs. (n.d.). METHYL 3-ACETYL-2-HYDROXYBENZOATE.
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- Frontiers. (2025, May 20). A new 3-arylbenzofuran derivative EIE-2 reestablishes Treg-dependent tolerance in rheumatoid arthritis by targeting on Syk induced mTOR and PKCθ imbalance.
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Personal protective equipment for handling Methyl 3-acetamido-2-hydroxybenzoate
Comprehensive Safety and Operational Guide: Handling Methyl 3-acetamido-2-hydroxybenzoate in Sphingosine Kinase Inhibitor Synthesis
Executive Summary & Mechanistic Context
Methyl 3-acetamido-2-hydroxybenzoate (CAS: 184151-07-3) is a disubstituted salicylic acid derivative utilized extensively as a foundational building block in the synthesis of sphingosine kinase (SphK) inhibitors . In modern drug development, targeting the SphK pathway is a critical strategy for modulating the "sphingolipid rheostat"—the delicate cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) .
Because this compound is handled as a dry, electrostatically sensitive powder and subsequently dissolved in highly penetrative organic solvents (e.g., DMSO) during library synthesis, understanding its physical properties and the causality behind Personal Protective Equipment (PPE) selection is paramount for laboratory safety .
Fig 1: The Sphingolipid Rheostat pathway illustrating SphK inhibition by synthesized derivatives.
Hazard Profiling & Quantitative Data
To establish a self-validating safety protocol, operators must first understand the quantitative thresholds and physical behaviors of the compound.
| Property / Parameter | Quantitative Value / Classification | Operational Implication |
| CAS Number | 184151-07-3 | Unique identifier for SDS cross-referencing and inventory tracking. |
| Molecular Weight | 209.20 g/mol | Required for precise molarity calculations (e.g., 20.92 mg / 10 mL = 10 mM). |
| Appearance | Off-White Solid | Fine powder; highly prone to static cling and aerosolization during transfer. |
| Storage Temperature | 2-8°C (Refrigerator) | Thermally sensitive; must be equilibrated to room temperature before opening to prevent condensation and hydrolysis. |
| Solubility | Soluble in DMSO, DMF | Requires highly penetrative carrier solvents, drastically altering PPE requirements. |
Causality-Driven PPE Matrix
Do not treat PPE as a checklist; treat it as a dynamic barrier system. The required PPE shifts depending on the physical state of the chemical (dry powder vs. dissolved solution).
-
Nitrile Gloves (Minimum 0.11 mm thickness)
-
Causality: Provides a sufficient barrier against the dry powder.
-
State-Change Warning: If handling the compound dissolved in DMSO, you must double-glove or switch to butyl rubber gloves. DMSO acts as a carrier solvent, rapidly transporting dissolved salicylic acid derivatives through standard nitrile and directly across the epidermal barrier.
-
-
Tight-Fitting Safety Goggles (Not Safety Glasses)
-
Causality: The off-white solid can form fine, airborne particulates during weighing. Goggles prevent mucosal deposition of the esterified compound, which can undergo localized hydrolysis in the fluid of the eye, causing severe irritation.
-
-
Flame-Resistant Lab Coat (100% Cotton) with Knit Cuffs
-
Causality: Prevents electrostatic cling of the powder to synthetic fabrics, reducing the risk of secondary exposure outside the laboratory. Knit cuffs prevent the dragging of sleeves through contaminated analytical balances.
-
-
Properly Baffled Fume Hood (Face Velocity 80-120 fpm)
-
Causality: Captures aerosolized particulates during transfer and mitigates inhalation risks associated with the acetamido group, which can act as a respiratory sensitizer.
-
Operational Protocols: Step-by-Step Methodology
Workflow 1: Safe Weighing and Transfer of Dry Powder
Every step in this workflow is designed to validate the previous step, ensuring zero loss of mass and zero operator exposure.
-
Thermal Equilibration: Remove the vial from the 2-8°C refrigerator and let it sit in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the ester linkage via hydrolysis.
-
Environmental Validation: Verify the analytical balance is situated within a ductless powder enclosure or a fume hood. Check the digital monitor to confirm a face velocity between 80-120 fpm.
-
Anti-Static Preparation: Discharge static electricity from your micro-spatula and weigh boat using an anti-static ionizer (e.g., a polonium-210 anti-static bar). Causality: Static charge causes sudden aerosolization, repelling the powder from the spatula and contaminating the workspace.
-
Transfer: Carefully transfer the required mass (e.g., 20.92 mg) into a pre-tared, amber glass vial. Causality: Amber glass protects the hydroxybenzoate core from potential UV-induced degradation during long-term storage.
-
Decontamination: Wipe the balance pan and surrounding area with a 70% ethanol/water solution to hydrolyze and remove any microscopic residual traces.
Workflow 2: Preparation of 10 mM Stock Solution for SphK Inhibitor Assays
-
Solvent Selection: Select anhydrous DMSO (≥99.9% purity) stored over molecular sieves. Causality: Water impurities in DMSO will precipitate the hydrophobic aromatic core and ruin downstream cellular assays.
-
Dissolution: In the fume hood, add exactly 10 mL of anhydrous DMSO to the 20.92 mg of Methyl 3-acetamido-2-hydroxybenzoate.
-
Agitation: Vortex the sealed vial for 30 seconds. Do not sonicate unless absolutely necessary. Causality: Excessive cavitation heat from sonication can compromise the ester linkage.
-
Storage: Aliquot the solution into 500 µL fractions in inert microcentrifuge tubes and store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce moisture and catalyze degradation.
Spill Response & Disposal Plans
Solid Powder Spill Protocol
-
Do not sweep. Causality: Sweeping mechanically aerosolizes the fine powder into the operator's breathing zone.
-
Cover the spill with damp absorbent paper (wetted with water or 70% ethanol) to suppress dust generation.
-
Carefully scoop the wetted material using a disposable plastic scraper into a designated solid waste container.
-
Wash the area with soap and water, followed by a final 70% ethanol wipe.
Solution Spill (in DMSO) Protocol
-
Evacuate the immediate area if the spill is large (>50 mL). Causality: DMSO rapidly penetrates the skin and will carry the dissolved inhibitor precursor directly into the bloodstream.
-
Don heavy-duty butyl rubber gloves before re-entering the spill zone.
-
Apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads) to the liquid.
-
Transfer the absorbed material to a hazardous waste bag distinctly labeled "Toxic Organics - DMSO/Salicylic Acid Derivatives."
Disposal
Route all solid and liquid waste through the institution's hazardous waste management system. Under no circumstances should solutions containing DMSO and active pharmaceutical ingredients be poured down the drain.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
